2-Methyl-4-morpholin-4-ylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJUJDQANIYVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620712 | |
| Record name | 2-Methyl-4-(morpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-00-0 | |
| Record name | 2-Methyl-4-(morpholin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-morpholin-4-ylaniline: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry, the strategic incorporation of specific heterocyclic moieties is a cornerstone of rational drug design. The morpholine ring, in particular, is a privileged structure, frequently employed to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1] This guide provides a detailed technical overview of 2-Methyl-4-morpholin-4-ylaniline (CAS 581-00-0), a substituted aniline that serves as a valuable building block in the synthesis of complex bioactive molecules.[2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, plausible synthetic routes, analytical considerations, and potential applications.
Molecular Identity and Core Chemical Properties
This compound is an aromatic amine featuring a morpholine substituent at the para-position and a methyl group at the ortho-position relative to the primary amino group. This specific arrangement of functional groups dictates its reactivity and potential utility as a chemical intermediate.
The primary amino group serves as a versatile synthetic handle for derivatization, most commonly through acylation, sulfonylation, or reductive amination. The tertiary amine within the morpholine ring imparts basicity and can influence the molecule's overall solubility and cell permeability. The methyl group provides steric bulk and can modulate the electronic properties of the benzene ring.
Chemical Structure and Identifiers
The structural and identifying information for this compound is well-established.[3][4]
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 581-00-0 | [3][4] |
| Molecular Formula | C₁₁H₁₆N₂O | [3][4] |
| Molecular Weight | 192.26 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=C(C=CC(=C1)N2CCOCC2)N | [4] |
| InChI Key | ZGJUJDQANIYVAL-UHFFFAOYSA-N |[3][4] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical Form | Solid | - | [3] |
| Melting Point | Data not available | Expected to be a crystalline solid. | - |
| Boiling Point | Data not available | - | - |
| pKa | Data not available | The aniline amine is expected to have a pKa around 4-5, while the morpholine nitrogen will be more basic. A predicted pKa for the related isomer 2-(morpholin-4-ylmethyl)aniline is 6.42.[5] | [5] |
| Solubility | Data not available | The morpholine moiety is expected to confer higher aqueous solubility compared to its non-morpholinated analog, particularly under acidic conditions where the nitrogens are protonated. It is expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. | - |
Synthesis and Purification
A definitive, published protocol for the synthesis of this compound is not widely available. However, based on its structure, the most logical and industrially relevant synthetic approach is a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6][7] This reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for constructing the aryl-nitrogen bond between the aniline precursor and the morpholine ring.[8]
An alternative route, involving the reduction of a nitro-precursor, is also plausible and mirrors established syntheses of related morpholinoanilines.[9]
Proposed Synthesis: Buchwald-Hartwig Amination
This proposed methodology involves the coupling of an appropriate aryl halide or triflate with morpholine. The choice of starting material, catalyst, ligand, and base is critical for achieving high yield and purity.
Reaction Scheme: 4-Bromo-3-methylaniline (or a protected version) + Morpholine ---[Pd Catalyst, Ligand, Base]---> this compound
Caption: Proposed workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source like Pd₂(dba)₃ is commonly used. The choice of phosphine ligand is crucial; sterically hindered, electron-rich biaryl phosphine ligands like XPhos or SPhos are highly effective for coupling with both primary and secondary amines and are known to facilitate the key reductive elimination step.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the morpholine, forming the active nucleophile, and to facilitate the regeneration of the Pd(0) catalyst.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard for this chemistry as they are stable at the required reaction temperatures and do not interfere with the catalytic cycle.[7]
-
Purification: Standard silica gel chromatography is typically sufficient to remove the catalyst, ligand, and any unreacted starting materials, yielding the pure product.
Spectral and Analytical Characterization
No public repositories of experimental spectra for this compound were identified. The following section describes the expected spectral characteristics based on the molecule's structure. These predictions serve as a guide for researchers to confirm the identity and purity of their synthesized material.
Table 3: Predicted Spectral Data
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Aromatic Region (δ 6.5-7.0 ppm): Three protons exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. -NH₂ Protons: A broad singlet, chemical shift is solvent-dependent. Morpholine Protons (δ 3.8-4.0 and 3.0-3.2 ppm): Two distinct triplets, each integrating to 4H, corresponding to the protons adjacent to the oxygen (-O-CH ₂) and nitrogen (-N-CH ₂) respectively. Methyl Protons (δ ~2.2 ppm): A sharp singlet integrating to 3H. |
| ¹³C NMR | Aromatic Carbons (δ 110-150 ppm): Six distinct signals. Morpholine Carbons (δ ~67 ppm and ~50 ppm): Two signals corresponding to the carbons adjacent to the oxygen and nitrogen, respectively.[11] Methyl Carbon (δ ~17 ppm): One signal for the methyl group. |
| Mass Spec (EI) | Molecular Ion (M⁺): A strong peak at m/z = 192.26. Key Fragments: Loss of fragments corresponding to the morpholine ring or the methyl group. |
| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks around 3350-3450 cm⁻¹ for the primary amine. C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. C-O Stretch: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring. C-N Stretch: Aromatic C-N stretch around 1250-1350 cm⁻¹. |
Proposed Analytical Method: Quality Control
For drug development professionals, ensuring the purity of intermediates is paramount. A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be readily developed for this purpose.
Table 4: Proposed RP-HPLC Method for Purity Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reverse-phase column providing good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid aids in peak shaping by protonating the basic nitrogens. Acetonitrile is a common organic modifier. |
| Elution | Isocratic (e.g., 70:30 A:B) or Gradient | An initial isocratic run can be used, followed by gradient optimization to resolve any impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aniline ring provides strong UV absorbance. |
| Injection Volume | 10 µL | Standard injection volume. |
| Expected Rt | ~5-10 minutes | Retention time will depend on the exact mobile phase composition. |
Applications in Research and Drug Development
While specific biological activities for this compound itself have not been reported, its structure makes it a highly valuable scaffold and intermediate in medicinal chemistry.[2][] The morpholine moiety is a well-known "pharmacokinetic fixer," often introduced to parent molecules to improve solubility, reduce lipophilicity, and block sites of metabolism, thereby enhancing a compound's drug-like properties.[1]
The primary aniline group provides a convenient attachment point for building more complex structures, making this compound an ideal starting material for creating libraries of novel compounds for high-throughput screening.
Caption: Potential synthetic utility of this compound.
Potential Roles in Drug Discovery:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that binds to the hinge region of the ATP-binding pocket. The this compound scaffold could be elaborated to target various kinases.[13]
-
CNS Agents: The ability of the morpholine group to improve solubility can be advantageous for developing drugs that need to cross the blood-brain barrier.
-
Anticancer Agents: Morpholine and quinoline derivatives have shown promise as anticancer agents, and this compound could serve as a precursor for such molecules.[13][14]
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate precautions in a laboratory setting.
Table 5: GHS Hazard Information
| Category | Statement |
|---|---|
| Signal Word | Warning |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. |
Source: Thermo Fisher Scientific Safety Data Sheet[4]
Storage and Handling:
-
Store in a well-sealed container at room temperature.[3]
-
Handle in a well-ventilated area or chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
Conclusion
This compound is a chemical compound with significant potential as a building block in pharmaceutical research and development. While detailed public data on its specific properties and activities are sparse, its structural features—a reactive aniline handle and a property-enhancing morpholine moiety—make it an attractive starting point for the synthesis of diverse chemical libraries aimed at various therapeutic targets. The proposed synthetic and analytical methodologies in this guide provide a solid foundation for researchers to utilize this compound effectively in their discovery programs. As with any chemical intermediate, thorough in-house characterization and validation are essential for ensuring the quality and reproducibility of downstream research.
References
- 1. researchgate.net [researchgate.net]
- 2. mlunias.com [mlunias.com]
- 3. 2-methyl-4-(4-morpholinyl)aniline | 581-00-0 [sigmaaldrich.com]
- 4. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 2-(MORPHOLIN-4-YLMETHYL)ANILINE CAS#: 95539-61-0 [m.chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-4-morpholin-4-ylaniline
Introduction
2-Methyl-4-morpholin-4-ylaniline (CAS No: 581-00-0) is a substituted aniline derivative incorporating a morpholine ring, a common scaffold in medicinal chemistry.[1] The morpholine moiety is frequently employed in drug design to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a basic nitrogen center for molecular interactions.[2][3] As a substituted aromatic amine, this compound serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[4]
A comprehensive understanding of the physicochemical characteristics of this compound is paramount for researchers and drug development professionals. These properties—ranging from solubility and lipophilicity to thermal stability and ionization state—govern everything from reaction kinetics and purification strategies to formulation development, bioavailability, and metabolic fate. This guide provides a detailed examination of these core properties, outlines robust experimental protocols for their determination, and offers insights into their practical implications in a research and development setting.
Core Physicochemical Profile
The fundamental physicochemical parameters of a compound provide the initial roadmap for its application. While comprehensive experimental data for this compound is not extensively published, a profile can be constructed from supplier data and predictive models. It is crucial for any new batch of this compound to be rigorously characterized to establish an empirical baseline.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Units | Source / Method |
| Identifier | |||
| CAS Number | 581-00-0 | - | [1] |
| IUPAC Name | This compound | - | [1] |
| Molecular | |||
| Molecular Formula | C₁₁H₁₆N₂O | - | [1] |
| Molecular Weight | 192.26 | g/mol | [1] |
| Physical | |||
| Physical Form | Solid | - | |
| Melting Point | Not available | °C | - |
| Boiling Point | Not available | °C | - |
| Solubility & Partitioning | |||
| pKa (Predicted) | See discussion below | - | - |
| logP (Predicted) | See discussion below | - | - |
Note: The absence of publicly available experimental data for properties like melting point, boiling point, pKa, and logP necessitates their determination for any new sample. Predicted values for structurally similar compounds can provide initial estimates. For instance, the related compound 2-(Morpholin-4-ylmethyl)aniline (CAS 95539-61-0) has a reported melting point of 70 °C and a predicted pKa of 6.42.[5]
Structural Representation
The chemical structure dictates the compound's properties. The aniline amine group is a weak base and a nucleophile, while the morpholine nitrogen provides a second, more aliphatic basic site. The tolyl group introduces lipophilicity and steric influence.
Caption: 2D structure of this compound.
Experimental Determination of Key Physicochemical Properties
To ensure scientific rigor, key parameters must be determined experimentally. The following protocols are standard methodologies for characterizing aromatic amines and are presented as self-validating systems.[6]
Workflow for Physicochemical Profiling
A logical workflow ensures that foundational data is gathered efficiently before more complex characterization is undertaken.
Caption: Logical workflow for physicochemical characterization.
Protocol 1: Determination of Melting Point (Capillary Method)
-
Causality & Expertise: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range often indicates the presence of impurities. This method is chosen for its simplicity and small sample requirement.
-
Methodology:
-
Instrument Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the analyte.
-
Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point.
-
Ramped Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁-T₂.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
-
Protocol 2: Determination of pKa (Potentiometric Titration)
-
Causality & Expertise: The pKa value defines the ionization state of the molecule at a given pH. For this compound, two basic centers exist: the aromatic amine and the aliphatic morpholine amine. The pKa is critical for predicting solubility, receptor binding (as many biological targets have ionized sites), and behavior in chromatographic separations. Potentiometric titration is the gold standard for its accuracy.
-
Methodology:
-
System Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a controlled temperature (e.g., 25 °C).
-
Analyte Solution: Accurately weigh and dissolve a sample of the compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility across the titration range.
-
Titration: Place the solution in a thermostatted vessel with the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the resulting titration curve. The inflection points indicate the equivalence points.
-
Validation: Run a blank titration (solvent without analyte) to correct for any solvent effects.
-
Protocol 3: Determination of logP (Shake-Flask HPLC Method)
-
Causality & Expertise: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. This parameter is a key determinant of a drug's ability to cross biological membranes, its metabolic stability, and its potential for off-target toxicity. The shake-flask method is the traditional approach, and coupling it with HPLC analysis provides high sensitivity and specificity.[6]
-
Methodology:
-
Phase Preparation: Prepare a solution of the compound in the phase in which it is more soluble (likely n-octanol). The n-octanol and water phases must be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. The vessel should be thermostatted.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the analyte in both the n-octanol and aqueous layers using a validated HPLC method with a standard calibration curve.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.
-
Validation: Perform the experiment at three different starting concentrations to ensure the logP value is independent of concentration.
-
Spectroscopic and Safety Profile
Expected Spectroscopic Features
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the substituted benzene ring, a singlet for the methyl group, and characteristic multiplets for the morpholine ring protons (typically two sets of triplets or complex multiplets around ~2.8-3.8 ppm). The aniline -NH₂ protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show signals in the aromatic region (110-150 ppm), signals for the morpholine carbons (~50-70 ppm), and a signal for the methyl carbon (~15-20 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive mode should readily show the protonated molecular ion [M+H]⁺ at m/z 193.27.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and aliphatic groups, C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-O-C stretch from the morpholine ether linkage (around 1100 cm⁻¹).
Safety and Handling
Aromatic amines as a class require careful handling.[4] Based on safety data for this and structurally related compounds, the following precautions are essential:
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation.[1][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents and acids.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a compound of significant interest for chemical synthesis and drug discovery. Its physicochemical profile, governed by the interplay of its aromatic amine, methyl, and morpholine functionalities, dictates its behavior in both chemical and biological systems. While predictive data offers a starting point, this guide emphasizes the necessity of rigorous experimental characterization through validated protocols. By systematically determining properties such as melting point, pKa, and logP, researchers can make informed decisions that accelerate development, ensure reproducibility, and enhance the safety and efficacy of their work.
References
- 1. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. 2-(MORPHOLIN-4-YLMETHYL)ANILINE | 95539-61-0 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-morpholin-4-ylaniline
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Methyl-4-morpholin-4-ylaniline (CAS No. 581-00-0), a key intermediate in medicinal chemistry and materials science.[1] The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The guide delves into the mechanistic rationale, provides field-proven experimental protocols, and presents comparative data to inform strategic synthetic planning.
Introduction and Strategic Importance
This compound is a substituted aniline derivative incorporating a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic properties, and modulate biological activity.[2][3] Consequently, this compound serves as a critical building block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[4][5] The strategic challenge in its synthesis lies in the efficient and regioselective formation of the C-N bond between the aniline ring and the morpholine nitrogen. This guide will explore the two most prevalent and effective methodologies for achieving this transformation.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the aryl-amine bond in this compound can be approached from two distinct mechanistic standpoints. The choice between these pathways often depends on starting material availability, cost, scale, and functional group tolerance.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry.[6] This pathway involves the attack of a nucleophile (morpholine) on an aromatic ring that is activated by at least one potent electron-withdrawing group (EWG), typically positioned ortho or para to a suitable leaving group.[7] For the synthesis of the target molecule, a nitro group (-NO₂) serves as an ideal EWG, with a halide (e.g., -F, -Cl) acting as the leaving group. The reaction proceeds via a discrete, resonance-stabilized Meisenheimer complex.[7] The final step involves the reduction of the nitro group to the desired primary amine.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] This methodology has revolutionized aromatic amine synthesis due to its broad substrate scope and milder reaction conditions compared to traditional methods.[10][11] The reaction couples an amine (morpholine) with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[9] This pathway avoids the need for a strongly activating group on the aromatic ring, offering greater flexibility in precursor selection.[8]
Pathway A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This robust, two-step sequence is often preferred for its cost-effectiveness and scalability. It leverages a highly activated aromatic precursor to ensure an efficient substitution reaction, followed by a standard reduction.
Logical Workflow for SNAr Synthesis
Caption: Workflow for the SNAr synthesis pathway.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice water. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield a yellow solid.
Causality Behind Experimental Choices:
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
-
Activating Group: The nitro group para to the fluorine atom strongly activates the ring for nucleophilic attack through its resonance-withdrawing effect, stabilizing the negative charge in the Meisenheimer intermediate.
-
Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and stabilize the charged intermediate without protonating the nucleophile.
Step 2: Synthesis of this compound via Nitro Reduction
-
Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker), suspend 4-(2-Methyl-4-nitrophenyl)morpholine (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.[12]
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours or until hydrogen uptake ceases.[12]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12] Wash the Celite pad with the solvent. Concentrate the combined filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography to afford this compound as a solid.[12]
Causality Behind Experimental Choices:
-
Reduction Method: Catalytic hydrogenation with Pd/C is a clean, efficient, and high-yielding method for reducing aromatic nitro groups to anilines.[12][13] The byproducts are minimal (water), simplifying the purification process.
Pathway B: Synthesis via Buchwald-Hartwig Amination
This modern approach provides a powerful alternative, particularly when the required activated aryl halide for SNAr is unavailable or when other sensitive functional groups are present.
Logical Workflow for Buchwald-Hartwig Synthesis
Caption: Workflow for the Buchwald-Hartwig amination pathway.
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reagent Charging: Add the aryl halide, 4-bromo-2-methylaniline (1.0 eq.).
-
Atmosphere Purge: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq.).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material is then purified by column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
-
Catalytic System: The palladium catalyst facilitates the key steps of oxidative addition to the aryl halide and reductive elimination to form the C-N bond.
-
Ligand: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It stabilizes the palladium center, promotes the reductive elimination step (the product-forming step), and prevents catalyst decomposition, leading to higher yields and efficiency.[8][14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or the intermediate palladium-amine complex), which is a necessary step in the catalytic cycle to generate the active palladium-amido species.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere to prevent oxidation and deactivation of the catalyst.
Comparative Analysis and Data Summary
The selection of a synthetic route is a critical decision based on multiple factors. The following table summarizes the key parameters for the two discussed pathways.
| Parameter | Pathway A: Nucleophilic Aromatic Substitution (SNAr) | Pathway B: Buchwald-Hartwig Amination |
| Starting Material | 4-Fluoro-2-methyl-1-nitrobenzene | 4-Bromo-2-methylaniline |
| Key Reagents | Morpholine, K₂CO₃, H₂, Pd/C | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu |
| Reaction Steps | 2 (Substitution, Reduction) | 1 (Cross-Coupling) |
| Typical Yield | High (often >80% over two steps) | Good to Excellent (70-95%) |
| Advantages | Cost-effective reagents, scalable, well-established chemistry. | Broad substrate scope, milder conditions for the C-N coupling, high functional group tolerance.[8] |
| Disadvantages | Requires a specifically activated substrate, use of high-pressure hydrogen gas. | Higher cost of palladium catalyst and phosphine ligands, requires strict inert atmosphere conditions.[9] |
Conclusion
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and effective strategies for the synthesis of this compound. The SNAr pathway, proceeding through a nitro-intermediate, is a classic and economically favorable route for large-scale production. In contrast, the Buchwald-Hartwig amination offers superior flexibility and functional group tolerance, making it an indispensable tool in modern research and development settings where speed and substrate diversity are paramount. The ultimate choice of methodology will be guided by the specific constraints and objectives of the research or manufacturing campaign.
References
- 1. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 14. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 2-Methyl-4-morpholin-4-ylaniline: A Technical Guide
Molecular Structure and its Spectroscopic Implications
2-Methyl-4-morpholin-4-ylaniline possesses a unique combination of a substituted aromatic ring and a saturated heterocyclic morpholine moiety. This structure gives rise to a distinct spectroscopic fingerprint, which we will explore through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the interplay of these structural features is paramount for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the morpholine protons, the methyl protons, and the amine protons. The predicted chemical shifts are based on the known spectrum of 4-morpholinoaniline and the anticipated electronic effects of the additional methyl group.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic H (ortho to -NH₂) | ~6.6-6.8 | d | 1H | The ortho- and meta- couplings will result in a doublet. |
| Aromatic H (meta to -NH₂) | ~6.8-7.0 | dd | 1H | Will show coupling to both ortho protons. |
| Aromatic H (ortho to -CH₃) | ~6.9-7.1 | d | 1H | The electron-donating methyl group will slightly shield this proton. |
| Morpholine H (N-CH₂) | ~3.0-3.2 | t | 4H | Triplet due to coupling with adjacent O-CH₂ protons. |
| Morpholine H (O-CH₂) | ~3.8-4.0 | t | 4H | Triplet due to coupling with adjacent N-CH₂ protons. |
| Methyl H (-CH₃) | ~2.1-2.3 | s | 3H | A singlet as there are no adjacent protons. |
| Amine H (-NH₂) | ~3.5-4.5 | br s | 2H | Broad singlet, chemical shift can vary with concentration and solvent. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Visualization of Predicted ¹H NMR Assignments:
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the known spectrum of 4-morpholinoaniline and the expected substituent effects of the methyl group.[1][3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C (C-NH₂) | ~145-148 | Quaternary carbon, deshielded by the nitrogen. |
| Aromatic C (C-N(morpholine)) | ~140-143 | Quaternary carbon, deshielded by the nitrogen. |
| Aromatic C (C-CH₃) | ~128-132 | Quaternary carbon. |
| Aromatic C (CH) | ~115-125 | Aromatic methine carbons. |
| Morpholine C (N-CH₂) | ~48-52 | |
| Morpholine C (O-CH₂) | ~65-69 | Deshielded by the oxygen atom. |
| Methyl C (-CH₃) | ~17-20 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
Data Processing: Process the data using a Fourier transform and phase correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the aromatic C-H and C=C bonds, and the C-O bond of the morpholine ring.[1][4] While a specific spectrum for the target molecule is noted to be available from commercial suppliers, the data is not publicly accessible.[5][6][7][8][9]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2800-3000 | Medium |
| C=C Aromatic Stretch | 1500-1600 | Medium to Strong |
| N-H Bend (primary amine) | 1580-1650 | Medium |
| C-N Stretch (aromatic amine) | 1250-1360 | Strong |
| C-O-C Stretch (ether) | 1070-1150 | Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the mid-infrared region (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 192.26 g/mol .[5]
Predicted Fragmentation Pattern:
The fragmentation of N-aryl morpholines is often initiated by cleavage of the bonds adjacent to the nitrogen atoms. For this compound, the following key fragments are anticipated:
-
Molecular Ion (M⁺˙): m/z = 192
-
[M - CH₃]⁺: m/z = 177 (loss of the methyl group)
-
[M - C₂H₄O]⁺˙: m/z = 148 (loss of ethylene oxide from the morpholine ring)
-
[M - C₄H₈NO]⁺: m/z = 106 (cleavage of the morpholine ring)
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
Visualization of Predicted Mass Spectrometry Fragmentation:
References
- 1. Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Morpholinoaniline(2524-67-6) IR2 spectrum [chemicalbook.com]
- 5. 2-Methyl-4-(4-morpholinyl)benzenamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. 2-Methyl-4-(4-morpholinyl)benzenamine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. 2-Methyl-4-(4-morpholinyl)benzenamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Technical Guide to 2-Methyl-4-morpholin-4-ylaniline: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth overview of 2-methyl-4-morpholin-4-ylaniline, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines robust synthetic protocols, and explores its application as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology.
Core Compound Identification
This compound , a substituted aniline derivative, is distinguished by the presence of a methyl group ortho to the amino group and a morpholine ring at the para position. This unique substitution pattern imparts specific physicochemical properties that are highly valuable in the design of bioactive compounds.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 581-00-0 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| SMILES | CC1=C(C=CC(=C1)N2CCOCC2)N | [1] |
| InChI Key | ZGJUJDQANIYVAL-UHFFFAOYSA-N | [1] |
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are summarized below. The morpholine moiety generally enhances aqueous solubility and can act as a hydrogen bond acceptor, which are desirable features in drug design.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Purity | ≥95% - 97% | [1][2] |
| Infrared Spectrum | Authentic | [1] |
While a publicly available, peer-reviewed full experimental record for the NMR spectra of this specific compound is not readily found, the supporting information from a study on catalytic reduction provides spectral data consistent with the structure of this compound.[3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.16 (t, 1H, J = 8 Hz), 6.75 (d, 1H, J= 7.5 Hz), 6.69 (s, 1H), 6.62 (d, 1H, J= 7.5 Hz), 4.59 (br s, 2H, -NH₂) ppm.[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 65.32 ppm.[3]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 2-methyl-4-nitroaniline. This process involves a palladium-catalyzed Buchwald-Hartwig amination followed by the reduction of the nitro group.
Caption: Synthetic workflow for this compound.
Step 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2] In this step, 1-bromo-2-methyl-4-nitrobenzene is coupled with morpholine using a palladium catalyst and a suitable ligand.
Protocol:
-
To an oven-dried Schlenk flask, add 1-bromo-2-methyl-4-nitrobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 4-(2-methyl-4-nitrophenyl)morpholine.
Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step, which is often rate-limiting, and for preventing catalyst decomposition.[4] The strong, non-nucleophilic base, NaOtBu, is necessary to deprotonate the morpholine, forming the active nucleophile.
Step 2: Nitro Group Reduction
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Dissolve 4-(2-methyl-4-nitrophenyl)morpholine (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add palladium on carbon (10% w/w, ~5 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir the reaction vigorously until TLC or LC-MS analysis indicates complete conversion.
-
Filter the reaction mixture through Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Applications in Drug Development: A Case Study in Oncology
This compound is a valuable intermediate in the synthesis of quinoline-based kinase inhibitors. The aniline nitrogen provides a nucleophilic handle for the construction of the 4-anilinoquinoline scaffold, a privileged structure in many anticancer agents.[5]
A recent study highlighted the synthesis of novel 2-morpholino-4-anilinoquinoline derivatives that exhibit significant antitumor activity against the HepG2 (human liver cancer) cell line.[5] In this synthesis, this compound is reacted with 2-morpholino-4-chloroquinoline to generate the final bioactive compounds.
Caption: Role of this compound in anticancer drug synthesis.
The resulting anilinoquinoline derivatives are designed to target and inhibit protein kinases that are often overactive in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) or Src kinases.[5] By blocking the activity of these kinases, the compounds can disrupt downstream signaling pathways responsible for cell growth and proliferation, ultimately leading to cancer cell death.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate precautions.
GHS Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and acids.
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Conclusion
This compound is a strategically important building block for drug discovery and development. Its synthesis is achievable through robust and well-established chemical transformations. The presence of the morpholine and substituted aniline moieties provides a versatile platform for the creation of complex molecules with significant biological activity, as demonstrated by its use in the development of novel quinoline-based antitumor agents. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher utilizing this compound in their scientific endeavors.
References
- 1. 2-Methyl-4-(4-morpholinyl)benzenamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Scrutiny of 2-Methyl-4-morpholin-4-ylaniline: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Substituted Aniline
In the landscape of medicinal chemistry and materials science, aniline and morpholine derivatives represent two cornerstones of molecular design.[1][2][3] Aniline, a fundamental aromatic amine, serves as a versatile scaffold for a vast array of industrial and pharmaceutical compounds.[1][4] The morpholine moiety, a six-membered heterocycle, is a privileged structure in drug discovery, often incorporated to enhance solubility, bioavailability, and target engagement.[5][6] The convergence of these two critical pharmacophores in 2-Methyl-4-morpholin-4-ylaniline presents a molecule of significant interest for the development of novel therapeutics and advanced materials.
This technical guide provides a comprehensive theoretical and computational framework for the in-depth characterization of this compound. Moving beyond a simple recitation of methods, this document elucidates the rationale behind the selection of specific computational strategies, offering a self-validating system for researchers to rigorously probe the molecule's electronic, structural, and interactive properties. The protocols outlined herein are designed to furnish drug development professionals and research scientists with actionable insights, accelerating the journey from molecular concept to tangible application.
Part 1: Foundational Quantum Chemical Analysis
The initial and most critical step in the computational investigation of any molecule is the accurate determination of its three-dimensional structure and fundamental electronic properties. For this, Density Functional Theory (DFT) stands as a robust and widely validated method, offering a favorable balance between computational cost and accuracy for organic molecules.[7][8]
Geometric Optimization and Vibrational Analysis: Establishing the Ground State
The starting point is to ascertain the most stable conformation of this compound. This is not merely a procedural step; the molecular geometry dictates its reactivity, intermolecular interactions, and ultimately, its biological activity.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection: Employ the B3LYP functional, a hybrid functional that has consistently demonstrated high accuracy for organic molecules, paired with the 6-311++G(d,p) basis set. This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for capturing non-covalent interactions.
-
Software Implementation: Perform the calculation using a quantum chemistry package like Gaussian or ORCA.
-
Convergence Criteria: Ensure the optimization converges to a true energy minimum, characterized by the absence of imaginary frequencies in the subsequent vibrational analysis.
A vibrational frequency calculation is not just a validation step; it also provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural confirmation.[8]
Diagram: Quantum Chemical Workflow for Foundational Analysis
Caption: Workflow for determining the ground state geometry.
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Data Presentation: Calculated Electronic Properties
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Distribution of electron density among atoms. | Identifies reactive sites within the molecule. |
These parameters, derived from the optimized geometry, provide a quantitative basis for predicting the molecule's behavior in chemical reactions and biological systems.[9]
Part 2: Probing Intermolecular Interactions and Biological Potential
Given the prevalence of morpholine-containing compounds in pharmaceuticals, a key aspect of this guide is the computational assessment of this compound's potential to interact with biological targets.[3][10]
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a powerful tool for visualizing the charge distribution around a molecule and predicting its non-covalent interaction patterns. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Experimental Protocol: MEP Analysis
-
Input Geometry: Use the optimized ground-state geometry of this compound.
-
Calculation: Perform a single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)).
-
Visualization: Generate the MEP surface using visualization software. Typically, red-to-yellow regions indicate negative potential (potential hydrogen bond acceptors), while blue regions indicate positive potential (potential hydrogen bond donors).
The MEP map for this compound will likely highlight the nitrogen of the aniline group and the oxygen of the morpholine ring as key sites for hydrogen bonding.
Diagram: Target Interaction Prediction Workflow
Caption: Workflow for assessing biological potential.
Molecular Docking: Simulating Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is invaluable for hypothesis-driven drug discovery, allowing for the virtual screening of a compound against known protein targets.
Experimental Protocol: Molecular Docking
-
Target Selection: Choose a relevant protein target. Given the applications of similar aniline and morpholine derivatives, kinases are a plausible target class.[3] For this example, we will consider a hypothetical kinase active site.
-
Ligand Preparation: Prepare the 3D structure of this compound, assigning appropriate atom types and charges.
-
Receptor Preparation: Prepare the protein structure, typically by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking. The software will generate a series of possible binding poses and score them based on their predicted binding affinity.
-
Analysis of Results: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
The results of the docking study can provide crucial insights into the potential mechanism of action and guide the design of more potent analogs.
ADMET Prediction: A Crucial Step in Early-Phase Drug Discovery
A promising biological activity is futile if the compound has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process.[11]
A variety of online tools and software packages (e.g., SwissADME, QikProp) can be used to predict key physicochemical and pharmacokinetic properties based on the molecule's structure.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range for Oral Drugs | Significance |
| Molecular Weight | 192.26 g/mol | < 500 g/mol | Lipinski's Rule of Five |
| LogP | (Predicted Value) | < 5 | Lipinski's Rule of Five |
| H-bond Donors | 1 | < 5 | Lipinski's Rule of Five |
| H-bond Acceptors | 3 | < 10 | Lipinski's Rule of Five |
| Topological Polar Surface Area (TPSA) | 38.49 Ų | < 140 Ų | Relates to membrane permeability |
| Blood-Brain Barrier (BBB) Permeation | (Predicted Value) | Yes/No | CNS activity potential |
Note: LogP and BBB permeation values would be generated from the predictive software.
Conclusion: A Roadmap for Innovation
This guide has outlined a rigorous, multi-faceted computational workflow for the comprehensive characterization of this compound. By systematically applying these theoretical methods, from foundational quantum chemical calculations to sophisticated molecular docking and ADMET profiling, researchers can build a deep understanding of this molecule's potential. The insights gained from these studies will be instrumental in guiding synthetic efforts, optimizing biological activity, and ultimately, unlocking the full therapeutic and material science potential of this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 5. mdpi.com [mdpi.com]
- 6. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-4-morpholin-4-ylaniline Derivatives for Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Growing Importance of Morpholine-Containing Scaffolds in Oncology
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as aqueous solubility, metabolic stability, and target binding affinity. In the context of cancer research, derivatives of 2-Methyl-4-morpholin-4-ylaniline have emerged as a promising class of compounds, particularly as inhibitors of critical cell signaling pathways that are often dysregulated in cancer.
Notably, this core structure is found in several inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[4][5] Consequently, the development of potent and selective inhibitors targeting this pathway remains a high-priority area in oncology drug discovery.
These application notes provide a comprehensive guide to the synthesis, characterization, and preliminary biological evaluation of this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers aiming to explore this chemical space for novel anticancer agents.
Synthetic Strategy: A Modular Approach via Buchwald-Hartwig Amination
The synthesis of this compound derivatives is most efficiently achieved through a convergent approach, with the key bond-forming step being a palladium-catalyzed Buchwald-Hartwig amination.[6][7][8] This powerful cross-coupling reaction allows for the formation of the crucial C-N bond between an aryl halide and an amine, offering broad substrate scope and functional group tolerance.[6][7]
The general synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound derivatives.
Part 1: Synthesis of the Core Intermediate: this compound
This section details the two-step synthesis of the key aniline intermediate.
Protocol 1.1: Synthesis of 4-(3-Methyl-4-nitrophenyl)morpholine
This protocol describes the palladium-catalyzed coupling of 1-bromo-2-methyl-4-nitrobenzene with morpholine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Bromo-2-methyl-4-nitrobenzene | 5344-78-5 | 216.04 | 1.0 g |
| Morpholine | 110-91-8 | 87.12 | 1.2 eq |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 eq |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 0.04 eq |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 eq |
| Toluene, anhydrous | 108-88-3 | 92.14 | 20 mL |
Procedure:
-
To an oven-dried round-bottom flask, add 1-bromo-2-methyl-4-nitrobenzene (1.0 g, 4.63 mmol), palladium(II) acetate (21 mg, 0.093 mmol), and XPhos (88 mg, 0.185 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Add anhydrous toluene (20 mL) via syringe, followed by morpholine (0.48 mL, 5.56 mmol).
-
Add sodium tert-butoxide (0.62 g, 6.48 mmol) in one portion.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-methyl-4-nitrophenyl)morpholine as a yellow solid.
Protocol 1.2: Synthesis of this compound
This protocol describes the reduction of the nitro group to an aniline.[9]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-(3-Methyl-4-nitrophenyl)morpholine | 951-95-1 | 222.24 | 1.0 g |
| Palladium on activated carbon (10% Pd/C) | 7440-05-3 | - | 100 mg |
| Methanol | 67-56-1 | 32.04 | 30 mL |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 | Balloon |
Procedure:
-
To a round-bottom flask, add 4-(3-methyl-4-nitrophenyl)morpholine (1.0 g, 4.50 mmol) and methanol (30 mL).
-
Carefully add 10% Pd/C (100 mg).
-
Secure a balloon filled with hydrogen gas to the flask and purge the system with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol (20 mL).
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be used in the next step without further purification.
Part 2: Derivatization via Buchwald-Hartwig Amination
This section provides a general protocol for the synthesis of diverse this compound derivatives.
Protocol 2.1: General Procedure for the Synthesis of N-Aryl/Heteroaryl-2-methyl-4-morpholin-4-ylaniline Derivatives
This protocol outlines the coupling of the synthesized aniline with various aryl or heteroaryl halides.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 2524-67-6 | 192.26 | 1.0 eq |
| Aryl/Heteroaryl Halide | - | - | 1.1 eq |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.015 eq |
| Xantphos | 161265-03-8 | 578.68 | 0.03 eq |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 eq |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 10 mL |
Procedure:
-
In a reaction tube, combine this compound (e.g., 100 mg, 0.52 mmol), the desired aryl/heteroaryl halide (0.57 mmol), Pd₂(dba)₃ (7.2 mg, 0.0078 mmol), Xantphos (9.0 mg, 0.0156 mmol), and cesium carbonate (254 mg, 0.78 mmol).
-
Seal the tube and purge with argon or nitrogen.
-
Add anhydrous 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to obtain the final derivative.
Part 3: Biological Evaluation
The synthesized derivatives can be evaluated for their anticancer activity using a variety of in vitro assays.
Protocol 3.1: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10][11]
-
Prepare serial dilutions of the synthesized derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
As many morpholine-containing compounds target the PI3K/Akt/mTOR pathway, it is crucial to investigate the effect of the synthesized derivatives on this signaling cascade.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Western Blot Analysis:
To confirm the on-target activity of the synthesized compounds, western blot analysis can be performed to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 ribosomal protein. A decrease in the phosphorylation of these proteins upon treatment with the derivatives would indicate inhibition of the pathway.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. jk-sci.com [jk-sci.com]
- 9. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds | MDPI [mdpi.com]
Application Notes and Protocols: 2-Methyl-4-morpholin-4-ylaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Morpholine-Aniline Scaffold
In the landscape of modern medicinal chemistry and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. 2-Methyl-4-morpholin-4-ylaniline emerges as a highly valuable and versatile building block. Its structure marries the nucleophilic and aromatic character of an aniline with the advantageous physicochemical properties of a morpholine moiety. The morpholine ring is a well-recognized "privileged structure" in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and bioavailability of parent compounds.[1][2] The strategic placement of the methyl group on the aniline ring provides an additional point of steric and electronic modulation for synthetic transformations.
This comprehensive guide delves into the practical applications of this compound, providing detailed, field-proven protocols for its use in key synthetic transformations. We will explore its utility in the construction of complex heterocyclic systems, its role in palladium-catalyzed cross-coupling reactions, and its application in the synthesis of azo dyes, supported by mechanistic insights and actionable experimental procedures.
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value |
| CAS Number | 581-00-0[3] |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Appearance | Typically a solid |
| Key Functional Groups | Primary Aromatic Amine, Tertiary Amine (Morpholine), Aromatic Ring |
Application I: Synthesis of Biologically Active Quinoline Scaffolds
The quinoline ring system is a cornerstone of many therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4] this compound serves as an excellent nucleophile in the construction of substituted anilinoquinolines, which are a class of compounds investigated for their potent anticancer effects.[4]
Scientific Rationale and Mechanistic Insight
The synthesis of 2-morpholino-4-anilinoquinoline derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In a representative synthesis, a suitable quinoline precursor bearing a good leaving group (e.g., a chlorine atom) at the 4-position is treated with an aniline derivative. The lone pair of electrons on the aniline nitrogen attacks the electron-deficient C4 carbon of the quinoline ring, leading to the displacement of the leaving group and the formation of a new C-N bond. The morpholine moiety on the aniline enhances its solubility and can contribute to the biological activity of the final product.[4]
The general transformation is depicted below:
Caption: General scheme for anilinoquinoline synthesis.
Experimental Protocol: Synthesis of a 4-(2-Methyl-4-morpholinophenylamino)quinoline Derivative
This protocol is adapted from established procedures for the synthesis of related 2-morpholino-4-anilinoquinoline derivatives.[4]
Materials:
-
4-Chloro-2-substituted-quinoline (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the 4-chloro-2-substituted-quinoline (0.87 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.04 mmol).
-
Stir the resulting mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum using a rotary evaporator.
-
The resulting residue can be washed with a suitable solvent, such as acetone or diethyl ether, and filtered to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
Expected Outcome:
The product, a substituted 4-(2-methyl-4-morpholinophenylamino)quinoline, can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Yields for analogous reactions are reported in the range of 24-30%.[4]
Application II: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials synthesis.[5][6] this compound can serve as the amine coupling partner with a variety of aryl halides or triflates, providing access to complex diarylamines.
Scientific Rationale and Mechanistic Insight
The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[6]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of morpholine and other amines.[7][8]
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are often complete within 4-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
This procedure should afford the corresponding N-aryl-2-methyl-4-morpholinoaniline. Yields for similar Buchwald-Hartwig aminations are typically high, often in the range of 60-95%.[7]
Application III: Synthesis of Azo Dyes
Azo dyes represent the largest class of synthetic colorants used in a wide range of industries, including textiles, plastics, and food.[9] The synthesis of azo dyes relies on the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. This compound is an ideal precursor for the diazotization step.
Scientific Rationale and Mechanistic Insight
The synthesis is a two-step process:
-
Diazotization: The primary amino group of this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This converts the amine into a highly reactive diazonium salt.[10]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component (e.g., a phenol or another aniline derivative). The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner, usually at the para position, to form the stable azo compound, characterized by the -N=N- linkage.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nairaproject.com [nairaproject.com]
- 10. benchchem.com [benchchem.com]
- 11. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline Analogs: A Guide for Drug Discovery Professionals
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Derivatives of this heterocyclic system have been successfully developed as potent and selective inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Marketed drugs such as Gefitinib (Iressa), Erlotinib (Tarceva), and Vandetanib (Caprelsa) feature this core structure and have revolutionized the treatment of certain cancers.[2][4][5][6] This guide provides a detailed experimental protocol for the synthesis of 4-anilinoquinazoline analogs, grounded in established chemical principles and supported by practical insights for researchers in drug discovery and development.
The Strategic Importance of the 4-Anilinoquinazoline Scaffold
The efficacy of 4-anilinoquinazoline derivatives as kinase inhibitors stems from their ability to mimic the adenine region of ATP, competitively binding to the enzyme's ATP-binding pocket.[7] The quinazoline ring system acts as a scaffold, while the 4-anilino moiety projects into a hydrophobic pocket, with substituents on the aniline ring allowing for modulation of potency and selectivity against different kinases.[2] This structural framework offers a versatile platform for medicinal chemists to design and synthesize libraries of analogs with tailored pharmacological profiles.
A Representative Synthetic Pathway: The Synthesis of Gefitinib
To illustrate the synthesis of a 4-anilinoquinazoline analog, we will detail a common and reliable two-step protocol for the preparation of Gefitinib, a selective EGFR inhibitor. This pathway involves the initial synthesis of a key intermediate, 4-chloro-6,7-dimethoxyquinazoline, followed by a nucleophilic aromatic substitution (SNAr) reaction with 3-chloro-4-fluoroaniline.
Overall Synthetic Workflow
References
- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-4-morpholin-4-ylaniline in Medicinal Chemistry
Introduction: The Privileged Role of the Morpholinoaniline Scaffold
In the landscape of modern medicinal chemistry, certain molecular fragments consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The morpholinoaniline scaffold is a prime example of such a pharmacophore, particularly in the realm of kinase inhibitor drug discovery. The morpholine moiety, a six-membered saturated heterocycle containing both an ether and a secondary amine functionality, imparts a unique combination of properties that make it highly attractive for drug design. Its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles has led to its widespread incorporation into numerous clinical candidates and approved drugs.[1]
When appended to an aniline ring, the resulting morpholinoaniline core serves as a versatile building block for the synthesis of a diverse array of therapeutic agents. The aniline nitrogen provides a convenient handle for the introduction of various heterocyclic systems, a common strategy in the design of kinase inhibitors that target the ATP-binding site of these enzymes. This guide focuses on the specific applications of the 2-Methyl-4-morpholin-4-ylaniline isomer (CAS No: 581-00-0), a valuable, albeit less ubiquitously documented, member of this important class of compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a medicinal chemistry program.
| Property | Value | Source |
| CAS Number | 581-00-0 | [2][3] |
| Molecular Formula | C₁₁H₁₆N₂O | [2][3] |
| Molecular Weight | 192.26 g/mol | [2][3] |
| Appearance | Crystalline powder, yellow to brown | [4] |
| Melting Point | 89°C to 93°C | [4] |
| IUPAC Name | This compound | [2][3] |
Significance in Kinase Inhibitor Design: Targeting the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] A significant number of PI3K and mTOR inhibitors feature a morpholino-substituted heterocyclic core, where the morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase domain.[6]
While direct public-domain examples of named clinical candidates synthesized from this compound are not as prevalent as for other isomers, the structural motif is highly relevant to the design of potent and selective kinase inhibitors. The strategic placement of the methyl group at the 2-position of the aniline ring can influence the conformation of the molecule when bound to the target kinase, potentially enhancing selectivity or potency. Furthermore, this methyl group can modulate the aniline's nucleophilicity and the overall lipophilicity of the resulting inhibitor.
Synthetic Applications and Protocols
The primary utility of this compound in medicinal chemistry is as a nucleophilic component in the construction of larger, more complex molecules. Its aniline nitrogen can readily participate in a variety of carbon-nitrogen bond-forming reactions.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This reaction is exceptionally useful for coupling an amine with an aryl halide or triflate, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
A representative Buchwald-Hartwig amination workflow.
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.08 mmol).
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain catalytic activity.[8]
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like XPhos or SPhos often promote the reductive elimination step and can enable the coupling of challenging substrates.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice for this purpose.[10]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Heterocyclic Derivatives
Nucleophilic aromatic substitution is another fundamental reaction for C-N bond formation, particularly with electron-deficient aromatic or heteroaromatic systems. This is a common strategy for synthesizing quinazoline and pyrimidine-based kinase inhibitors.[1]
Reaction Scheme:
General workflow for SNAr reactions.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the electron-deficient heterocycle (e.g., a 4-chloroquinazoline, 1.0 mmol) in a suitable solvent (e.g., isopropanol, 10 mL).
-
Nucleophile Addition: Add this compound (1.1 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction may be complete in a few hours to overnight.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with a cold solvent.
-
Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Substrate: The heteroaromatic ring must be activated towards nucleophilic attack, typically by the presence of electron-withdrawing groups or additional heteroatoms.[11]
-
Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, but alcohols like isopropanol are also commonly used and can facilitate product precipitation.[12]
-
Temperature: Heat is generally required to overcome the activation energy of the reaction.
Visualization of a Potential Signaling Pathway
Given the prevalence of morpholinoaniline-containing molecules as PI3K/mTOR inhibitors, the following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway that is often targeted.
The PI3K/Akt/mTOR signaling cascade.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for compounds derived from this compound is limited in the public domain, general principles for morpholinoaniline-based kinase inhibitors can be extrapolated:
-
The Morpholine Moiety: As previously mentioned, the morpholine oxygen is often a key hydrogen bond acceptor, interacting with the hinge region of the kinase. Modifications to the morpholine ring, such as the introduction of methyl groups, can impact selectivity and potency.[6]
-
The Aniline Linker: The aniline nitrogen serves as the attachment point for the core heterocyclic scaffold of the inhibitor. The electronics and sterics of the aniline ring can influence the overall conformation and binding affinity of the molecule.
-
The 2-Methyl Group: The methyl group in the ortho position to the aniline nitrogen can serve several purposes. It can restrict the rotation of the aniline ring, locking the molecule into a more favorable binding conformation. It can also create steric hindrance that may enhance selectivity for a particular kinase. Additionally, it increases the lipophilicity of the molecule, which can affect its cell permeability and other pharmacokinetic properties.
-
The Heterocyclic Core: The choice of the heterocyclic core (e.g., quinazoline, pyrimidine, purine) is critical for determining the kinase selectivity profile of the inhibitor. Different heterocyclic systems will present different hydrogen bonding patterns and van der Waals interactions with the ATP-binding pocket.[1][13]
Conclusion
This compound is a valuable building block in medicinal chemistry, possessing the key structural features of the privileged morpholinoaniline scaffold. While its application may not be as broadly documented as other isomers, its unique substitution pattern offers opportunities for the fine-tuning of potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the potential of this and related morpholinoaniline derivatives in the design of novel therapeutics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016157074A1 - 6-morpholinyl-2-pyrazolyl-9h-purine derivatives and their use as pi3k inhibitors - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Recrystallization and Purification of Aromatic Amines: A Guide to Achieving High Purity
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
Aromatic amines are foundational building blocks in the synthesis of pharmaceuticals, dyes, and polymers. However, crude reaction products are often laden with impurities, including colored oxidation byproducts, residual starting materials, and side-reaction products. Recrystallization is a powerful and cost-effective technique for purifying these solid organic compounds to the high standards required for research and development. This application note provides a comprehensive, in-depth guide to the principles, protocols, and troubleshooting of aromatic amine recrystallization, grounded in the causality of experimental choices to ensure robust and reproducible results.
Introduction: The Challenge of Purifying Aromatic Amines
Aromatic amines present a unique set of purification challenges. Their basic nitrogen lone pair makes them susceptible to salt formation and influences their solubility.[1][2][3] Furthermore, the amine group activates the aromatic ring, making them prone to atmospheric oxidation, which often results in intensely colored, high-molecular-weight impurities that can be difficult to remove.[3][4] Many aromatic amines are also toxic and can be absorbed through the skin, demanding stringent safety protocols.[1][2][5][6]
Recrystallization remains the purification method of choice for these compounds when applicable. It leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[7][8] A successful recrystallization can dramatically improve purity, enhance crystal morphology, and is scalable from milligrams to kilograms.
This guide is designed to equip researchers with the expertise to develop and execute effective recrystallization protocols for novel and known aromatic amines.
The Guiding Principle: "Like Dissolves Like" and Temperature-Dependent Solubility
The foundation of recrystallization is the principle that a compound's solubility in a solvent increases significantly with temperature.[8] The ideal recrystallization solvent will exhibit the following characteristics:
-
High Solvency at High Temperature: Dissolves the aromatic amine completely when the solvent is hot or boiling.
-
Low Solvency at Low Temperature: The aromatic amine has very low solubility when the solvent is cold (room temperature or in an ice bath).
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
-
Inertness: The solvent must not react with the aromatic amine.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
The "like dissolves like" heuristic is a useful starting point; aromatic amines, being moderately polar, tend to dissolve well in polar organic solvents or aromatic solvents.[1][3][9] However, empirical testing is essential.
Table 1: Common Solvents for Aromatic Amine Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes and Common Uses |
| Water (H₂O) | Very High | 100 | Excellent for polar amines or for forming salts. Often used in a mixed-solvent system with an alcohol.[10] |
| Ethanol (EtOH) | High | 78 | A very common and effective solvent for many aromatic amines.[11] Miscible with water and hexanes. |
| Methanol (MeOH) | High | 65 | Similar to ethanol but more volatile. Good for more polar compounds. |
| Isopropanol (IPA) | Medium | 82 | A good alternative to ethanol, with a slightly higher boiling point. |
| Ethyl Acetate (EtOAc) | Medium | 77 | A versatile ester solvent. Often used in a mixed system with hexanes.[12] |
| Toluene | Low | 111 | An aromatic solvent, good for less polar aromatic amines.[13] Its high boiling point can sometimes cause "oiling out". |
| Hexanes/Heptane | Very Low | ~69 | Typically used as the "anti-solvent" or "poor solvent" in a mixed-solvent system with a more polar solvent like EtOAc or acetone.[10][12] |
Experimental Workflow: A Self-Validating System
A robust recrystallization protocol is a sequence of logical steps, each designed to remove a specific type of impurity. The workflow ensures that the final product is validated by its crystalline nature and sharp melting point.
Diagram 1: General Recrystallization Workflow
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. edu.rsc.org [edu.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
The Morpholine Scaffold: A Privileged Substructure in Modern Kinase Inhibitor Design
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them premier targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's toolkit, the morpholine heterocycle has emerged as a "privileged" scaffold, frequently incorporated into the structure of potent and selective kinase inhibitors. This document provides an in-depth guide to the role of morpholine derivatives in this field, detailing the chemical rationale for their use, practical synthetic strategies, and robust protocols for their biological evaluation.
The Strategic Advantage of the Morpholine Moiety
The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is far more than a simple solubilizing group. Its utility in kinase inhibitor design is multifaceted, stemming from a unique combination of physicochemical and structural properties that address key challenges in drug development.[1][2][3]
-
Improved Physicochemical Properties: The morpholine group imparts a favorable balance of hydrophilicity and lipophilicity.[4][5] The nitrogen atom is weakly basic, providing a handle to improve aqueous solubility, which is often a challenge for the typically hydrophobic kinase inhibitors.[5] This enhanced solubility and overall polarity can lead to improved pharmacokinetic (PK) profiles, including better absorption and distribution.[1][5]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, contributing to a longer half-life and improved bioavailability of the drug candidate.[4][5]
-
Key Molecular Interactions: The true power of the morpholine scaffold lies in its ability to form critical interactions within the ATP-binding pocket of kinases. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in favorable hydrophobic interactions.[5][6] In many potent inhibitors, the morpholine moiety is positioned to interact with the "hinge region" of the kinase, a critical anchoring point for ATP and competitive inhibitors.[7]
-
Structural Versatility and Vector for Selectivity: The secondary amine of the morpholine ring is a versatile synthetic handle, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR).[4] Furthermore, strategic modifications, such as the introduction of bridged morpholines or chiral centers, have been shown to dramatically enhance selectivity for a specific kinase, such as mTOR over the closely related PI3K.[5][8][9][10] This is often due to subtle differences in the depth and shape of the ATP-binding pocket between kinase family members.[9][10]
Case Study: Morpholine in PI3K/mTOR Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling node that controls cell growth, proliferation, and survival. Its frequent hyperactivation in cancer has made it a major focus for drug development. Many successful PI3K and mTOR inhibitors incorporate a morpholine ring, which has become a pharmacophoric hallmark for this class of molecules.[11][12]
ZSTK474 is a potent, pan-Class I PI3K inhibitor that features two morpholine groups on a 1,3,5-triazine core.[13][14] Structural studies have shown that one of the morpholine groups is deeply embedded in the ATP-binding site, forming crucial interactions.[4] The other morpholine can be modified to tune the compound's properties or to create bifunctional inhibitors.[4]
Similarly, in dual PI3K/mTOR inhibitors like PKI-587 , the morpholino-triazine scaffold is critical for achieving potent, sub-nanomolar inhibition of both kinases.[11][12] The ability of the morpholine to be accommodated within the binding sites of both enzymes is a key determinant of this dual activity.[11]
Visualizing the PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K and mTOR in cell signaling and highlights the point of intervention for morpholine-containing inhibitors.
Caption: PI3K/AKT/mTOR signaling and inhibitor action.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a morpholine-containing kinase inhibitor and its subsequent biological evaluation.
Protocol 1: Synthesis of a 2,4,6-Trisubstituted Pyrimidine Analog
This protocol is adapted from methodologies used for creating libraries of morpholino-pyrimidine based PI3K inhibitors. It involves a sequential nucleophilic aromatic substitution on a trichloropyrimidine core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms [mdpi.com]
- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 13. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Using 2-Morpholino-4-Anilinoquinoline Derivatives
Introduction: A New Frontier in Cell Viability Assessment and Cancer Research
The quinoline scaffold has long been a cornerstone in the development of therapeutic agents, and its derivatives continue to be a fertile ground for the discovery of novel bioactive molecules.[1][2] Among these, 2-morpholino-4-anilinoquinoline derivatives have emerged as a promising class of compounds with significant potential in cancer research.[1][2][3] These molecules have demonstrated potent cytotoxic effects against various cancer cell lines, making the accurate assessment of their impact on cell viability a critical aspect of their preclinical evaluation.[1][2]
This comprehensive guide provides detailed application notes and protocols for conducting cell viability assays using 2-morpholino-4-anilinoquinoline derivatives. We will delve into the mechanistic underpinnings of their cytotoxic action, provide step-by-step protocols for widely used viability assays, and offer insights into data interpretation and presentation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the biological activity of this exciting class of compounds.
Scientific Principle: Targeting the PI3K/Akt Signaling Pathway
The cytotoxic effects of many 2-morpholino-4-anilinoquinoline derivatives are attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. A primary target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][5] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[4]
In many cancers, the PI3K pathway is constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.[6] The 2-morpholino-4-anilinoquinoline scaffold can be designed to fit into the ATP-binding pocket of PI3K, inhibiting its kinase activity.[5] This blockade prevents the phosphorylation of downstream targets like Akt, ultimately leading to cell cycle arrest and apoptosis.[7]
Diagram 1: The PI3K/Akt Signaling Pathway and Inhibition by 2-Morpholino-4-Anilinoquinoline Derivatives
Caption: Inhibition of the PI3K/Akt pathway by 2-morpholino-4-anilinoquinoline derivatives.
Experimental Protocols: Assessing Cell Viability
The choice of cell viability assay depends on the specific research question, cell type, and available equipment. Below are detailed protocols for three commonly used assays that are well-suited for evaluating the cytotoxic effects of 2-morpholino-4-anilinoquinoline derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a classic method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10][11]
Materials:
-
2-Morpholino-4-anilinoquinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[10]
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm[12]
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-morpholino-4-anilinoquinoline derivatives in complete culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5% DMSO).[14]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the compound-treated wells.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Complete culture medium without cells.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 2: Workflow for the MTT Cell Viability Assay
Caption: A streamlined workflow for performing the MTT cell viability assay.
WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] Assay
The WST-8 assay is a second-generation tetrazolium salt-based assay that offers several advantages over the traditional MTT assay. The formazan product of WST-8 is water-soluble, eliminating the need for a solubilization step and reducing the number of handling steps.[15]
Materials:
-
2-Morpholino-4-anilinoquinoline derivatives
-
Complete cell culture medium
-
WST-8 assay kit (containing WST-8 solution)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm[15]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-8 Addition and Incubation:
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.[15]
-
Data Analysis: Follow the same data analysis procedure as the MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[17][18] The amount of ATP is directly proportional to the number of viable cells.[19] The assay generates a luminescent signal, which is highly sensitive and has a broad linear range.
Materials:
-
2-Morpholino-4-anilinoquinoline derivatives
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[17]
-
96-well opaque-walled plates (to prevent well-to-well crosstalk of the luminescent signal)
-
Luminometer or a microplate reader with luminescence detection capabilities
Protocol:
-
Reagent Preparation:
-
Cell Seeding and Compound Treatment:
-
Seed cells in a 96-well opaque-walled plate and treat with the 2-morpholino-4-anilinoquinoline derivatives as described in the MTT protocol.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability as described for the MTT assay, using luminescence values instead of absorbance.
-
Plot the data to determine the IC₅₀ value.
Data Presentation and Interpretation
The results of cell viability assays are typically presented as dose-response curves, with the compound concentration on the x-axis (often on a logarithmic scale) and the percentage of cell viability on the y-axis. The IC₅₀ value is a key parameter derived from this curve and represents the potency of the compound.
Table 1: Example Data for a 2-Morpholino-4-Anilinoquinoline Derivative (Compound X) in a Cell Viability Assay
| Compound X Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 5 | 52.4 ± 3.9 |
| 10 | 25.7 ± 2.5 |
| 50 | 8.9 ± 1.7 |
IC₅₀ Value: The IC₅₀ value for Compound X can be calculated from the dose-response curve and in this example would be approximately 5 µM.
Recent studies have reported the cytotoxic activities of novel 2-morpholino-4-anilinoquinoline derivatives against various cancer cell lines. For instance, certain derivatives have shown potent activity against the HepG2 human liver cancer cell line, with IC₅₀ values in the low micromolar range.[1][2] These findings highlight the potential of this class of compounds as anticancer agents.[1][2]
Conclusion and Future Perspectives
The 2-morpholino-4-anilinoquinoline scaffold represents a valuable platform for the development of novel anticancer agents. The protocols and guidelines presented in this document provide a robust framework for assessing the cytotoxic effects of these compounds. By understanding their mechanism of action and employing rigorous cell viability assays, researchers can effectively advance the preclinical development of these promising therapeutic candidates. Future studies should focus on elucidating the detailed structure-activity relationships, exploring their efficacy in in vivo models, and identifying potential biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
Application Notes & Protocols: Synthesis of Benzothiazoles from 2-Methyl-4-(methylsulfanyl)aniline Precursors
Document ID: BTZ-AN-260102
Abstract
This document provides a detailed technical guide for the synthesis of substituted benzothiazoles, a scaffold of paramount importance in medicinal chemistry and drug development, utilizing the specialized precursor, 2-Methyl-4-(methylsulfanyl)aniline.[1][2] Recognizing the unique substitution pattern of this precursor, this guide deviates from standard textbook procedures that predominantly rely on 2-aminothiophenols.[3][4] We present two robust, field-proven strategic approaches: a direct synthesis via oxidative cyclization of a thiobenzanilide intermediate (Jacobson-Hugershoff type) and an indirect, two-stage approach involving the synthesis of a novel 2-aminothiophenol intermediate via the Herz reaction. Each protocol is accompanied by in-depth mechanistic discussions, causality-driven experimental choices, and self-validating system checks to ensure scientific integrity and reproducibility for researchers in synthetic chemistry and drug discovery.
Introduction and Strategic Overview
The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[5] Its structural versatility makes it a cornerstone in the design of novel therapeutic agents. While numerous synthetic routes to benzothiazoles exist, the majority commence from 2-aminothiophenol and a C1 or C2 synthon (e.g., aldehydes, carboxylic acids).[4][6]
This guide addresses a more complex synthetic challenge: the elaboration of the benzothiazole ring system from 2-Methyl-4-(methylsulfanyl)aniline . The presence of the ortho-methyl and para-methylsulfanyl groups introduces specific steric and electronic considerations that necessitate carefully tailored synthetic strategies. Both substituents are electron-donating and ortho, para-directing, which enhances the nucleophilicity of the aniline but also poses challenges in controlling regioselectivity during cyclization.
We will explore two primary pathways, each offering distinct advantages and challenges, providing researchers with a comprehensive toolkit for this specific transformation.
Diagram 1: High-level overview of the two primary synthetic routes.
Route A: Direct Synthesis via Thiobenzanilide Oxidative Cyclization
This strategy is predicated on the Jacobson-Hugershoff reaction, which involves the intramolecular oxidative cyclization of a thiobenzanilide.[7] This method is highly effective as it pre-assembles all necessary atoms, and the cyclization onto the carbon atom ortho to the anilido nitrogen is often highly regioselective.[7]
Mechanism and Rationale
The reaction proceeds in two main stages. First, the precursor aniline is converted into a thiobenzanilide. This is typically achieved by acylation with a benzoyl chloride to form an amide, followed by thionation using a reagent like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀). The subsequent and key step is the oxidative C-S bond formation. An oxidizing agent, classically potassium ferricyanide in an alkaline medium, generates a thiyl radical.[7] This radical undergoes intramolecular homolytic aromatic substitution at the ortho-position of the aniline ring, followed by oxidation to yield the final benzothiazole product.
The ortho-methyl group on our precursor sterically shields one of the ortho positions, ensuring that cyclization occurs exclusively at the other vacant ortho position (C6 of the aniline ring), leading to a single, well-defined 7-methylbenzothiazole regioisomer.
Diagram 2: Simplified mechanism of the oxidative cyclization step.
Experimental Protocols
Protocol A1: Synthesis of N-(2-Methyl-4-(methylsulfanyl)phenyl)benzamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-Methyl-4-(methylsulfanyl)aniline (10.0 g, 65.2 mmol) and dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethylamine (11.0 mL, 78.2 mmol, 1.2 equiv) to the stirred solution. Subsequently, add benzoyl chloride (8.3 mL, 71.7 mmol, 1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The starting aniline should be consumed, and a new, less polar spot corresponding to the amide product should appear.
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, recrystallize from ethanol/water to obtain pure N-(2-Methyl-4-(methylsulfanyl)phenyl)benzamide.
Protocol A2: Thionation to Thiobenzanilide
-
Setup: In a 500 mL flask fitted with a reflux condenser and a nitrogen inlet, suspend the amide from Protocol A1 (e.g., 15.0 g, 58.3 mmol) in anhydrous toluene (200 mL).
-
Reagent Addition: Add Lawesson's Reagent (14.1 g, 34.9 mmol, 0.6 equiv) in one portion.
-
Scientist's Note: Lawesson's Reagent is an air- and moisture-sensitive solid with a strong, unpleasant odor. Handle in a well-ventilated fume hood. The 0.5-0.6 equivalents are often sufficient for complete conversion.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (7:3 hexanes:ethyl acetate). The amide spot will be replaced by a more polar, often yellow-colored, thioamide spot.
-
Workup: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude thioamide by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5 to 80:20).
Protocol A3: Oxidative Cyclization to 2-Phenyl-6-(methylsulfanyl)-7-methylbenzothiazole
-
Setup: Dissolve the purified thioamide from Protocol A2 (e.g., 10.0 g, 36.8 mmol) in ethanol (150 mL) in a 500 mL flask. Add a solution of sodium hydroxide (4.4 g, 110 mmol, 3.0 equiv) in water (50 mL).
-
Reagent Addition: Prepare a solution of potassium ferricyanide(III) (26.6 g, 80.9 mmol, 2.2 equiv) in water (100 mL). Add this solution dropwise to the thioamide solution at room temperature over 30 minutes. The mixture will typically turn a deep color.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS for the appearance of the benzothiazole product, which is significantly less polar than the thioamide precursor.
-
Workup: Pour the reaction mixture into 500 mL of ice-water. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or isopropanol to yield the pure 2-Phenyl-6-(methylsulfanyl)-7-methylbenzothiazole.
| Parameter | Protocol A1 (Amide) | Protocol A2 (Thioamide) | Protocol A3 (Cyclization) |
| Scale | 65.2 mmol | 58.3 mmol | 36.8 mmol |
| Key Reagents | Benzoyl Chloride, Et₃N | Lawesson's Reagent | K₃[Fe(CN)₆], NaOH |
| Solvent | DCM | Toluene | Ethanol/Water |
| Temperature | 0 °C to RT | Reflux (110 °C) | Room Temperature |
| Typical Time | 4-6 hours | 2-4 hours | 12-18 hours |
| Est. Yield | >90% | 75-85% | 60-75% |
| Ref. for Yield | General Acylation | [8] | [7] |
Route B: Indirect Synthesis via 2-Aminothiophenol Intermediate
This strategy involves chemically transforming the precursor aniline into a 2-aminothiophenol, which is the classical and highly versatile starting material for a vast array of benzothiazole syntheses.[3][4] The key transformation is the Herz reaction, which introduces the sulfur atom ortho to the amino group.[9]
Mechanism and Rationale
The Herz reaction involves treating an aniline with disulfur dichloride (S₂Cl₂).[9] The aniline attacks the electrophilic sulfur, leading to a series of steps that result in the formation of a 1,2,3-benzodithiazolium chloride, known as a "Herz salt." This intermediate is the cornerstone of the reaction. The regiochemistry is dictated by the initial nucleophilic attack of the aniline nitrogen onto the S₂Cl₂ followed by an intramolecular electrophilic attack of a sulfur species onto the aromatic ring, typically at the ortho position. The subsequent step is the hydrolysis of the Herz salt, usually with a base like sodium hydroxide or sodium sulfide, which reductively cleaves the S-S bond and unmasks the thiol, yielding the desired 2-aminothiophenol.[9]
Once the 2-amino-5-(methylsulfanyl)-3-methylthiophenol intermediate is formed, it can be readily condensed with a wide variety of partners (aldehydes, ketones, carboxylic acids, etc.) to generate diverse 2-substituted benzothiazoles.[4][6]
Diagram 3: Workflow for the indirect synthesis of benzothiazoles via the Herz reaction.
Experimental Protocols
Protocol B1: Herz Reaction - Synthesis of the 2-Aminothiophenol Intermediate
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂), place the precursor 2-Methyl-4-(methylsulfanyl)aniline (15.3 g, 100 mmol).
-
CRITICAL SAFETY NOTE: Disulfur dichloride (S₂Cl₂) is highly corrosive, toxic, and reacts violently with water. This entire procedure MUST be conducted in a certified, high-flow chemical fume hood. All glassware must be scrupulously dried. Personnel must wear appropriate PPE, including heavy-duty gloves, a lab coat, and full-face protection.
-
-
Reagent Addition: Add disulfur dichloride (32 mL, 400 mmol, 4.0 equiv) to the dropping funnel. Add the S₂Cl₂ dropwise to the aniline over 1-2 hours. The reaction is exothermic; maintain the temperature between 20-30 °C using a water bath if necessary.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 3-4 hours. The mixture will become a thick, dark slurry.
-
Isolation of Herz Salt: Cool the reaction to room temperature. Carefully and slowly add 150 mL of anhydrous toluene or xylene to dilute the mixture. The solid Herz salt can be collected by filtration under a blanket of nitrogen. Wash the solid with more anhydrous solvent and use it directly in the next step.
-
Hydrolysis (Workup): Suspend the crude Herz salt in 200 mL of water and cool in an ice bath. Prepare a solution of sodium hydroxide (24 g, 600 mmol) in 100 mL of water and add it slowly to the suspension, keeping the temperature below 20 °C. The mixture will change color as the salt is hydrolyzed.
-
Reduction & Isolation: Stir the alkaline mixture at 60 °C for 1 hour to ensure complete hydrolysis. Cool to room temperature and acidify carefully with concentrated HCl to pH ~6. The 2-aminothiophenol product will often precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 2-amino-5-(methylsulfanyl)-3-methylthiophenol may require vacuum distillation or column chromatography for high purity, but can often be used crude in the subsequent step.
Protocol B2: Condensation with an Aldehyde
-
Setup: In a 250 mL flask, dissolve the crude 2-aminothiophenol from Protocol B1 (e.g., 18.5 g, ~100 mmol) in ethanol (150 mL).
-
Reagent Addition: Add the desired aldehyde (e.g., benzaldehyde, 10.2 mL, 100 mmol, 1.0 equiv).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction involves the initial formation of a benzothiazoline intermediate, which then undergoes oxidation to the benzothiazole. Often, atmospheric oxygen is sufficient for this oxidation, especially during reflux.
-
Scientist's Note: For less reactive aldehydes or to improve yield and reaction time, an explicit oxidant can be added. Options include H₂O₂/HCl, or simply bubbling air through the refluxing solution.[4]
-
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture. The benzothiazole product often crystallizes out of the solution. If not, reduce the solvent volume and cool in an ice bath to induce crystallization. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure 2-substituted-6-(methylsulfanyl)-7-methylbenzothiazole.
| Parameter | Protocol B1 (Herz Reaction) | Protocol B2 (Condensation) |
| Scale | 100 mmol | ~100 mmol |
| Key Reagents | S₂Cl₂, NaOH | Aldehyde, (Optional Oxidant) |
| Solvent | None, then Toluene/Water | Ethanol |
| Temperature | 20 °C to 70 °C | Reflux (~78 °C) |
| Typical Time | 5-6 hours (reaction) | 2-4 hours |
| Est. Yield | 50-70% (over 2 steps) | 80-95% |
| Ref. for Yield | General Herz Reaction[9] | Condensation Reactions[4][6] |
Conclusion and Recommendations
Both Route A and Route B provide viable and robust pathways for the synthesis of novel benzothiazoles from the 2-Methyl-4-(methylsulfanyl)aniline precursor.
-
Route A (Direct Cyclization) is more convergent and may involve fewer steps overall. However, it requires the synthesis and purification of an intermediate thioanilide and the use of thionating agents like Lawesson's Reagent, which can be challenging to handle. Its primary advantage lies in the excellent regiochemical control afforded by the pre-formed C-N bond.
-
Route B (Indirect via Herz Reaction) is a powerful strategy as it transforms the precursor into the versatile 2-aminothiophenol intermediate. This intermediate opens the door to a vast library of 2-substituted benzothiazoles simply by varying the condensation partner (aldehydes, ketones, acids, etc.). The main drawback is the use of the hazardous reagent disulfur dichloride, which demands stringent safety protocols.
The choice of route will depend on the specific target molecule, available laboratory equipment, safety infrastructure, and the desired scale of the synthesis. For producing a diverse library of analogues with various C2-substituents, Route B is superior. For the targeted synthesis of a specific 2-aryl derivative, Route A may be more efficient.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol Guide: Analytical Methods for the Characterization of Aniline Copolymers
Abstract
Aniline copolymers represent a versatile class of conducting polymers with tunable properties, making them highly valuable in fields ranging from electronics and anti-corrosion coatings to sensor technology and drug delivery systems. The ultimate performance of these materials is intrinsically linked to their molecular structure, weight, morphology, and electrochemical properties. Therefore, a rigorous and multi-faceted analytical approach is paramount for quality control, research, and development. This guide provides a comprehensive overview of essential analytical techniques, detailing the causality behind experimental choices and offering field-proven protocols for the characterization of aniline copolymers.
Introduction: The "Why" of Comprehensive Characterization
The copolymerization of aniline with substituted anilines or other monomers is a strategic approach to enhance properties like solubility and processability, which are often limitations for the polyaniline (PANI) homopolymer.[1] However, this chemical modification introduces complexity. The final copolymer is not a single entity but a population of macromolecules varying in:
-
Copolymer Composition: The relative ratio of the different monomer units.
-
Monomer Sequence Distribution: Whether the monomers are arranged randomly, in blocks, or alternating.
-
Molecular Weight and Distribution: The average polymer chain length and its statistical spread (polydispersity).
-
Oxidation State: The ratio of amine and imine nitrogen atoms in the backbone, which governs the electronic properties.[2][3]
-
Morphology: The physical shape and arrangement of the polymer chains (e.g., granular, fibrillar, crystalline).[4][5]
These characteristics are deeply interconnected and dictate the material's final conductivity, thermal stability, and mechanical strength. The following sections detail the analytical workflows necessary to deconstruct this complexity.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Absolute molecular weight of polyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Characterization of Polyaniline Copolymer | Scientific.Net [scientific.net]
Application Notes and Protocols for the Development of PI3K p110α Inhibitors from Morpholine Derivatives
Introduction: Targeting the PI3K/Akt Signaling Axis
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[2][3] Among the isoforms of the p110 catalytic subunit, p110α, encoded by the PIK3CA gene, is of particular interest in oncology.[2][4] Activating mutations in PIK3CA are among the most common genetic alterations in human cancers, leading to constitutive activation of the PI3K pathway and promoting tumorigenesis.[1][5][6][7] This makes p110α a highly validated and compelling target for the development of anti-cancer therapeutics.[6][8]
Morpholine-containing compounds have emerged as a promising class of PI3K inhibitors. The morpholine moiety often plays a crucial role in binding to the hinge region of the ATP-binding pocket of the kinase, conferring potency and selectivity.[9] The development of ZSTK474, a pan-PI3K inhibitor with a morpholine-containing triazine scaffold, has paved the way for the exploration of novel morpholine derivatives with improved isoform selectivity and pharmacological properties.[10][11] This application note provides a comprehensive guide for researchers engaged in the discovery and preclinical development of novel morpholine-based p110α inhibitors. We will detail robust protocols for in vitro and cell-based assays to characterize the potency, selectivity, and cellular activity of these compounds.
The PI3K/Akt Signaling Pathway: A Rationale for Targeting p110α
Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][4] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[3] This recruitment to the membrane facilitates the phosphorylation and activation of Akt by PDK1. Activated Akt then phosphorylates a plethora of downstream substrates, ultimately leading to the regulation of various cellular functions that are hallmarks of cancer.
Caption: The PI3K/Akt signaling pathway and the point of intervention for p110α inhibitors.
Experimental Workflow for p110α Inhibitor Development
The development of a novel p110α inhibitor follows a structured workflow, beginning with the initial screening of a library of morpholine derivatives and progressing through increasingly complex biological assays to identify lead candidates with desirable pharmacological profiles.
Caption: A generalized workflow for the development of p110α inhibitors.
Protocols and Methodologies
Protocol 1: In Vitro p110α Kinase Assay for IC50 Determination
This protocol describes a luminescent kinase assay to measure the amount of ADP produced from the kinase reaction, which is a direct measure of PI3K p110α activity.[12] The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric for compound potency.[13]
Materials:
-
Recombinant human PI3K p110α/p85α enzyme
-
PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[12]
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds (morpholine derivatives) dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the PI3K p110α/p85α enzyme and PIP2 substrate in the kinase reaction buffer to the desired working concentrations.
-
Assay Setup:
-
Initiation of Kinase Reaction:
-
Detection of ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Summary:
| Compound ID | Morpholine Scaffold Modification | p110α IC50 (nM) |
| MD-001 | 2,6-dimethylmorpholine | 5.2 |
| MD-002 | (S)-2-methylmorpholine | 15.8 |
| MD-003 | (R)-2-methylmorpholine | 89.3 |
| MD-004 | 3,5-dimethylmorpholine | 2.1 |
| ZSTK474 (Control) | Bis-morpholino-triazine | 3.9[10] |
Protocol 2: Cell-Based Assay for Inhibition of Akt Phosphorylation
This protocol outlines a method to assess the on-target activity of the p110α inhibitors in a cellular context by measuring the phosphorylation of Akt at Serine 473, a downstream effector of PI3K signaling.[14][15]
Materials:
-
A suitable cancer cell line with a known PIK3CA mutation (e.g., MCF-7, BT-20)
-
Cell culture medium and supplements
-
Test compounds
-
Growth factors (e.g., insulin, IGF-1) to stimulate the PI3K pathway[16]
-
Lysis buffer
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to activate the PI3K pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Determine the concentration of the inhibitor that causes a 50% reduction in Akt phosphorylation (IC50).
-
Alternative High-Throughput Method: For screening a larger number of compounds, consider using a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™ GFP cellular assay, to monitor Akt phosphorylation.[14]
Protocol 3: Kinase Selectivity Profiling
To ensure that the developed inhibitors are specific for p110α, it is crucial to assess their activity against other PI3K isoforms (p110β, p110δ, p110γ) and a broader panel of kinases.[17][18][19][20]
Procedure:
-
PI3K Isoform Selectivity:
-
Perform the in vitro kinase assay described in Protocol 1 using recombinant p110β, p110δ, and p110γ enzymes.
-
Determine the IC50 values for the lead compounds against each isoform.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target isoform by the IC50 for p110α. A higher ratio indicates greater selectivity.
-
-
Broad Kinase Panel Screening:
-
Submit the lead compounds to a commercial kinase profiling service. These services typically offer screening against a large panel of kinases (e.g., >400) at a fixed compound concentration (e.g., 1 µM).[19]
-
For any "hits" (kinases inhibited by >70-80% at the screening concentration), perform follow-up IC50 determinations to quantify the off-target potency.[19]
-
Hypothetical Selectivity Data:
| Compound ID | p110α IC50 (nM) | p110β IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Selectivity (β/α) | Selectivity (δ/α) | Selectivity (γ/α) |
| MD-004 | 2.1 | 185 | 98 | 450 | 88.1 | 46.7 | 214.3 |
| Alpelisib (Control) | 5.0[10] | >1000 | 290 | >1000 | >200 | 58 | >200 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial stages of discovering and characterizing novel morpholine-based inhibitors of PI3K p110α. By systematically evaluating the potency, cellular activity, and selectivity of these compounds, researchers can identify promising lead candidates for further preclinical development. Future studies should focus on establishing a clear structure-activity relationship (SAR) to guide the optimization of potency and selectivity, as well as evaluating the pharmacokinetic and pharmacodynamic properties of the lead compounds in in vivo models of cancer. The ultimate goal is the development of a safe and effective p110α-selective inhibitor for the treatment of PIK3CA-mutant cancers.[21][22]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The p110α isoform of PI3K is essential for proper growth factor signaling and oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-kinase signaling pathway mediated by p110α regulates invadopodia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PI3Kα inhibitors for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. reactionbiology.com [reactionbiology.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. PI3K p110α and p110β have differential effects on Akt activation and protection against oxidative stress-induced apoptosis in myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-morpholin-4-ylaniline
An in-depth guide to improving the yield of 2-Methyl-4-morpholin-4-ylaniline synthesis, presented by the BenchChem Technical Support Center.
Introduction
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this key intermediate, which is notably used in the preparation of pharmaceuticals like Gefitinib.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this molecule:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is the most common and versatile method. It involves the reaction of an aryl halide or triflate with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3] The typical precursors would be 4-halo-2-methylaniline or 1-halo-2-methyl-4-nitrobenzene (which requires a subsequent nitro group reduction).
-
Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This route involves reacting a highly electron-deficient arene, such as 1-fluoro-2-methyl-4-nitrobenzene, with morpholine. The resulting 4-(2-methyl-4-nitrophenyl)morpholine is then reduced to the target aniline, commonly via catalytic hydrogenation with H₂ and a palladium on carbon (Pd/C) catalyst.[4]
Q2: My yield is consistently low. What are the most common culprits in a Buchwald-Hartwig amination for this synthesis?
Low yields in palladium-catalyzed aminations are frequently traced back to a few key areas:
-
Catalyst System Inactivity: The palladium catalyst is sensitive and can be deactivated. This can be due to the use of an inappropriate ligand, catalyst poisoning, or oxidation from exposure to air.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An incorrect combination can lead to sluggish reactions or the formation of side products.[5]
-
Poor Reagent Quality: Impurities in the aryl halide, morpholine, or solvent can act as catalyst poisons. Water is a particularly common issue as it can lead to competing hydrolysis reactions.[6]
-
Presence of Oxygen: Many modern palladium catalyst systems are more robust, but oxygen can still lead to the oxidation of phosphine ligands and the deactivation of the Pd(0) catalyst.[5]
Q3: Which palladium catalyst and ligand combination is best for coupling with morpholine?
For coupling a secondary cyclic amine like morpholine, a catalyst system that balances steric bulk and electron-donating ability is required to promote efficient reductive elimination. While first-generation ligands like P(o-tolyl)₃ can be ineffective, more advanced systems provide better results.[7]
-
Bulky Biarylphosphine Ligands: Ligands such as BrettPhos, RuPhos, or XPhos are often highly effective. Their steric bulk facilitates the reductive elimination step, which is often rate-limiting for secondary amines.
-
Chelating Phosphine Ligands: Bidentate ligands like BINAP and DPPF have also been successfully used and can offer greater catalyst stability.[2][7]
The optimal choice is often substrate-dependent, and screening a small set of ligands is recommended for new substrates.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: The reaction is sluggish or stalls completely, with significant starting material remaining.
| Possible Cause | Scientific Explanation | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have been deactivated by oxygen. Phosphine ligands can be oxidized to phosphine oxides, which do not coordinate effectively with palladium. | Use a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst designed for easy reduction. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are rigorously deoxygenated.[5] |
| Inappropriate Base | The base must be strong enough to deprotonate the morpholine-palladium complex to form the key amido intermediate but not so strong as to cause degradation of the substrate or ligand. The solubility of the base is also critical. | Sodium tert-butoxide (NaOtBu) is a strong, effective base for many aminations. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferable.[8] |
| Incorrect Solvent | The solvent must be aprotic and capable of dissolving the reactants and catalyst complex. It can also influence the aggregation state and activity of the palladium catalyst. | Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. For some systems, polar aprotic solvents like DMF can be used, but they may lead to side reactions at high temperatures. |
Problem 2: A significant amount of hydrodehalogenated arene (2-methylaniline or 2-methyl-4-nitrotoluene) is formed as a byproduct.
| Possible Cause | Scientific Explanation | Suggested Solution |
| β-Hydride Elimination | This side reaction can occur from the palladium amide intermediate, especially if the reductive elimination step is slow. It competes with the desired C-N bond formation.[2] | Use a more sterically hindered ligand (e.g., BrettPhos) to accelerate reductive elimination relative to β-hydride elimination. Lowering the reaction temperature may also disfavor this side pathway, though it will also slow the overall reaction rate. |
| Presence of Water | Trace amounts of water can react with the palladium-aryl intermediate, leading to hydroxylation and subsequent reduction to the dehalogenated arene.[6] | Ensure all reagents and the solvent are anhydrous. Use freshly distilled solvents and dry the base and amine if necessary. |
Problem 3: The desired product is contaminated with diarylated or other complex impurities.
| Possible Cause | Scientific Explanation | Suggested Solution |
| Ligand Decomposition | At high temperatures, some phosphine ligands can undergo degradation or react with the aryl halide, leading to the formation of phosphonium salts and other byproducts that can complicate purification. | Screen for a more thermally stable ligand. Consider running the reaction at a lower temperature for a longer period. A catalyst loading optimization experiment may also reveal that lower catalyst concentrations reduce byproduct formation. |
| Side Reactions of the Product | The aniline product itself is a nucleophile and can potentially react further under the catalytic conditions, although this is less common for tertiary anilines. | Optimize the reaction time. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction or product degradation. |
Visualizing the Mechanism and Troubleshooting
Understanding the catalytic cycle is key to effective troubleshooting.
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Caption: A decision tree for troubleshooting low-yield synthesis.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination Approach
This protocol is a general starting point and should be optimized for your specific substrate and laboratory conditions.
Materials:
-
4-Bromo-3-methylaniline (1 equiv.)
-
Morpholine (1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
BrettPhos (2-4 mol%)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add NaOtBu, Pd₂(dba)₃, and BrettPhos.
-
Reagent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add the 4-bromo-3-methylaniline followed by anhydrous toluene via syringe.
-
Reaction Initiation: Add morpholine via syringe. The mixture will typically darken.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench with water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Reductive Hydrogenation of Nitro Precursor
This protocol is for the reduction step if starting from a nitro-substituted precursor like 4-(2-methyl-4-nitrophenyl)morpholine.
Materials:
-
4-(2-methyl-4-nitrophenyl)morpholine (1 equiv.)
-
Palladium on Carbon (10% Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas
Procedure:
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the nitro-compound in methanol or ethanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of inert gas (to prevent ignition of the dry catalyst in air).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).[4]
-
Reaction: Stir or shake the mixture vigorously at room temperature. The reaction is often exothermic. Monitor hydrogen uptake to determine the reaction endpoint.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4] Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Overcoming Solubility Issues of Aniline Derivatives in Aqueous Solutions
Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter these common yet critical hurdles in their experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you with the knowledge to select and implement the most effective solubilization strategy for your specific aniline derivative.
I. Understanding the Challenge: Why Are Aniline Derivatives Often Poorly Soluble?
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. However, their utility is frequently hampered by poor solubility in aqueous media. This challenge stems from the physicochemical properties of the aniline moiety.
FAQ 1: What are the primary factors contributing to the low aqueous solubility of aniline derivatives?
The low aqueous solubility of many aniline derivatives is primarily due to the hydrophobic nature of the benzene ring.[1] While the amino group (-NH₂) can participate in hydrogen bonding with water, the large, nonpolar phenyl group disrupts the hydrogen-bonding network of water, leading to unfavorable energetics for dissolution.[2] For aniline itself, the solubility in water is approximately 3.6 g/100 mL at 20°C.[3] As substituents on the phenyl ring increase in size and hydrophobicity, the aqueous solubility typically decreases further.
FAQ 2: How does the amino group influence the solubility of aniline derivatives?
The amino group is a weak base, and its ability to be protonated plays a crucial role in the pH-dependent solubility of aniline derivatives. The conjugate acid of aniline, the anilinium ion (C₆H₅NH₃⁺), has a pKa of approximately 4.6.[3][4][5][6] This means that at a pH below 4.6, the anilinium ion, which is charged and therefore more polar, will be the predominant species, leading to increased aqueous solubility.[1] Conversely, at a pH above 4.6, the uncharged, less soluble aniline molecule will be the major form.
II. Troubleshooting Common Solubility Problems
This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.
Issue 1: My aniline derivative precipitates when I try to dissolve it directly in my aqueous buffer.
-
Underlying Cause: The intrinsic aqueous solubility of your compound is likely very low at the pH of your buffer. The hydrophobic nature of the molecule dominates, preventing it from readily dissolving.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial precipitation.
Issue 2: My compound dissolves in an organic solvent, but crashes out when I add it to my aqueous experimental medium.
-
Underlying Cause: This is a classic problem of solvent shifting. While soluble in a nonpolar organic solvent, the compound is not soluble in the final, highly aqueous environment. The organic solvent disperses, leaving the aniline derivative to precipitate.
-
Troubleshooting Steps:
-
Minimize Organic Solvent: Use the highest possible concentration of your stock solution to minimize the volume of organic solvent added to the aqueous phase.
-
Slow Addition & Vigorous Mixing: Add the organic stock solution dropwise to the vigorously stirring aqueous medium. This can sometimes create a transiently supersaturated solution that may remain stable for the duration of the experiment.
-
Employ a Co-solvent System: Instead of a simple aqueous buffer, use a mixture of water and a water-miscible organic solvent (a co-solvent) as your experimental medium.
-
III. Core Solubilization Strategies: A Question-and-Answer Guide
Here we delve into the most common and effective strategies to enhance the solubility of aniline derivatives, presented in a practical Q&A format.
A. pH Adjustment
Q1: How do I effectively use pH to increase the solubility of my aniline derivative?
The key is to leverage the basicity of the amino group. By lowering the pH of the aqueous solution, you can protonate the amino group, forming a more soluble salt.
Causality: The Henderson-Hasselbalch equation provides the theoretical basis for this strategy.[7][8][9][10] For a weak base like an aniline derivative, the equation is:
pH = pKa + log ([B]/[BH⁺])
Where:
-
[B] is the concentration of the neutral base (the aniline derivative).
-
[BH⁺] is the concentration of the protonated, conjugate acid (the anilinium derivative).
To have a significant proportion of the more soluble protonated form (BH⁺), the pH of the solution should be below the pKa of the compound. A general rule of thumb is to adjust the pH to at least one to two units below the pKa to ensure a high degree of ionization.
Protocol 1: pH-Mediated Solubilization
-
Determine the pKa: If the pKa of your specific aniline derivative is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration. The pKa of aniline itself is about 4.6.[3][4][5][11]
-
Prepare an Acidic Buffer: Choose a buffer system that is effective in the desired pH range (e.g., acetate buffer for pH 3.6-5.6, citrate buffer for pH 3.0-6.2).
-
Dissolution: Attempt to dissolve the aniline derivative directly in the acidic buffer. Start with a low concentration and gradually increase it to determine the solubility limit.
-
pH Readjustment (if necessary): If your experiment requires a final pH closer to neutral, you can carefully add a base (e.g., NaOH) to raise the pH after the compound is dissolved. Be aware that the compound may precipitate if you cross its pKa and the concentration is above its intrinsic solubility at the higher pH.
Caption: Effect of pH on the ionization and solubility of aniline derivatives.
B. Co-solvency
Q2: What are co-solvents and how do they work?
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[12] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of hydrophobic molecules like many aniline derivatives.
Q3: Which co-solvents are commonly used and how do I choose one?
Commonly used co-solvents include:
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Polyethylene glycols (PEGs), especially low molecular weight PEGs like PEG 300 and PEG 400.
-
Propylene glycol
The choice of co-solvent depends on the specific aniline derivative and the experimental context, particularly any potential for toxicity or interference with the assay.
| Co-solvent | Typical Concentration Range for Biological Assays | Notes |
| DMSO | < 1% (often < 0.1%) | Highly effective but can be toxic to cells at higher concentrations. |
| Ethanol | < 5% | Generally well-tolerated by many cell lines. |
| PEG 400 | 1-20% | Low toxicity, commonly used in pharmaceutical formulations. |
| Propylene Glycol | 1-20% | Low toxicity, often used in oral and topical formulations. |
Protocol 2: General Procedure for Co-solvency Method
-
Prepare a Stock Solution: Dissolve the aniline derivative in 100% of the chosen co-solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 10-100 mM).
-
Determine Maximum Tolerated Co-solvent Concentration: For biological experiments, it is crucial to determine the highest concentration of the co-solvent that does not affect the system (e.g., cell viability, enzyme activity).
-
Prepare the Final Solution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. The final concentration of the co-solvent should not exceed the maximum tolerated level.[12]
-
Observe for Precipitation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.
C. Surfactants
Q4: How can surfactants help solubilize my aniline derivative?
Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[13] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[14] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble molecules like aniline derivatives, thereby increasing their apparent solubility in the bulk aqueous solution.[15][16]
Q5: What types of surfactants are available?
Surfactants are broadly classified based on the charge of their hydrophilic head group:
-
Non-ionic: Polysorbates (Tween® series), Polyoxyethylene ethers (Brij® series), Poloxamers (Pluronic® series). These are generally less toxic and widely used in pharmaceutical formulations.
-
Anionic: Sodium dodecyl sulfate (SDS). Often denaturing to proteins and can be harsh on cells.
-
Cationic: Cetyltrimethylammonium bromide (CTAB). Can be toxic to cells.
-
Zwitterionic: CHAPS, CHAPSO.
For most biological applications, non-ionic surfactants are the preferred choice.
Protocol 3: Micellar Solubilization with Surfactants
-
Select a Surfactant: For biological assays, a non-ionic surfactant like Tween® 80 or Poloxamer 188 is a good starting point.
-
Prepare a Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC.
-
Dissolve the Aniline Derivative: Add the aniline derivative to the surfactant solution and stir or sonicate until it dissolves. Gentle heating may be required, but care should be taken to avoid degradation of the compound.
-
Equilibrate: Allow the solution to equilibrate, typically for several hours, to ensure the formation of stable micelles with the encapsulated compound.
Caption: Micellar solubilization of an aniline derivative.
D. Cyclodextrins
Q6: What are cyclodextrins and how do they enhance solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19] They can encapsulate poorly soluble "guest" molecules, like aniline derivatives, within their hydrophobic core, forming a water-soluble "host-guest" or inclusion complex.[17][18][20] This complex effectively shields the hydrophobic guest from the aqueous environment, leading to a significant increase in its apparent solubility.
Q7: Which cyclodextrins should I consider?
Commonly used cyclodextrins include:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and is widely used in pharmaceutical formulations due to its excellent safety profile.[21]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): A modified cyclodextrin with a high aqueous solubility and a strong ability to form complexes with a wide range of drugs.
For most research applications, HP-β-CD is an excellent starting point.
Protocol 4: Solubilization via Cyclodextrin Complexation
-
Select a Cyclodextrin: HP-β-CD is a common and effective choice.[12]
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in the desired aqueous buffer.
-
Add the Aniline Derivative: Add the aniline derivative to the cyclodextrin solution.
-
Promote Complexation: Stir or shake the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Sonication can sometimes accelerate this process.
-
Remove Undissolved Compound: After the equilibration period, centrifuge or filter the solution to remove any remaining undissolved aniline derivative. The supernatant or filtrate will contain the solubilized complex.
IV. Advanced Formulation Strategies
For particularly challenging compounds, or when developing a formulation for in vivo studies, more advanced techniques may be necessary. These are often employed in the pharmaceutical industry to improve the bioavailability of poorly soluble drugs.[22][23][24]
-
Hydrotropy: This technique involves the addition of a large amount of a second solute, called a hydrotrope (e.g., sodium benzoate, nicotinamide), to increase the aqueous solubility of the primary solute.[25][26][27][28][29]
-
Solid Dispersions: The aniline derivative is dispersed in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, PEG).[22][23][24][30][31] This can improve the dissolution rate and apparent solubility.
-
Nanosuspensions: The particle size of the aniline derivative is reduced to the nanometer range.[32][33][34][35][36] This increases the surface area, leading to a higher dissolution velocity and saturation solubility.[35]
These advanced methods typically require specialized equipment and formulation expertise.
V. Final Recommendations
When faced with a poorly soluble aniline derivative, a systematic approach is key.
-
Start with the simplest methods: Always try pH adjustment first if your experimental system can tolerate it.
-
Move to co-solvents or surfactants: These are often effective and relatively easy to implement.
-
Consider cyclodextrins for more challenging compounds: They can provide a significant solubility enhancement and are generally well-tolerated in biological systems.
-
Explore advanced formulations for drug development: For in vivo studies or product formulation, techniques like solid dispersions and nanosuspensions may be required.
By understanding the underlying principles and following the protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges of aniline derivatives and advance your research.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. byjus.com [byjus.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. pKa of Aniline [vcalc.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study | Semantic Scholar [semanticscholar.org]
- 10. microbenotes.com [microbenotes.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. japer.in [japer.in]
- 25. thepharmajournal.com [thepharmajournal.com]
- 26. jddtonline.info [jddtonline.info]
- 27. pnrjournal.com [pnrjournal.com]
- 28. archives.ijper.org [archives.ijper.org]
- 29. jetir.org [jetir.org]
- 30. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 31. scispace.com [scispace.com]
- 32. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. eaapublishing.org [eaapublishing.org]
- 34. scispace.com [scispace.com]
- 35. Enhancing Drug Delivery through Nanosuspension Technology [wisdomlib.org]
- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Anilines by Column Chromatography
Welcome to the technical support guide for troubleshooting the column chromatography of anilines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with the purification of these fundamental yet often problematic compounds. As basic molecules, anilines present unique challenges due to their interactions with standard silica gel, susceptibility to oxidation, and variable polarity. This guide provides in-depth, experience-driven solutions to common issues in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.
Problem 1: Severe peak tailing or streaking of my aniline.
Question: Why is my aniline smearing down the column instead of forming a tight band, and how can I fix it?
Answer: This is the most common issue when purifying anilines on standard silica gel.
-
Causality: Unmodified silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic lone pair of electrons on the aniline's nitrogen atom engages in a strong acid-base interaction with these silanols. This interaction leads to a non-linear adsorption isotherm; some aniline molecules bind very tightly and elute slowly, while others move more freely with the mobile phase, resulting in a "tailing" or "streaking" effect.[1][2][3]
-
Solution: The key is to suppress the acidic silanol interactions. This can be achieved by adding a competitive base to the mobile phase, which is more volatile and has a weaker interaction with the product, allowing the desired aniline to elute symmetrically.
Recommended Action: Add a small percentage of triethylamine (TEA) or a similar volatile amine (like diethylamine or pyridine) to your eluent.[4][5] A typical starting concentration is 0.5-2% (v/v). This "silanol suppressor" works by binding to the acidic sites on the silica, effectively masking them from your target aniline.[6] The protonated TEA also competes with the aniline for the ionized silanol groups.[7]
Protocol: Preparing a TEA-Modified Mobile Phase
-
Determine your optimal eluent system using Thin Layer Chromatography (TLC). For example, 70:30 Hexane:Ethyl Acetate.
-
To a 100 mL graduated cylinder, add 0.5 mL to 2 mL of triethylamine.
-
Add the polar component of your eluent (e.g., 30 mL of Ethyl Acetate).
-
Bring the total volume to 100 mL with the non-polar component (e.g., 70 mL of Hexane).
-
Mix thoroughly. Use this mobile phase for both packing and running the column.
-
Crucial Tip: Always run a parallel TLC analysis using the TEA-modified eluent. You will notice your aniline's Rf value will likely increase, and the spot will be much sharper. Adjust the solvent polarity if needed to bring the Rf back into the ideal 0.25-0.35 range.[8]
-
Problem 2: My aniline is not eluting from the column or my yield is very low.
Question: I've run a large volume of solvent through the column, but I can't recover my aniline. What's happening?
Answer: This issue, known as irreversible adsorption, is an extreme case of the acid-base interaction described in Problem 1.
-
Causality: If your aniline is particularly basic or if the silica gel is highly acidic, the interaction can be so strong that the compound effectively becomes "stuck" or chemisorbed onto the stationary phase. This is especially true if the mobile phase is not polar enough to disrupt this binding.
-
Solutions:
-
Use a Basic Modifier: As with tailing, the primary solution is to add triethylamine (0.5-2%) to your eluent.[9] This is usually sufficient to prevent the aniline from sticking permanently.
-
Deactivate the Stationary Phase: For very sensitive or highly basic anilines, you can pre-neutralize the entire silica bed before loading your compound.[5][10] This process passivates the most aggressive acidic sites.
Protocol: Silica Gel Deactivation
-
Pack the column with silica gel as you normally would using your non-polar solvent (e.g., hexane).
-
Prepare a flushing solvent containing 1-3% triethylamine in your chosen eluent system.[5]
-
Wash the packed column with one to two column volumes of this flushing solvent. Discard the eluent that passes through.
-
Equilibrate the column with your standard mobile phase (which may or may not contain TEA, depending on the separation needs) until the baseline is stable.
-
You can now load your sample onto the deactivated silica.[5]
-
Change the Stationary Phase: If the above methods fail, consider a less acidic stationary phase.
-
Neutral Alumina: Often a good choice for purifying basic compounds like amines.[10] However, be aware that alumina can sometimes catalyze reactions, so its compatibility should be tested on a small scale first.
-
Base-Deactivated Silica: Commercially available silica gels that have been treated to reduce silanol acidity (often referred to as Type B silica) can provide excellent peak shape for basic analytes without mobile phase modifiers.[11]
-
-
Problem 3: My aniline is turning dark or decomposing during purification.
Question: My aniline was a light color before the column, but the collected fractions are dark brown/purple. Why is my compound degrading?
Answer: Anilines, especially those with electron-donating groups, are highly susceptible to air oxidation. This process can be accelerated by the acidic surface of silica gel.[12][13]
-
Causality: The lone pair on the aniline nitrogen makes the aromatic ring electron-rich and prone to oxidation. This can lead to the formation of highly colored polymeric impurities. The slightly acidic environment of the silica column can catalyze this degradation.[14] Certain metal ion impurities in the silica can also act as catalysts.[15]
-
Solutions:
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to speed up the elution.
-
Use Deactivated Silica/Modifiers: A less acidic environment reduces catalysis. Using TEA in the mobile phase or pre-deactivating the silica can significantly reduce on-column decomposition.[16]
-
Degas Solvents: To minimize exposure to oxygen, sparge your mobile phase solvents with an inert gas like nitrogen or argon for 15-20 minutes before use.[13][17]
-
Protection Strategy: For extremely sensitive anilines, consider a temporary protection strategy. The amino group can be acetylated to form a more stable acetanilide, which is less prone to oxidation.[17] After purification, the protecting group can be removed.
Visualization: Aniline Degradation Pathway
The following diagram illustrates the logical flow of troubleshooting aniline degradation during chromatography.
Caption: Troubleshooting workflow for aniline degradation.
-
Problem 4: I can't separate my aniline from a very similar impurity.
Question: My target aniline and an impurity have almost the same Rf value. How can I improve the resolution?
Answer: Achieving good separation (resolution) depends on optimizing the selectivity of your chromatographic system.
-
Causality: Poor resolution means the stationary phase and mobile phase are not differentiating well enough between your compound and the impurity. For anilines, this can often be manipulated by altering the electronic interactions.
-
Solutions:
-
Solvent System Optimization: This is the first step.
-
Change Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents.
-
Change Solvent Selectivity: Instead of a Hexane/Ethyl Acetate system, try a different solvent family. For example, substituting Dichloromethane for Ethyl Acetate or Toluene for Hexane can dramatically alter the selectivity by introducing different interactions (e.g., pi-pi stacking with aromatic solvents).
-
-
Control pH and Modifiers: The addition of TEA not only improves peak shape but can also change selectivity. The basicity (pKa) of your aniline versus the impurity may be different, causing them to interact differently with the modified silica surface.[18]
-
Use a Gradient Elution: Start with a less polar mobile phase to allow the compounds to bind at the top of the column. Then, gradually increase the polarity of the eluent over the course of the run. This can help resolve compounds that are very close in polarity.[5]
-
Consider an Alternative Stationary Phase:
-
C18 (Reversed-Phase): If your aniline and impurity have different hydrophobic characters, reversed-phase chromatography might provide better separation. In this mode, the most non-polar compounds elute last.[10]
-
Cyano-bonded Silica: This offers intermediate polarity and different selectivity compared to standard silica, and it can be used in both normal and reversed-phase modes.[19]
-
Data Summary: Solvent System Selectivity
-
| Solvent System (Example) | Primary Interaction Type | Best For Separating... |
| Hexane / Ethyl Acetate | Dipole-Dipole, H-Bonding | General purpose, good for a wide range of polarities. |
| Hexane / Dichloromethane | Dipole-Dipole | Compounds with subtle differences in polarity. |
| Toluene / Acetone | Pi-Pi Stacking, Dipole | Aromatic compounds or separating from non-aromatic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose stationary phase for aniline purification? For most applications, standard flash-grade silica gel (40-63 µm) is effective, provided that you modify the eluent with 0.5-2% triethylamine. [5][16] If your aniline is particularly acid-sensitive, pre-deactivating the silica or using neutral alumina are excellent alternatives.[10]
Q2: How do I choose the right starting solvent system? Use Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target aniline an Rf value between 0.25 and 0.35.[8] This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front. Remember to add TEA to your TLC development chamber to mimic the column conditions.
Q3: What is "dry loading" and when should I use it? Dry loading is a technique for applying your sample to the column when it is not very soluble in the mobile phase.[20] Procedure:
-
Dissolve your crude sample in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[8] This technique prevents poor separation that can occur when a sample precipitates at the top of the column.
Q4: Can I use reversed-phase chromatography for anilines? Yes, reversed-phase (e.g., using a C18-bonded silica column) is a powerful technique, especially for more polar anilines or for separating mixtures based on hydrophobicity rather than polarity.[10][21] In reversed-phase, the mobile phase is polar (e.g., water/acetonitrile or water/methanol), and less polar compounds are retained more strongly. Controlling the pH of the mobile phase is critical for achieving good separation of ionizable compounds like anilines.[22][23]
Q5: My aniline has a pKa of 4.5. How does this affect my purification strategy? The pKa indicates the acidity of the protonated form of your aniline. A pKa of 4.5 is typical for anilines.[22] On acidic silica, your aniline will be partially or fully protonated, leading to the strong interactions that cause tailing. Adding a stronger base like TEA (pKa of protonated TEA is ~10.7) ensures the silanol groups are neutralized, allowing your aniline to travel through the column in its neutral, less polar form.
Visualization: Aniline-Silica Interaction
This diagram illustrates how a basic modifier like triethylamine (TEA) prevents peak tailing.
Caption: Mechanism of peak shape improvement using TEA.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. m.youtube.com [m.youtube.com]
- 4. welch-us.com [welch-us.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. Base Deactivated silica?? - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. asianpubs.org [asianpubs.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. biotage.com [biotage.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 21. Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ullmann Condensation of Anilines
Welcome to the Technical Support Center for the Ullmann condensation of anilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this vital C-N bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success, empowering you to optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the Ullmann condensation of anilines in a practical question-and-answer format.
Issue 1: Low to No Product Yield
Question: My Ullmann reaction with aniline is giving me very low yields or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Catalyst Inactivity: The active catalytic species in Ullmann reactions is typically Cu(I).[1]
-
Potential Cause: Your copper source may be oxidized (Cu(II)) or of poor quality. While some Cu(II) sources can be effective under certain conditions, Cu(I) salts like CuI, CuBr, or CuCl are generally more reliable starting points.[1][2]
-
Suggested Solution:
2. Inappropriate Ligand Choice: Modern Ullmann condensations often rely on ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1][3][4]
-
Potential Cause: The ligand you've chosen may not be suitable for your specific aniline and aryl halide substrates.
-
Suggested Solution:
-
Screen a variety of ligands. Common classes that are effective for C-N coupling include amino acids (like L-proline and N,N-dimethylglycine), diamines (like 1,10-phenanthroline), and oxalic diamides.[1][5][6][7]
-
For sterically hindered anilines or aryl halides, more specialized ligands may be required.[8]
-
3. Suboptimal Base and Solvent Combination: The base is critical for the deprotonation of the aniline, and its effectiveness is highly dependent on the solvent.[1][9]
-
Potential Cause: The chosen base may not be strong enough in the selected solvent to deprotonate the aniline effectively, or it may have poor solubility.
-
Suggested Solution:
4. Reaction Temperature: While modern protocols have lowered the traditionally high temperatures of Ullmann reactions, sufficient thermal energy is still required.[1][2]
-
Potential Cause: The reaction temperature may be too low for the specific substrates.
-
Suggested Solution:
-
For initial attempts with a new system, a temperature range of 80-120 °C is a good starting point.[1]
-
If no reaction is observed, incrementally increase the temperature. If decomposition is noted, the temperature should be lowered.
-
Issue 2: Formation of Side Products
Question: My reaction is working, but I'm seeing significant amounts of side products, such as homocoupling of the aryl halide or debromination. What's going wrong?
Answer: The formation of side products indicates that undesired reaction pathways are competing with your desired C-N coupling.
1. Homocoupling of Aryl Halide (Biaryl Formation):
-
Potential Cause: This is the "classic" Ullmann reaction for C-C bond formation.[11][12] It can occur if the catalytic cycle favors the coupling of two aryl halide molecules over the C-N cross-coupling.
-
Suggested Solution:
-
Optimize Ligand: A well-chosen ligand can promote the desired C-N coupling pathway. Diamine-based ligands are often effective in suppressing biaryl formation.
-
Lower Temperature: High temperatures can sometimes favor homocoupling.[11] Try running the reaction at the lower end of the effective temperature range.
-
Stoichiometry: Using a slight excess of the aniline (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired cross-coupling product.
-
2. Reduction of the Aryl Halide (Debromination/Dehalogenation):
-
Potential Cause: Protic impurities, such as water, in the reaction mixture can be a source of protons for the reduction of the aryl halide.[1]
-
Suggested Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use oven-dried glassware and maintain a strict inert atmosphere.
-
Degas the Solvent: Before adding the catalyst and reagents, thoroughly degas the solvent to remove dissolved oxygen and moisture.
-
3. Oxidative Homocoupling of Anilines:
-
Potential Cause: In some cases, particularly under an atmosphere of oxygen, anilines can undergo oxidative homocoupling to form azobenzene derivatives.[13]
-
Suggested Solution:
-
Inert Atmosphere: As mentioned, maintaining an inert atmosphere of nitrogen or argon is crucial to prevent this and other side reactions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Ullmann condensation of anilines?
A1: The precise mechanism has been a subject of study, but a widely accepted pathway for modern copper-catalyzed C-N coupling involves a Cu(I)/Cu(III) catalytic cycle.[2] The key steps are:
-
Formation of a Copper(I) Amide: The aniline is deprotonated by the base and coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide adds to the copper(I) amide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst.[2]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is often empirical, but some general guidelines can be helpful:
-
N,N- and N,O-chelating ligands are generally effective. This includes ligands like 1,10-phenanthroline and amino acids (e.g., L-proline, N,N-dimethylglycine).[7]
-
Oxalic diamides have emerged as a powerful class of ligands, often allowing for lower catalyst loadings and the use of less reactive aryl chlorides.[6]
-
For sterically hindered substrates , bulkier ligands may be necessary to facilitate the reaction.[8] A screening of a small panel of ligands from different classes is often the most efficient approach to optimization.[1]
Q3: Can I use aryl chlorides for Ullmann condensation with anilines?
A3: Traditionally, aryl chlorides are much less reactive than aryl bromides and iodides in Ullmann reactions.[3] However, modern advancements, particularly the development of highly effective ligand systems (such as oxalic diamides), have made the coupling of aryl chlorides with anilines more feasible, though they may still require higher temperatures and catalyst loadings.[6][11]
Q4: What is the difference between the Ullmann condensation and the Buchwald-Hartwig amination?
A4: Both are powerful methods for forming C-N bonds, but they use different metal catalysts.
-
Ullmann Condensation: Uses a copper catalyst. Historically, it required harsh conditions, but modern protocols are much milder.[2]
-
Buchwald-Hartwig Amination: Uses a palladium catalyst. It is known for its broad substrate scope and generally mild reaction conditions.[14][15] The choice between the two often depends on substrate compatibility, cost (copper is significantly cheaper than palladium), and functional group tolerance.[4]
Q5: My aniline has an acidic proton elsewhere in the molecule. Will this interfere with the reaction?
A5: Yes, other acidic protons (e.g., from phenols, carboxylic acids) can interfere by reacting with the base. In such cases, you may need to use an excess of the base to ensure deprotonation of both the aniline and the other acidic group, or you may need to protect the other functional group prior to the Ullmann reaction.
Section 3: Experimental Protocols & Data
General Protocol for Ullmann Condensation of an Aniline and an Aryl Bromide
This protocol is a starting point and should be optimized for specific substrates.
Reagents & Materials:
-
Aryl bromide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., N,N-dimethylglycine) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Dioxane (3-5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the oven-dried reaction vessel, add the aryl bromide, aniline, CuI, ligand, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add the anhydrous dioxane via syringe.
-
Place the vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water, and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Common Parameters for Optimization
| Parameter | Variable | Typical Range/Options | Rationale |
| Catalyst | Copper Source | CuI, CuBr, Cu₂O, Cu powder | The active species is Cu(I). Cu(I) salts are generally more reliable.[1] |
| Ligand | Ligand Type | N,N-dimethylglycine, L-proline, 1,10-phenanthroline, Oxalic Diamides | Stabilizes the catalyst and facilitates the catalytic cycle, allowing for milder conditions.[4][6] |
| Base | Base Strength | K₃PO₄, Cs₂CO₃, K₂CO₃ | Deprotonates the aniline to form the active nucleophile.[1] |
| Solvent | Solvent Polarity | Dioxane, Toluene, DMF, DMSO | Must be aprotic and able to dissolve the reactants and base.[2] |
| Temperature | Reaction Temp. | 80 °C - 140 °C | Provides the necessary activation energy for the reaction.[1] |
Section 4: Visual Diagrams
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in Ullmann condensation.
Simplified Catalytic Cycle for Ullmann C-N Coupling
Caption: Simplified Cu(I)/Cu(III) catalytic cycle for Ullmann C-N coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann reaction | PPTX [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to Preventing Oxidation of Aniline Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling and storing aniline and its derivatives. Anilines are foundational building blocks in pharmaceutical and materials science, but their inherent reactivity, specifically their susceptibility to oxidation, presents a persistent challenge for researchers. The appearance of a yellow, brown, or red tint in a previously colorless reagent is a common yet problematic sign of degradation.[1][2] This guide provides in-depth, field-proven insights into the causes of aniline oxidation and offers robust troubleshooting and preventative strategies to ensure the integrity and purity of your compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Q1: My aniline reagent, which was originally colorless, has turned yellow/brown. What happened, and can I still use it?
A1: This color change is a classic indicator of oxidation.[3] The amino group (-NH₂) on the aniline ring is a strong electron-donating group, which makes the aromatic ring electron-rich and highly susceptible to oxidation by atmospheric oxygen, often accelerated by light.[4][5]
The colored materials are a complex mixture of impurities that can include nitrosobenzenes, azoxybenzenes, and polymeric aniline species ("aniline black").[1][6]
-
Causality: The oxidation process involves the formation of highly conjugated systems, which absorb visible light and thus appear colored.[4] Freshly purified aniline is typically a colorless or pale yellow oily liquid, but this gradual darkening upon exposure to air and light is a well-documented phenomenon.[1][7]
-
Actionable Advice:
-
For Non-Sensitive Applications: If your experiment is robust and not sensitive to minor impurities (e.g., some types of bulk polymer synthesis), a slightly discolored reagent might be usable. However, this is generally not recommended in drug development or sensitive organic synthesis where purity is paramount.
-
For Sensitive Applications: For most applications in research and pharmaceutical development, using the discolored reagent directly is highly discouraged. The impurities can act as catalysts, inhibitors, or competing substrates in your reaction, leading to low yields, unexpected side products, and non-reproducible results.
-
Recommendation: You should either purify the discolored aniline or use a fresh, unopened bottle. For purification instructions, refer to Protocol 1: Purification of Discolored Aniline by Vacuum Distillation .
-
Q2: I am running a reaction with an aniline derivative and observing a dark brown/black solution and a mixture of unexpected products. Could this be an oxidation issue?
A2: Yes, this is a strong possibility. While many reactions are naturally dark, the formation of a dark, tar-like substance alongside multiple unexpected spots on a TLC plate often points to the oxidation of your aniline starting material or an intermediate.
-
Causality: Certain reagents and conditions can dramatically accelerate aniline oxidation:
-
Oxidizing Reagents: Obvious culprits are strong oxidizing agents (e.g., dichromates, permanganates).[8] However, even milder reagents or metal catalysts (e.g., salts of Cu(II) or Fe(III)) can facilitate oxidation, especially in the presence of air.[9][10]
-
Reaction pH: The rate of aniline oxidation can be highly dependent on the pH of the medium.[9]
-
Atmospheric Oxygen: If the reaction is not performed under an inert atmosphere, dissolved oxygen in your solvents or from the headspace of the flask can oxidize the sensitive aniline.[11]
-
-
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for in-reaction oxidation.
Q3: My purification of a synthesized aniline compound by column chromatography is giving poor recovery, and I see streaking or new spots appearing on TLC plates during the process. What's happening?
A3: This is a common issue when purifying sensitive anilines. The prolonged exposure to air and the high surface area of the silica gel can lead to on-column oxidation.
-
Causality: Silica gel can have a slightly acidic surface and contains adsorbed oxygen and water, creating a perfect environment for the oxidation of electron-rich anilines. As your compound slowly moves down the column, it has ample time to degrade.
-
Actionable Advice:
-
Minimize Contact Time: Run the column as quickly as is reasonably possible without sacrificing separation.
-
Deactivate Silica: Consider pre-treating the silica gel. You can create a slurry with your eluent, add a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v), and then pack the column. This neutralizes acidic sites.
-
Use an Alternative: If possible, purify the compound by recrystallizing it as a more stable salt (e.g., hydrochloride). The salt can be formed, recrystallized from a suitable solvent, and then the free aniline can be regenerated just before the next step.[12]
-
Work Anaerobically: While complex, for extremely sensitive compounds, performing chromatography in a glovebox or using specialized anaerobic chromatography systems may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and best practices for preventing aniline oxidation.
Q1: What is the fundamental chemical reason anilines are so prone to oxidation?
A1: The susceptibility of aniline to oxidation stems from the electron-donating nature of the amino group (-NH₂) attached to the benzene ring.[5] This group increases the electron density of the aromatic system, particularly at the ortho and para positions, making the entire molecule more easily oxidized (i.e., more willing to give up electrons). This is in contrast to a compound like nitrobenzene, where the electron-withdrawing nitro group deactivates the ring and makes it much more resistant to oxidation. The initial step in air oxidation often involves the formation of a radical cation, which can then undergo a variety of coupling and further oxidation reactions to form a cascade of colored products.[13]
Q2: What are the ideal storage conditions for aniline and its derivatives?
A2: Proper storage is the most critical first step in preventing degradation. The goal is to minimize exposure to the three primary degradation factors: air, light, and heat.
| Storage Condition | Recommendation | Scientific Rationale (Causality) |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Displaces atmospheric oxygen, the primary oxidizing agent.[9][11] |
| Container | Use an amber glass bottle with a tightly sealed cap. | Amber glass blocks UV and visible light, which can photochemically catalyze oxidation.[10] A tight seal prevents air ingress. |
| Temperature | Store in a cool, dry, well-ventilated area. Refrigeration (2-8°C) is often ideal. | Reduces the rate of chemical reactions, including oxidation.[7] Storage at 4°C has been cited for optimal stability.[7] |
| Purity | Use high-purity aniline. Sulfur-containing impurities can enhance discoloration. | Impurities can sometimes catalyze degradation pathways.[14] |
Q3: How should I handle anilines during an experiment to minimize oxidation?
A3: The key is to maintain an oxygen-free environment throughout your experimental setup.
-
Use Degassed Solvents: Solvents contain dissolved oxygen that must be removed. This is typically done by sparging (bubbling) with an inert gas like argon or nitrogen for 15-30 minutes or through several freeze-pump-thaw cycles.[11]
-
Use an Inert Atmosphere: Before adding any reagents, flush your reaction flask with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a gas bubbler line.[9]
-
Transfer Reagents Properly: Transfer aniline and other reagents using syringes or cannulas through rubber septa to avoid opening the system to the air.
Q4: Are there chemical additives (antioxidants) I can use for long-term storage?
A4: While the primary method of preservation should be proper storage under an inert atmosphere, certain additives can be used.
-
Reducing Agents: Storing aniline over a small amount of zinc dust can help prevent oxidation, as the zinc will be preferentially oxidized.[15] This is also a common practice during purification by distillation.[16][17]
-
Phenolic Antioxidants: Studies have shown that phenolic compounds can act as antioxidants, inhibiting the photo-induced transformation of anilines by quenching oxidative intermediates.[18] However, adding an antioxidant means introducing a new chemical to your starting material, which must be accounted for and may need to be removed before use. For most laboratory applications, stringent anaerobic storage is preferred over additives.
Section 3: Key Experimental Protocols
Protocol 1: Purification of Discolored Aniline by Vacuum Distillation
-
Safety Notice: Aniline is toxic, readily absorbed through the skin, and a suspected carcinogen.[19][20] All work must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[19][21]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware. Include a magnetic stir bar in the distilling flask.
-
Add Drying Agent and Reducing Agent: To the discolored aniline in the distilling flask, add a few pellets of potassium hydroxide (KOH) to act as a drying agent and a small amount of zinc dust (a pinch) to prevent oxidation during heating.[16][17]
-
Connect to Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between.
-
Distillation: Begin stirring and gently heat the flask using a heating mantle. Slowly reduce the pressure until the aniline begins to boil (Aniline BP: 184°C at atmospheric pressure; ~68°C at 10 mmHg).
-
Collect Product: Collect the colorless, purified aniline distillate in the receiving flask. Discard the first few drops.
-
Storage: Immediately transfer the purified aniline into a clean, dry amber glass bottle and blanket the headspace with nitrogen or argon before sealing. Store as recommended in the FAQ section.
Protocol 2: General Procedure for Handling Anilines Under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried to remove moisture and allowed to cool to room temperature under a stream of inert gas.
-
Solvent Degassing: Prepare your reaction solvent by sparging with nitrogen or argon for at least 15-30 minutes.
-
System Purge: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and septum) and purge the entire system with inert gas for 5-10 minutes. Maintain a gentle positive pressure, for example, by attaching a balloon filled with the inert gas to one of the necks.
-
Reagent Addition: Add the degassed solvent to the reaction flask via cannula or syringe. Add other solid reagents at this stage if applicable.
-
Aniline Transfer: Using a clean, dry syringe, carefully draw up the required volume of aniline and transfer it to the reaction flask by injecting it through the rubber septum.
-
Reaction: Maintain the positive inert gas pressure throughout the entire duration of the reaction and any subsequent work-up steps where possible.
Section 4: References
-
Vertex AI Search Result[4] (2024). Explain the change in color observed in arylamines like aniline upon storage.
-
Vertex AI Search Result[14] (2017). Why does color of aniline change during storage? ResearchGate.
-
Vertex AI Search Result (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.
-
INCHEE (n.d.). Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. Available at: --INVALID-LINK--
-
Vertex AI Search Result[19] (n.d.). Aniline Safety Protocol.
-
National Center for Biotechnology Information (n.d.). Aniline. PubChem Compound Summary for CID 6115. Available at: --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Aniline - Medical Management Guidelines. Centers for Disease Control and Prevention. Available at: --INVALID-LINK--
-
BenchChem (2025). Preventing oxidation of the aniline group during complexation. Available at: --INVALID-LINK--
-
ResearchGate (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. Available at: --INVALID-LINK--
-
Australian Government, Department of Climate Change, Energy, the Environment and Water (2022). Aniline (benzenamine). Available at: --INVALID-LINK--
-
Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: aniline. Available at: --INVALID-LINK--
-
Oxford Lab Fine Chem LLP (n.d.). Aniline AR - MSDS. Available at: --INVALID-LINK--
-
Techno Pharmchem (2023). ANILINE - MSDS. Available at: --INVALID-LINK--
-
Wikipedia (n.d.). Aniline. Available at: --INVALID-LINK--
-
New Jersey Department of Health (n.d.). Aniline - Hazardous Substance Fact Sheet. Available at: --INVALID-LINK--
-
BenchChem (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage. Available at: --INVALID-LINK--
-
PubMed (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Available at: --INVALID-LINK--
-
Vedantu (n.d.). Oxidation of aniline with acidified potassium dichromate. Available at: --INVALID-LINK--
-
Quora (2019). How does Zn dust prevent the oxidation of aniline? Available at: --INVALID-LINK--
-
Sciencemadness Discussion Board (2005). aniline impurities. Available at: --INVALID-LINK--
-
Techno Pharmchem (n.d.). ANILINE - Material Safety Data Sheet.
-
BenchChem (2025). Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide.
-
PubMed (2011). Nanostructured aniline oxidation products: self-assembled films at the air/liquid interface. Available at: --INVALID-LINK--
-
BenchChem (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
-
Asian Publication Corporation (2008). Oxidation of Aniline using Different Reaction Pathways.
-
Cargo Handbook (n.d.). Aniline. Available at: --INVALID-LINK--
-
ResearchGate (2012). How to prevent/minimize rapid air oxidation of arylamine. Available at: --INVALID-LINK--
-
Allen (n.d.). Give reason: Aniline gets coloured on standing in air for a long time.
-
LookChem (n.d.). Purification of Aniline. Available at: --INVALID-LINK--
-
PubMed (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Available at: --INVALID-LINK--
-
Reddit (2014). Purify and dry aniline? r/chemistry. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange (2024). How to recrystallize 3,5 dimethoxy aniline after years of oxidation. Available at: --INVALID-LINK--
-
ResearchGate (n.d.). Possible oxidation products of aniline. Scientific Diagram. Available at: --INVALID-LINK--
-
ECHEMI.com (2022). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.
-
Google Patents (n.d.). CN103797097B - N-Monomethylaniline as an ingredient to improve the oxidation stability of gasoline.
-
ResearchGate (2025). Oxidation of Aniline with Sulfate Radicals in the Presence of Citric Acid.
-
PMC (n.d.). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics.
-
MDPI (n.d.). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring.
-
Scribd (n.d.). Aniline Safety Data Sheet.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Aniline - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 3. benchchem.com [benchchem.com]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. Give reason: Aniline gets coloured on standing in air for a long time. [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 17. reddit.com [reddit.com]
- 18. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
- 20. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 21. oxfordlabchem.com [oxfordlabchem.com]
Technical Support Center: Stability Testing of Pharmaceutical Products Containing Morpholine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice for the stability testing of pharmaceutical products containing morpholine. As a common intermediate and a potential impurity, understanding the stability profile of morpholine and its related compounds is critical for ensuring drug product safety and efficacy.[1][2] This resource is designed to address the specific challenges you may encounter during your experiments, grounded in scientific principles and regulatory expectations.
Foundational Principles: Morpholine in the Pharmaceutical Context
Morpholine is a versatile organic compound frequently used in the synthesis of active pharmaceutical ingredients (APIs).[2] Its presence in a final drug product can stem from its use as a raw material, an intermediate, or as a degradation product.[3] Due to its chemical nature as a secondary amine, morpholine presents unique challenges during stability testing.[4]
A primary concern is its potential to form N-nitrosomorpholine (NMOR), a probable human carcinogen, in the presence of nitrosating agents.[5][6][7][8] Therefore, stability programs for pharmaceuticals containing morpholine must be meticulously designed to not only establish the shelf-life of the drug product but also to monitor and control the levels of morpholine and its potentially genotoxic degradants.[9][10][11]
All stability testing should be conducted in accordance with the principles outlined in the ICH Q1A(R2) guideline for new drug substances and products.[12][13][14][15][16] This guideline provides a framework for the stability data package required for regulatory submissions.
Designing a Robust Stability Program for Morpholine-Containing Products
A comprehensive stability program is essential for understanding how the quality of a drug substance or product changes over time under the influence of environmental factors such as temperature, humidity, and light.[13]
Long-Term and Accelerated Stability Studies
The core of any stability program involves long-term and accelerated studies. The conditions for these studies are dictated by the climatic zone in which the product will be marketed.
| Study Type | Storage Condition | Minimum Duration for Submission | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, and 6 months). |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, and 6 months). |
Table 1: Standard ICH Stability Storage Conditions.[13][16]
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the degradation pathways and identify potential degradation products of the API and drug product.[17][18][19][20] This information is vital for developing stability-indicating analytical methods.[19] For morpholine-containing products, stress testing should be designed to challenge the stability of the morpholine moiety itself.
Objective: To generate potential degradation products of a drug product containing morpholine under various stress conditions.
Materials:
-
Drug product containing morpholine
-
Placebo (formulation without the API)
-
Hydrochloric acid (0.1 M to 1 M)
-
Sodium hydroxide (0.1 M to 1 M)
-
Hydrogen peroxide (3% to 30%)
-
Calibrated photostability chamber
-
Calibrated temperature and humidity chambers
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS, GC-MS)
Procedure:
-
Sample Preparation: Prepare solutions or suspensions of the drug product and placebo at a known concentration (typically 1 mg/mL).[18]
-
Acid Hydrolysis:
-
Treat the drug product solution with HCl at room temperature and at an elevated temperature (e.g., 60°C).[18]
-
Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Treat the drug product solution with NaOH at room temperature and at an elevated temperature.[18]
-
Monitor the reaction over time.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat the drug product solution with H₂O₂ at room temperature.
-
Monitor the reaction over time. One potential degradation pathway for morpholine under oxidative stress is N-oxidation.[21]
-
-
Thermal Degradation:
-
Expose the solid drug product and placebo to dry heat (e.g., 60°C, 80°C) for a specified period.
-
-
Photostability:
-
Expose the drug product and placebo to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method.
Expected Outcome: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[18][19] Significant degradation beyond this may indicate that the stress conditions were too harsh.
Troubleshooting Guide for Analytical Methods
Accurate and precise analytical methods are the bedrock of a reliable stability study. Below are common issues and troubleshooting steps for the analysis of morpholine and its related substances.
FAQ 1: I am observing poor peak shape (tailing or fronting) for morpholine in my HPLC analysis. What could be the cause?
Possible Causes & Solutions:
-
Secondary Interactions: Morpholine is a basic compound and can interact with residual silanols on the silica backbone of the column, leading to peak tailing.
-
Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of morpholine.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of morpholine to ensure it is in a single ionic state.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
FAQ 2: My recovery of morpholine is low and inconsistent. How can I improve it?
Possible Causes & Solutions:
-
Adsorption: Morpholine can adsorb to active sites in the HPLC system or on glassware.
-
Solution: Use inert materials for vials and system components. Silanize glassware if necessary.
-
-
Volatility: Morpholine is relatively volatile, which can lead to losses during sample preparation.
-
Solution: Keep sample vials capped and minimize the time samples are left at room temperature before injection.
-
-
Inadequate Extraction: If analyzing from a complex matrix, the extraction procedure may be inefficient.
-
Solution: Optimize the extraction solvent, pH, and technique (e.g., sonication, vortexing).
-
FAQ 3: I am detecting a peak that I suspect is N-nitrosomorpholine (NMOR). How can I confirm its identity and what are the next steps?
Confirmation and Action Plan:
-
Confirmation of Identity:
-
Mass Spectrometry (MS): The most definitive way to identify the peak is by using a mass spectrometer. Compare the mass spectrum of the unknown peak with that of a certified NMOR reference standard.[22]
-
Spiking Study: Spike a sample with a known amount of NMOR reference standard and observe if the peak area increases.
-
-
Next Steps:
-
Investigation: If NMOR is confirmed, an immediate and thorough investigation is required to determine the source. Potential sources include nitrosating agents in excipients or degradation of the API.[23]
-
Risk Assessment: Conduct a risk assessment to evaluate the potential impact on patient safety.
-
Reporting: Report the findings to the appropriate regulatory authorities as per their guidelines.
-
FAQ 4: My GC-MS method for morpholine requires derivatization, and the results are not reproducible. What should I check?
Troubleshooting Derivatization:
-
Incomplete Reaction: The derivatization reaction may not be going to completion.
-
Solution: Optimize reaction parameters such as temperature, time, and the ratio of derivatizing agent to analyte.[24]
-
-
Reagent Stability: The derivatizing agent may be degrading.
-
Solution: Use fresh reagents and store them under the recommended conditions.
-
-
Matrix Effects: Components in the sample matrix may be interfering with the derivatization reaction.
-
Solution: Implement a sample cleanup step (e.g., solid-phase extraction) before derivatization.
-
Visualizing Workflows and Decision-Making
Diagrams can help clarify complex processes. Below are Graphviz diagrams illustrating a typical stability testing workflow and a decision tree for handling out-of-specification (OOS) results.
Caption: A typical workflow for stability testing of a morpholine-containing product.
Caption: Decision tree for handling out-of-specification (OOS) results.
Conclusion
The stability testing of pharmaceutical products containing morpholine requires a multifaceted approach that combines rigorous adherence to regulatory guidelines with a deep understanding of morpholine's chemistry. By anticipating potential challenges such as the formation of N-nitrosomorpholine and employing robust, well-validated analytical methods, researchers can ensure the development of safe and stable drug products. This guide serves as a starting point for troubleshooting and developing a scientifically sound stability program.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ijpras.com [ijpras.com]
- 10. researchgate.net [researchgate.net]
- 11. tapi.com [tapi.com]
- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. q1scientific.com [q1scientific.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. Morpholine |Axios Research [axios-research.com]
- 23. fda.gov [fda.gov]
- 24. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Selectivity of Kinase Inhibitors
Welcome to the Technical Support Center for kinase inhibitor selectivity. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of kinase inhibitors. Given the highly conserved nature of the ATP-binding site across the human kinome, achieving inhibitor selectivity is a paramount challenge.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter in your research.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding kinase inhibitor selectivity, providing a foundational understanding for the more detailed troubleshooting guides that follow.
Q1: Why is kinase inhibitor selectivity so critical in drug discovery?
Kinase inhibitor selectivity is crucial for minimizing off-target effects, which can lead to cellular toxicity and adverse side effects in patients.[1] A promiscuous inhibitor that binds to multiple kinases can disrupt various signaling pathways, making it difficult to attribute the observed biological effect to the intended target.[3] Highly selective inhibitors are essential for validating a kinase as a drug target and for developing safer, more effective therapeutics.
Q2: What are the primary structural features of kinases that are exploited to achieve selectivity?
While the ATP-binding site is highly conserved, subtle differences can be exploited to achieve selectivity.[1] Key features include:
-
The Gatekeeper Residue: This residue controls access to a hydrophobic pocket. Kinases with a small gatekeeper (e.g., glycine, alanine, threonine) can accommodate bulkier inhibitors than those with a large gatekeeper (e.g., phenylalanine, methionine).[1]
-
The DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop differs between active ("DFG-in") and inactive ("DFG-out") kinases. Inhibitors that bind to the inactive "DFG-out" conformation (Type II inhibitors) can achieve selectivity by exploiting the unique shape of this state.[4][5]
-
Allosteric Sites: These are pockets on the kinase that are distinct from the ATP-binding site.[6][7] Inhibitors that bind to allosteric sites often exhibit high selectivity because these sites are less conserved across the kinome.[6][7][8][9]
-
Non-conserved Cysteine Residues: Covalent inhibitors can be designed to form a permanent bond with a non-conserved cysteine residue near the active site, leading to high potency and selectivity.[10][11]
Q3: What is the difference between biochemical and cell-based selectivity profiling?
Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme.[12][13][14] In contrast, cell-based assays assess the inhibitor's effect on the kinase within its natural cellular environment.[13][15][16][17][18][19] Discrepancies between these two types of assays can arise due to factors like cellular ATP concentrations, the presence of scaffolding proteins, and the specific conformation of the kinase in a cellular context.[6][15][16] It is crucial to perform both types of assays for a comprehensive understanding of an inhibitor's selectivity profile.[15][16]
Q4: How can computational methods aid in enhancing kinase inhibitor selectivity?
Computational approaches are invaluable for predicting and rationalizing kinase inhibitor selectivity.[20][21][22][23][24] Methods like molecular docking, binding site similarity analysis, and machine learning can be used to:
-
Predict off-target interactions across the kinome.[20][22][24]
-
Identify key residues that contribute to inhibitor binding and selectivity.[20]
-
Guide the design of more selective compounds by suggesting modifications that enhance interactions with the target kinase while avoiding off-targets.[21]
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the development and characterization of selective kinase inhibitors.
Guide 1: Discrepancy Between Biochemical and Cellular Potency
Question: My inhibitor shows high potency in a biochemical assay, but its activity is significantly weaker in a cell-based assay. What are the potential causes and how can I troubleshoot this?
This is a frequent challenge that can stem from several factors. The transition from a simplified in vitro system to the complex cellular environment introduces variables that can impact inhibitor efficacy.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Cellular ATP Concentration | Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency.[6] | Protocol: Determine the inhibitor's Ki value, which is independent of ATP concentration. This allows for a more accurate comparison of inhibitor potency across different kinases and assay conditions. |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. | Workflow: 1. Assess the physicochemical properties of the inhibitor (e.g., lipophilicity, polar surface area). 2. Perform a cellular uptake assay to directly measure the intracellular concentration of the compound. 3. If permeability is low, consider medicinal chemistry efforts to improve its drug-like properties. |
| Efflux by Cellular Transporters | The inhibitor may be actively pumped out of the cell by efflux transporters like P-glycoprotein. | Experiment: Co-incubate the cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency in the presence of the efflux pump inhibitor suggests that your compound is a substrate for these transporters. |
| Metabolic Instability | The inhibitor may be rapidly metabolized by cellular enzymes, reducing its effective concentration. | Assay: Perform a metabolic stability assay using liver microsomes or hepatocytes to assess the rate of compound degradation. If the inhibitor is unstable, structural modifications may be necessary to block metabolic hotspots. |
| Target Engagement Issues | The inhibitor may not be binding to the target kinase in the cellular context due to factors like post-translational modifications or interactions with other proteins. | Technology: Utilize target engagement assays like the NanoBRET™ Target Engagement Assay to confirm that the inhibitor is binding to its intended target in live cells.[15][16][18] |
Guide 2: Unexpected Off-Target Effects Observed in Cellular Assays
Question: My inhibitor was designed to be highly selective, but phenotypic screening or proteomics reveals unexpected off-target effects. How do I identify and validate these off-targets?
Unforeseen off-target activities are a common hurdle in drug discovery and can lead to misinterpretation of experimental results.[2][25][26] A systematic approach is required to identify and validate these unintended interactions.
Workflow for Off-Target Identification and Validation:
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inits.at [inits.at]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
purification of 2-Methyl-4-(4-methylphenoxy)aniline common problems and solutions
Welcome to the technical support center for the purification of 2-Methyl-4-(4-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your compound.
I. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the purification of 2-Methyl-4-(4-methylphenoxy)aniline, offering step-by-step solutions based on established chemical principles.
Problem 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product during the recrystallization of 2-Methyl-4-(4-methylphenoxy)aniline. What are the potential causes and how can I improve my yield?
Answer: Low recovery from recrystallization is a common issue that can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For aromatic amines like 2-Methyl-4-(4-methylphenoxy)aniline, a solvent system approach is often effective.[1][2]
-
Solution: Experiment with mixed solvent systems. A good starting point is a polar solvent in which the compound is soluble (like ethanol, acetone, or ethyl acetate) and a non-polar anti-solvent in which it is insoluble (like hexanes or heptane).[1] Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly.
-
-
Excessive Solvent Volume: Using too much solvent will keep the product in solution even at low temperatures, leading to poor recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, promoting crystallization.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
-
Solution: Ensure slow cooling. After heating to dissolve, allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in product remaining in the mother liquor.
-
Solution: Once at room temperature, cool the flask in an ice bath for at least 30 minutes to an hour to ensure maximum precipitation.
-
Problem 2: Persistent Impurities Observed by TLC/HPLC
Question: After purification by column chromatography, I still observe persistent impurities in my 2-Methyl-4-(4-methylphenoxy)aniline sample. How can I improve the separation?
Answer: Persistent impurities after column chromatography usually indicate issues with the stationary phase, mobile phase, or the compound's behavior on the column.
-
Compound Tailing or Streaking on Silica Gel: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[3]
-
Solution 1: Neutralize the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), to the eluent.[3] This will neutralize the acidic sites on the silica and improve the peak shape of your aniline derivative.
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase C18 column for your separation.
-
-
Inappropriate Eluent Polarity: If the eluent is too polar, both the desired compound and impurities may elute too quickly with poor resolution. If it's not polar enough, the compounds may not move off the baseline.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good mobile phase for substituted anilines on silica gel is often a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[4] Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.
-
-
Co-eluting Impurities: Some byproducts from the synthesis may have very similar polarities to the desired product, making separation by normal-phase chromatography challenging.
-
Solution: Consider a different purification technique. Recrystallization, as detailed in Problem 1, can be very effective if a suitable solvent system is found. Alternatively, preparative HPLC can offer higher resolution for difficult separations.[5]
-
Problem 3: Product Discoloration (Turns Pink/Brown)
Question: My purified 2-Methyl-4-(4-methylphenoxy)aniline is initially a white or off-white solid but gradually turns pink or brown upon standing. What causes this and how can I prevent it?
Answer: The discoloration of anilines is a classic sign of oxidation. The amino group is susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and trace metal impurities.
-
Mechanism: The oxidation process can form highly colored quinone-imine type structures.
-
Solutions:
-
Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.[6] Storing at low temperatures (e.g., in a refrigerator or freezer) can also slow down the oxidation process.
-
Antioxidants: For long-term storage or use in solution, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, although this would be considered an impurity.
-
Re-purification: If the compound has already discolored, it can often be re-purified. A quick wash with a suitable solvent or a rapid recrystallization can sometimes remove the colored impurities. Activated carbon treatment during recrystallization can also be effective in removing colored byproducts.
-
II. Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of 2-Methyl-4-(4-methylphenoxy)aniline?
The impurities will largely depend on the synthetic route. A common synthesis involves the Ullmann condensation or a similar nucleophilic aromatic substitution reaction.[7] Potential impurities could include:
-
Unreacted starting materials: 2-methylaniline and 4-methylphenol (or a corresponding halide).
-
Byproducts from side reactions: such as self-coupling of the starting materials.
-
Oxidation products: as discussed in Problem 3.
How do I choose the best solvent for recrystallization?
The principle of "like dissolves like" is a good starting point. Since 2-Methyl-4-(4-methylphenoxy)aniline has both aromatic (non-polar) and amine (polar) functionalities, a mixture of solvents is often ideal.[8]
| Solvent Class | Examples | Suitability for Dissolving | Suitability as Anti-Solvent |
| Alcohols | Methanol, Ethanol | Good, especially when hot | Poor |
| Ketones | Acetone | Good | Poor |
| Esters | Ethyl Acetate | Good | Poor |
| Chlorinated | Dichloromethane | Good | Poor |
| Aromatic | Toluene | Moderate to Good | Can be used in mixtures |
| Alkanes | Hexanes, Heptane | Poor | Excellent |
| Ethers | Diethyl Ether | Moderate | Good |
| Water | Water | Poor | Excellent (if soluble in organic) |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a potential dissolving solvent to each tube and observe solubility at room temperature.
-
If insoluble, gently heat the tube and add more solvent dropwise until the solid dissolves. Note the approximate volume.
-
Allow the solution to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.
-
For mixed solvent systems, dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
What is the optimal pH for handling 2-Methyl-4-(4-methylphenoxy)aniline during aqueous workup?
Being an aniline derivative, this compound is basic.
-
Acidic Conditions (pH < 4): The amine group will be protonated to form an ammonium salt, which is typically water-soluble. This is useful for separating it from non-basic organic impurities. You can extract the aqueous layer containing the protonated amine and then basify it to recover your product.
-
Neutral to Basic Conditions (pH > 8): The compound will be in its free base form and will be soluble in common organic solvents like dichloromethane, ethyl acetate, or diethyl ether. This is the state you want it in for extraction from an aqueous solution into an organic layer.
Therefore, for a standard extractive workup, you would typically adjust the aqueous layer to a pH of 8 or higher with a base like sodium bicarbonate or sodium hydroxide before extracting with an organic solvent.
III. Visualization of Purification Workflow
The following diagram illustrates a typical purification workflow for 2-Methyl-4-(4-methylphenoxy)aniline after a synthetic reaction.
Caption: General purification workflow for 2-Methyl-4-(4-methylphenoxy)aniline.
IV. References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)aniline and a Structurally Related Analogue. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
García-López, J. A., et al. (2019). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Omega, 4(5), 8239–8250. --INVALID-LINK--
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). VIII. Common Solvents for Crystallization. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Khan, I., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Approaches. ACS Omega. --INVALID-LINK--
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 2-Methyl-4-morpholin-4-ylaniline and Other Aniline Derivatives for Drug Discovery
Introduction: The Aniline Scaffold in Medicinal Chemistry
Aniline, a foundational aromatic amine, and its derivatives are cornerstones in the landscape of pharmaceutical development.[1] The versatility of the aniline scaffold allows for a myriad of structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of molecules to achieve desired therapeutic effects.[2] This guide provides a comparative analysis of 2-Methyl-4-morpholin-4-ylaniline, a compound of growing interest, with other key aniline derivatives: the parent aniline molecule, the closely related 4-morpholinoaniline, and the isomeric 2,4-dimethylaniline. Through this comparative lens, we will explore the nuances of how subtle structural changes can profoundly impact synthesis, physicochemical properties, biological activity, and pharmacokinetic profiles, offering valuable insights for researchers and drug development professionals.
Comparative Synthesis Strategies
The synthesis of substituted anilines is a well-established field, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A prevalent method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful transformation allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of this compound, a plausible route involves the coupling of 4-bromo-2-methylaniline with morpholine.
Figure 1: A representative workflow for the synthesis of this compound via Buchwald-Hartwig amination.
An alternative and common approach for synthesizing 4-morpholinoaniline involves the nucleophilic aromatic substitution of a nitroarene followed by reduction. For instance, 4-nitrophenylmorpholine can be reduced to 4-morpholinoaniline using a palladium-carbon catalyst and hydrogen gas.[3]
Experimental Protocol: Synthesis of 4-morpholinoaniline from 4-(4-nitrophenyl)morpholine [3]
-
Suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2 M solution of ammonia in methanol (70 mL).
-
Add 1 mL of water and 100 mg of a 5% palladium on carbon catalyst.
-
Place the mixture in a Paar hydrogenation apparatus and hydrogenate at a hydrogen pressure of 50 psi for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 4-(4-morpholinyl)aniline.
Physicochemical Properties: A Comparative Overview
The seemingly minor structural differences between aniline, 2,4-dimethylaniline, 4-morpholinoaniline, and our compound of interest, this compound, lead to distinct physicochemical properties that are critical for their biological function and drug-likeness.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Aniline | C₆H₇N | 93.13 | -6 | 184 | Moderately soluble in water; miscible with most organic solvents.[4] |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | -16 | 218 | Limited solubility in water; soluble in organic solvents.[5][6] |
| 4-Morpholinoaniline | C₁₀H₁₄N₂O | 178.23 | 132-135 | 368 (est.) | Soluble in chloroform and ethyl acetate.[3] |
| This compound | C₁₁H₁₆N₂O | 192.26 | Not available | Not available | Expected to be soluble in organic solvents. |
Data for this compound is predicted based on structural similarity.
The introduction of the morpholine ring in 4-morpholinoaniline and this compound significantly increases the molecular weight and is expected to enhance polarity and aqueous solubility compared to aniline and 2,4-dimethylaniline. This can have profound implications for the pharmacokinetic properties of these molecules.
Comparative Biological Activity
Aniline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2] Our comparative analysis will focus on their potential as anticancer agents, particularly as kinase inhibitors.
Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Aniline | Varies | Generally considered toxic at high concentrations. | [7][8] |
| 2,4-Dimethylaniline | Varies | Considered potentially toxic.[5] | [5] |
| 4-Morpholinoaniline | Not available | Used as a building block for bioactive molecules.[3] | |
| Related Morpholino-Aniline Derivatives | HepG2 | 8.50 - 12.76 | [1] |
Studies on 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent anticancer activity against the HepG2 cell line, with IC₅₀ values in the low micromolar range.[1] This suggests that the morpholino-aniline scaffold is a promising pharmacophore for the development of novel anticancer agents. The methyl group in this compound may further modulate this activity through steric and electronic effects.
Experimental Protocol: MTT Assay for Cytotoxicity [9][10]
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and comparators) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2: A simplified workflow for determining the cytotoxicity of aniline derivatives using the MTT assay.
Kinase Inhibition: Targeting the PI3K/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. The morpholine moiety is a known pharmacophore in the design of PI3K and mTOR inhibitors.
Figure 3: A simplified representation of the PI3K/mTOR signaling pathway and the hypothesized inhibitory action of this compound.
Given the structural similarities to known PI3K/mTOR inhibitors, it is plausible that this compound could exhibit inhibitory activity against these kinases. The morpholine ring can form key hydrogen bonds in the ATP-binding pocket of these enzymes, while the substituted aniline core can be tailored to enhance potency and selectivity.
Experimental Protocol: In Vitro PI3Kα Kinase Assay [11][12]
-
Reagent Preparation: Prepare assay buffer, ATP solution, and a solution of the PI3Kα enzyme and its substrate, PIP2.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the test compounds, enzyme, and substrate to a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (e.g., using a luminescence-based assay).
-
Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Comparative ADME/Tox Profile
The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profile of a drug candidate is a critical determinant of its clinical success.
Pharmacokinetics
The pharmacokinetic properties of aniline and its derivatives can be significantly influenced by their substituents.
| Compound | Key Pharmacokinetic Characteristics | Reference |
| Aniline | Rapidly absorbed and metabolized, primarily through N-hydroxylation and acetylation. Elimination half-life in humans is approximately 3.4-4.3 hours for its major metabolite. | [13][14][15] |
| 2,4-Dimethylaniline | Generally rapid elimination. The presence of a methyl group at the C2-position can suppress the rate of metabolic activation at the amino group. | [13][16][17] |
| 4-Morpholinoaniline | The morpholine ring is expected to increase hydrophilicity, potentially affecting absorption and distribution. | |
| This compound | The combination of the methyl and morpholine groups will likely result in a unique metabolic profile, with potential for oxidation on both the aromatic ring and the morpholine moiety. |
Pharmacokinetic data for morpholino-substituted anilines is limited in the public domain.
Toxicity
Aniline and some of its derivatives are known to exhibit toxicity, most notably hematotoxicity through the induction of methemoglobinemia.[7][18]
| Compound | Known Toxicities | Reference |
| Aniline | Hematotoxicity (methemoglobinemia), potential carcinogen (IARC Group 2A), spleen toxicity in rats.[1][18] | [1][7][18] |
| 2,4-Dimethylaniline | Moderate acute toxicity, potentially toxic by all routes of exposure, genotoxic.[5][6][19][20] | [5][6][19][21][20] |
| 4-Morpholinoaniline | May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin. | [22][23] |
| This compound | Toxicity data not available, but caution should be exercised due to the aniline scaffold. |
Conclusion and Future Directions
This comparative analysis highlights the rich chemical space offered by the aniline scaffold for drug discovery. While this compound remains a molecule with underexplored potential, by drawing comparisons with aniline, 2,4-dimethylaniline, and 4-morpholinoaniline, we can formulate key hypotheses about its properties. The presence of the morpholine ring suggests the potential for improved pharmacokinetic properties and activity against key cancer targets like PI3K and mTOR. The methyl group is likely to modulate both the potency and the metabolic profile of the molecule.
Future research should focus on the direct experimental evaluation of this compound. This includes its synthesis and purification, comprehensive in vitro biological screening against a panel of cancer cell lines and kinases, and a thorough investigation of its ADME and toxicity profiles. Such studies will be crucial in determining whether this promising derivative can be developed into a viable therapeutic candidate.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]
- 4. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 8. Aniline--Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 14. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 20. Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. echemi.com [echemi.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. 4-Morpholinoaniline price,buy 4-Morpholinoaniline - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Validating HPLC Methods for Purity Analysis of Aniline Compounds
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Aniline and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, including analgesics, antipyretics, and sulfonamides.[1] However, impurities can arise from various sources such as starting materials, by-products of synthesis, or degradation.[2] Therefore, a robust and validated High-Performance Liquid Chromatography (HPLC) method is indispensable for accurately quantifying the purity of aniline-containing compounds and their related substances.
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of aniline compounds, grounded in the principles of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in developing and validating reliable analytical methods.
The Analytical Imperative: Why Method Validation is Non-Negotiable
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3] For purity analysis, this means the method must be able to accurately and consistently measure the main compound and separate it from any potential impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation.[4] Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the quality and safety of pharmaceutical products.
The validation process for a purity method, often referred to as a "related substances" method, is a multi-faceted investigation into the method's performance characteristics. The core parameters, as stipulated by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Visualizing the Validation Workflow
The validation of an HPLC method for purity analysis is a systematic process. The following diagram illustrates the interconnectedness of the key validation parameters.
Caption: A flowchart illustrating the logical progression of an HPLC method validation for purity analysis.
Comparative Analysis of HPLC Columns for Aniline Compounds
The heart of an HPLC separation is the column. For aniline and its derivatives, which are moderately polar, reversed-phase chromatography is the technique of choice. The most common stationary phases are octadecyl (C18) and octyl (C8) silane ligands bonded to silica particles. The choice between these two can significantly impact the separation.
| Feature | C18 Column | C8 Column | Rationale & Application for Aniline Compounds |
| Stationary Phase | Octadecyl (18-carbon chain) | Octyl (8-carbon chain) | The longer carbon chain of the C18 column provides greater hydrophobicity.[6] |
| Hydrophobicity | High | Moderate | C18 columns offer stronger retention for non-polar and moderately polar compounds, which can be advantageous for resolving complex mixtures of aniline and its impurities.[7][8] C8 columns, being less hydrophobic, will result in shorter retention times.[7] |
| Retention | Stronger retention | Weaker retention | For aniline and its common, often more polar, degradation products, a C8 column might provide sufficient resolution with the benefit of a faster analysis time.[9] However, for separating closely related, less polar impurities, the higher retentivity of a C18 column is often necessary.[6] |
| Best Suited For | Non-polar to moderately polar analytes; complex mixtures requiring high resolution.[6] | Moderately polar to polar analytes; faster analysis of less complex samples.[7] | A C18 column is a versatile starting point for method development for a new aniline compound with an unknown impurity profile. A C8 column could be a more efficient choice for a well-characterized compound with known, more polar impurities. |
Recommendation: For initial method development for a novel aniline compound, a C18 column is recommended due to its versatility and high resolving power. For routine analysis where speed is a priority and the impurity profile is well-defined, a C8 column can be a suitable and efficient alternative.
A Note on UPLC Technology
Ultra-High-Performance Liquid Chromatography (UPLC) operates at higher pressures than conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity.[10][11] For complex impurity profiles or when high throughput is required, UPLC presents a significant advantage over traditional HPLC.[10][12]
Deep Dive into Validation Parameters: Protocols and Acceptance Criteria
The following sections provide detailed experimental protocols for each validation parameter, along with typical acceptance criteria based on ICH guidelines.
Specificity (and Forced Degradation)
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For a purity method, this is arguably the most critical parameter. A stability-indicating method is one that can resolve the active ingredient from its degradation products. Forced degradation studies are intentionally conducted to produce these degradation products.[3][13]
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare solutions of the aniline compound in a suitable solvent.
-
Subject to Stress Conditions: Expose the solutions to the following conditions, aiming for 10-20% degradation[3][14]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Neutralization: Neutralize the acidic and basic solutions before injection.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.[15][16]
Acceptance Criteria:
-
The method must demonstrate resolution between the main aniline compound peak and all degradation product peaks.
-
The peak purity index (as determined by a PDA detector) for the main peak in the presence of its impurities and degradants should be greater than a predefined threshold (e.g., >0.999), indicating no co-elution.[17]
Linearity
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] This is essential for accurate quantification of impurities.
Experimental Protocol:
-
Prepare a Series of Solutions: Prepare at least five concentrations of the aniline compound and its known impurities, ranging from the reporting threshold to 120% of the specification limit for each impurity.[5]
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.[18]
-
The y-intercept should be less than a certain percentage of the response at 100% of the impurity concentration.
Range
Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
Acceptance Criteria:
-
The data from the linearity, accuracy, and precision studies should collectively demonstrate the suitability of the method over the specified range.
Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[4]
Experimental Protocol:
-
Spike Samples: Prepare a drug product placebo and spike it with known concentrations of the aniline compound and its impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit).
-
Analysis: Analyze these spiked samples in triplicate.
-
Calculate Recovery: Determine the percentage of the analyte recovered.
Acceptance Criteria:
-
The mean percent recovery should be within an acceptable range, typically 90.0% to 110.0%.
Precision
Causality: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[4]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the aniline compound spiked with impurities at 100% of the specification concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of results.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should not be more than a pre-defined limit, often ≤ 2.0%.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise Ratio: Inject a series of dilute solutions of the aniline compound and its impurities. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of approximately 3:1.
-
LOQ: Signal-to-noise ratio of approximately 10:1. The precision and accuracy at the LOQ concentration should also meet pre-defined criteria.
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary Method Parameters: Deliberately vary parameters such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±10%).
-
-
Analysis: Analyze a system suitability solution under each of these varied conditions.
-
Evaluate Impact: Assess the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptable limits for all tested variations.
System Suitability: The Pre-Analysis Checkpoint
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.
Caption: Core parameters evaluated during a System Suitability Test.
Typical SST Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity. | Ensures baseline separation of critical peaks. |
| Tailing Factor (Tf) | ≤ 2.0 for the main aniline compound peak. | Confirms good peak shape, which is crucial for accurate integration. |
| Repeatability (%RSD) | ≤ 2.0% for the peak area of the main compound from five replicate injections. | Demonstrates the precision of the system at the time of analysis. |
| Theoretical Plates (N) | Typically > 2000. | Indicates the efficiency of the column. |
Conclusion
The validation of an HPLC method for the purity analysis of aniline compounds is a rigorous but essential process that underpins the quality and safety of pharmaceuticals. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, analytical scientists can establish a method that is fit for its intended purpose. The comparative insights into C18 and C8 columns provide a framework for making informed decisions during method development, balancing the need for high resolution with analytical efficiency. This guide, grounded in regulatory expectations and scientific principles, serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the highest standards of analytical excellence.
References
- 1. nbinno.com [nbinno.com]
- 2. veeprho.com [veeprho.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. uhplcs.com [uhplcs.com]
- 8. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 9. youtube.com [youtube.com]
- 10. veeprho.com [veeprho.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Efficacy of Morpholine-Based Kinase Inhibitors
Introduction: The Rise of the Morpholine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of the majority of cellular pathways, making them a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this landscape, the morpholine ring has emerged as a "privileged structure."[1][2] This heterocycle is frequently incorporated into kinase inhibitor designs due to its advantageous properties. The morpholine moiety often enhances aqueous solubility, metabolic stability, and can form critical hydrogen bonds within the ATP-binding pocket of kinases, thereby improving potency and selectivity.[1][3][4] Notable examples include Gefitinib, an EGFR inhibitor, and a vast array of inhibitors targeting the PI3K/Akt/mTOR pathway.
This guide provides a comparative analysis of the efficacy of prominent morpholine-based kinase inhibitors, focusing on the well-studied PI3K/mTOR signaling axis. We will delve into supporting experimental data, outline robust protocols for efficacy determination, and provide the mechanistic context for their action.
The PI3K/Akt/mTOR Pathway: A Key Target for Morpholine-Based Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[5][6][7] Its frequent dysregulation in various cancers has made it one of the most attractive targets for therapeutic intervention.[6][8] Many potent inhibitors of this pathway incorporate a morpholine ring, which has been shown to be a key pharmacophore for interacting with the kinase domain.[4][9]
Below is a diagram illustrating the central role of PI3K and mTOR in this signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival.
Comparative Efficacy Analysis: PI3K/mTOR Inhibitors
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). A lower value indicates higher potency. Here, we compare several well-characterized morpholine-containing inhibitors targeting the PI3K/mTOR pathway.
Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor
Pictilisib is a potent, orally bioavailable inhibitor of all four Class I PI3K isoforms.[10] Its morpholine moiety is crucial for its activity.
Omipalisib (GSK2126458): A Dual PI3K/mTOR Inhibitor
Omipalisib is a highly potent dual inhibitor, targeting both PI3K isoforms and the mTORC1/2 complexes.[11][12] This dual-targeting approach aims to achieve a more comprehensive blockade of the pathway.
ZSTK474: A Pan-Class I PI3K Inhibitor
ZSTK474 is another pan-Class I PI3K inhibitor where the morpholine groups are critical for its potent enzymatic inhibition.[13][14]
The table below summarizes the biochemical potency of these inhibitors against their primary targets.
| Inhibitor | Target | IC50 / Ki (nM) | Source(s) |
| Pictilisib (GDC-0941) | p110α | 3 | [10][15][16] |
| p110β | 33 | [10][15] | |
| p110δ | 3 | [10][15][16] | |
| p110γ | 75 | [10][15] | |
| mTOR | 580 | [10] | |
| Omipalisib (GSK2126458) | p110α | 0.019 (Ki) | [11][12] |
| p110β | 0.13 (Ki) | [11][12] | |
| p110δ | 0.024 (Ki) | [11][12] | |
| p110γ | 0.06 (Ki) | [11][12] | |
| mTORC1/2 | 0.18 / 0.3 (Ki) | [11][12] | |
| ZSTK474 | p110α | 5.0 | [13] |
| p110β | >1000 | [13] | |
| p110δ | 3.9 | [13] | |
| p110γ | 29.5 | [13] |
Field Insights: The data clearly shows that Omipalisib possesses exceptional biochemical potency, with Ki values in the picomolar range, and effectively inhibits both PI3K and mTOR.[11][12] Pictilisib is a potent pan-PI3K inhibitor but is significantly less active against mTOR.[10][15][16] ZSTK474 also shows potent, nanomolar inhibition of most Class I PI3K isoforms.[13] The choice between a pan-PI3K inhibitor like Pictilisib and a dual PI3K/mTOR inhibitor like Omipalisib depends on the specific biological question and the desire to overcome potential feedback loops within the pathway.[17]
Experimental Protocols for Efficacy Determination
To generate reliable and reproducible efficacy data, standardized and validated assays are essential. Below are detailed protocols for a biochemical kinase assay to determine IC50 and a cell-based viability assay to assess cellular potency.
Protocol 1: Biochemical Kinase Assay (IC50 Determination)
This protocol describes a general method for measuring kinase activity, which can be adapted for various detection formats like radiometric or fluorescence-based readouts.[18][19][20]
-
Reagent Preparation :
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The buffer maintains optimal pH and provides essential co-factors like Mg²⁺ for kinase activity.
-
Prepare a stock solution of ATP at 10 mM. The final concentration in the assay should be close to the Km of the kinase for ATP, if known.
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide).
-
Serially dilute the morpholine-based inhibitor in 100% DMSO to create a concentration range (e.g., from 100 µM to 1 pM).
-
-
Assay Procedure (384-well plate format) :
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of a solution containing the kinase and substrate in Kinase Buffer.
-
Pre-incubate for 10-15 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The time should be within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺).
-
Detect the signal (e.g., radioactivity, fluorescence, luminescence) according to the chosen assay format (e.g., TR-FRET, ADP-Glo).[20][21][22]
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Viability/Proliferation Assay (Cellular Potency)
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for assessing the effect of inhibitors on cell proliferation.[23][24] It measures ATP levels, which correlate with the number of metabolically active, viable cells.[23][25]
-
Cell Plating :
-
Compound Treatment :
-
Prepare serial dilutions of the morpholine-based inhibitor in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours (or a desired time course) at 37°C, 5% CO₂.
-
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.[25][26]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[25][26]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[23][25]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[26][27]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25][26][27]
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the normalized viability against the logarithm of inhibitor concentration to determine the GI50/IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel morpholine-based kinase inhibitor, from initial biochemical screening to cell-based validation.
Caption: A standard workflow for kinase inhibitor discovery and validation.
Conclusion and Future Perspectives
The morpholine scaffold is a cornerstone in the design of potent and selective kinase inhibitors, particularly against the PI3K/mTOR pathway. As demonstrated by compounds like Pictilisib and Omipalisib, its inclusion can lead to inhibitors with picomolar to nanomolar efficacy. The strategic choice between targeting a single kinase family or adopting a dual-inhibitor approach depends on the therapeutic context and the complexity of the signaling network.
Future developments will likely focus on refining the morpholine scaffold to enhance selectivity, improve pharmacokinetic properties, and overcome mechanisms of drug resistance. The robust biochemical and cell-based protocols outlined here provide a solid framework for the continued evaluation and comparison of these next-generation inhibitors, ensuring that only the most promising candidates advance toward clinical development.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. scribd.com [scribd.com]
The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the morpholine ring represents a cornerstone of medicinal chemistry. This six-membered heterocycle, containing both a secondary amine and an ether functional group, is not merely a synthetic building block but a "privileged structure." Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds—have cemented its role in a vast array of clinically successful drugs.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of morpholine derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower your own drug discovery endeavors.
Morpholine Derivatives as Anticancer Agents: Targeting Kinase Signaling Cascades
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The morpholine moiety has proven to be an exceptional pharmacophore in the design of potent and selective kinase inhibitors.[1]
The PI3K/Akt/mTOR Pathway: A Central Hub for Morpholine-Based Inhibitors
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in cancer.[3] Morpholine-containing compounds have been instrumental in the development of inhibitors targeting this pathway.
A key SAR observation is the role of the morpholine oxygen in forming a crucial hydrogen bond with the hinge region of the kinase domain, a structural motif common to many PI3K/mTOR inhibitors.[4] Modifications to the morpholine ring and its points of attachment can dramatically influence potency and selectivity.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for morpholine-based anticancer agents.[3][5][6][7][8]
Table 1: Comparative Activity of Morpholine-Containing Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |
| Gedatolisib (PF-05212384) | PI3K/mTOR | PI3Kα: 0.4; mTOR: 1.6 | Breast Cancer | [9] |
| Apitolisib (GDC-0980) | PI3K/mTOR | PI3Kα: 5; mTOR: 17 | Prostate Cancer | [9] |
| ZSTK474 | PI3K | PI3Kα: 3.9; PI3Kδ: 20.8 | Various | [4] |
| Compound 10e | mTOR | - | A549 (Lung) | [9] |
| Compound 10h | mTOR | - | MCF-7 (Breast) | [9] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines in these studies is crucial for assessing the broad-spectrum applicability of the synthesized compounds. For instance, using both hormone-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines allows for the evaluation of efficacy across different subtypes of the disease.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]
Caption: A streamlined workflow of the MTT assay for evaluating the anticancer activity of morpholine derivatives.
Morpholine Derivatives as Antibacterial Agents: Combating Drug Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents. The morpholine scaffold has been successfully incorporated into potent antibacterial compounds.[14][15][16][17][18]
SAR of Antibacterial Morpholine Derivatives
Key SAR insights for antibacterial morpholine derivatives often revolve around the nature of substituents on the morpholine nitrogen and other parts of the molecular scaffold. Lipophilicity and steric factors play a crucial role in the ability of these compounds to penetrate the bacterial cell wall and interact with their molecular targets.[14]
Table 2: Comparative Antibacterial Activity of Morpholine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [16] |
| Compound 3 | Enterococcus hirae | 3.125 | [15][18] |
| Compound 4 | Pseudomonas fragi | - | [15][18] |
| Compound 6 | Enterococcus gallinarum | 6.25 | [15][18] |
| Linezolid | Gram-positive bacteria | - | [4] |
Causality Behind Experimental Choices: The inclusion of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in screening panels is essential to determine the spectrum of activity of the synthesized compounds. The structural differences in the cell walls of these two bacterial types present different permeability challenges for potential drug candidates.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21][22][23]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the morpholine derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) from a fresh culture.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Morpholine Derivatives in Neurodegenerative Diseases: Modulating Cholinergic Pathways
Neurodegenerative disorders like Alzheimer's disease are characterized by the loss of neurons and synaptic dysfunction. One therapeutic strategy involves the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[24]
SAR of Morpholine-Based Cholinesterase Inhibitors
The morpholine ring in these inhibitors often serves as a key anchoring point within the active site of the cholinesterase enzymes. The SAR studies of these derivatives focus on optimizing the interactions with both the catalytic and peripheral anionic sites of the enzymes.
Table 3: Comparative Inhibitory Activity of Morpholine-Based Cholinesterase Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Compound 11g | AChE | 1.94 | [24] |
| Compound 11g | BuChE | 28.37 | [24] |
| Compound 11a | AChE | - | [24] |
| Compound 11l | AChE | - | [24] |
| Galantamine (Reference) | AChE | - | [24] |
Causality Behind Experimental Choices: The dual evaluation against both AChE and BuChE is important because the relative contribution of each enzyme to acetylcholine hydrolysis can vary in different brain regions and at different stages of Alzheimer's disease. Selective inhibition of one enzyme over the other can be a key design objective.
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
The Ellman's assay is a simple, rapid, and sensitive colorimetric method for measuring cholinesterase activity.[25][26][27][28][29]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine iodide - ATCI).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the cholinesterase enzyme solution, the morpholine derivative at various concentrations, and the buffer. Incubate for a short period to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Add DTNB and then the substrate (ATCI) to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the morpholine derivative and determine the IC50 value.
Caption: Workflow of the Ellman's assay for determining cholinesterase inhibition.
Morpholine Derivatives as Antiviral Agents: An Emerging Frontier
While the exploration of morpholine derivatives as antiviral agents is less extensive compared to other therapeutic areas, emerging research indicates their potential.[4][30][31] The morpholine scaffold can be incorporated into molecules that interfere with various stages of the viral life cycle, from entry to replication.
SAR of Antiviral Morpholine Derivatives
The SAR in this area is still being actively investigated. However, initial studies suggest that the nature of the heterocyclic systems attached to the morpholine ring and the overall lipophilicity of the molecule are important determinants of antiviral activity.[30]
Table 4: Antiviral Activity of Selected Morpholine Derivatives
| Compound | Virus | EC50 (µM) | SI50 | Reference |
| Compound 3B | - | < Ribavirin | Low | [30] |
| Compound 3D | - | < Ribavirin | Low | [30] |
| Umifenovir | Influenza Virus | - | - | [32] |
Causality Behind Experimental Choices: The use of a selectivity index (SI50), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is critical in antiviral drug discovery. A high SI50 indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[32][33][34][35][36]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Compound and Virus Addition: Treat the cells with different concentrations of the morpholine derivative, followed by infection with a known amount of virus.
-
Overlay: After a viral adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control, and the EC50 value is determined.
Caption: Workflow of the plaque reduction assay for evaluating antiviral efficacy.
Conclusion: The Enduring Versatility of the Morpholine Scaffold
The structure-activity relationship studies of morpholine derivatives consistently highlight the remarkable versatility of this heterocyclic scaffold in medicinal chemistry. From targeting specific kinases in cancer to disrupting bacterial cell walls and modulating neurotransmitter levels, the morpholine ring continues to be a source of inspiration for the design of novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the evaluation of new morpholine-based compounds, empowering researchers to further unlock the potential of this privileged structure in the ongoing quest for more effective and safer medicines.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. protocols.io [protocols.io]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. mdpi.com [mdpi.com]
- 25. scielo.br [scielo.br]
- 26. broadpharm.com [broadpharm.com]
- 27. scribd.com [scribd.com]
- 28. benchchem.com [benchchem.com]
- 29. scribd.com [scribd.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 34. benchchem.com [benchchem.com]
- 35. asm.org [asm.org]
- 36. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Methyl-4-(methylsulfanyl)aniline
Abstract
This guide presents a multi-faceted analytical strategy for the robust purity assessment of synthesized 2-Methyl-4-(methylsulfanyl)aniline, a key intermediate in pharmaceutical and materials science. For professionals in drug development and chemical research, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is fundamental to the validity of research outcomes, the safety of downstream products, and the efficiency of the development lifecycle. We move beyond simplistic protocols to provide a comparative analysis of orthogonal analytical techniques, explaining the causality behind their selection and integration. This guide furnishes detailed, field-proven methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Melting Point Analysis. By integrating data from these diverse methods, researchers can construct a high-confidence purity profile, essential for regulatory compliance and scientific integrity.
The Imperative of Purity: Context for 2-Methyl-4-(methylsulfanyl)aniline
2-Methyl-4-(methylsulfanyl)aniline serves as a critical building block in the synthesis of various target molecules. The presence of impurities, even in trace amounts, can have significant consequences:
-
Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected side products, and complex purification challenges.
-
Pharmacological Interference: In a drug development context, impurities may exhibit their own biological activity or toxicity, confounding screening results and posing safety risks.
-
Inaccurate Stoichiometry: The presence of unknown components leads to incorrect molar calculations, impacting the reliability and reproducibility of experiments.
Therefore, a purity assessment cannot be a single data point but must be an integrated, self-validating system of analyses.
Anticipating Contaminants: A Review of Synthetic Pathways
The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. The synthesis of 2-Methyl-4-(methylsulfanyl)aniline often proceeds through multi-step pathways, each presenting opportunities for impurity introduction.[1] A common approach involves the nitration of a protected o-toluidine, followed by reduction and thiomethylation.[1][2]
Potential impurities may include:
-
Unreacted Starting Materials: Residual o-toluidine or key intermediates like 2-Methyl-4-nitroaniline.[2]
-
Isomeric Byproducts: Incomplete regioselectivity during nitration or other aromatic substitution steps can lead to the formation of structural isomers.[3]
-
Side-Reaction Products: Contaminants from competing reaction pathways, such as over-alkylation or oxidation of the methylsulfanyl group.
-
Residual Solvents and Reagents: Solvents used in reaction and purification steps (e.g., ethanol, ethyl acetate) and leftover reagents.[4]
A robust analytical strategy must be capable of separating and identifying these diverse chemical entities from the target analyte.
A Multi-Pronged Approach to Purity Verification: A Comparative Guide
No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods with distinct separation and detection principles are employed to build a comprehensive and trustworthy assessment.
Overall Purity Assessment Workflow
The following diagram illustrates a logical workflow for integrating multiple analytical techniques to achieve a comprehensive purity profile.
Caption: Integrated workflow for purity assessment.
Melting Point Analysis: The First Line of Inquiry
Melting point is a fundamental physical property that provides a rapid, inexpensive, and surprisingly informative preliminary assessment of purity for crystalline solids.[5] Pure crystalline substances exhibit a sharp melting point, typically over a narrow range of 0.5–2 °C.[6][7] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[8][9]
-
Causality: This phenomenon, known as melting point depression, occurs because impurities introduce defects into the crystal structure, requiring less energy to break it down.[8]
-
Trustworthiness: While not quantitative, a sharp melting range that matches the literature value provides a strong initial indication of high purity. Conversely, a broad and depressed melting point is a definitive sign of contamination.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation and precise quantification.[10] For 2-Methyl-4-(methylsulfanyl)aniline, a reverse-phase HPLC method with UV detection is the logical choice due to the analyte's aromatic structure (strong UV chromophore) and moderate polarity.
-
Causality: Reverse-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) retains less polar compounds longer, while a polar mobile phase elutes them.[10] By programming a gradient (i.e., changing the mobile phase composition over time), we can effectively separate the main analyte from both more polar and less polar impurities.
-
Trustworthiness: The method's validity is established through system suitability tests and validation parameters like linearity, accuracy, and precision.[11] Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
¹H NMR Spectroscopy: The Gold Standard for Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation.[12] For purity assessment, it serves two roles: confirming the identity of the main component and identifying impurities that have distinct proton signals. The spectroscopic profile for 2-Methyl-4-(methylsulfanyl)aniline is well-defined, providing a clear fingerprint for verification.[13]
-
Causality: ¹H NMR detects the magnetic properties of hydrogen nuclei, providing information on their chemical environment, proximity to other nuclei, and relative numbers.[14][15] Each unique proton in the molecule gives rise to a signal with a characteristic chemical shift, multiplicity (splitting pattern), and integration (area).
-
Trustworthiness: By comparing the obtained spectrum to a reference or predicted spectrum, one can confirm the molecular structure with high confidence. Furthermore, Quantitative NMR (qNMR) can be employed for an absolute purity assessment by integrating the analyte's signals against those of a certified internal standard of known purity and concentration.[16]
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Unknowns
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[17] It is exceptionally well-suited for identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling-point byproducts.[18]
-
Causality: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column.[19] As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern (mass spectrum) is a unique chemical fingerprint that can be compared against extensive libraries for positive identification.
-
Trustworthiness: The combination of a compound's retention time (from GC) and its mass spectrum (from MS) provides two independent data points, leading to highly reliable impurity identification.[17]
Comparative Analysis of Techniques
| Technique | Primary Use | Advantages | Limitations | Best For... |
| Melting Point | Preliminary Purity Check | Fast, inexpensive, requires minimal sample.[5][6] | Only for crystalline solids; non-specific; not quantitative.[7] | Quick verification of high purity in a crystalline product. |
| HPLC-UV | Quantitative Purity | High resolution; excellent precision and accuracy; widely applicable.[10][11] | Requires chromophore for UV detection; non-volatile impurities may not elute. | Determining the precise percentage purity (% area) of the main component. |
| ¹H NMR | Structural Confirmation | Unambiguous structure verification; can detect non-chromophoric impurities; qNMR for absolute purity.[13][16] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. | Confirming product identity and quantifying against a certified standard. |
| GC-MS | Impurity Identification | Excellent for volatile/semi-volatile compounds; definitive identification via mass spectrum libraries.[18] | Not suitable for non-volatile or thermally labile compounds.[17] | Identifying residual solvents and low molecular weight synthetic byproducts. |
Experimental Protocols
Protocol 1: Melting Point Determination
-
Sample Preparation: Finely crush a small amount of the dried 2-Methyl-4-(methylsulfanyl)aniline sample.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small plug of material (2-3 mm in height). Tap the sealed end on a hard surface to pack the sample down.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]
-
Observation: Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the last solid crystal melts (T2).
-
Reporting: Report the result as a range (T1 - T2). A pure sample should have a sharp range (e.g., 1-2 °C).
Protocol 2: Purity Determination by Reverse-Phase HPLC
Caption: Standard workflow for HPLC purity analysis.
-
System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.[11]
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water solution to create a 1 mg/mL stock. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL of the prepared sample into the HPLC system.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity using the formula:
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 3: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[16]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Acquisition: Obtain a high signal-to-noise spectrum, typically requiring 16-64 scans.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate all signals. Compare the chemical shifts, multiplicities, and integrations to the expected values for 2-Methyl-4-(methylsulfanyl)aniline to confirm its identity and assess for any impurity signals.[13]
Protocol 4: Volatile Impurity Analysis by GC-MS
Caption: Workflow for GC-MS impurity identification.
-
System Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 250 °C, Split ratio 20:1.
-
Oven Program: Start at 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL into the GC-MS system.
-
Data Processing: Analyze the Total Ion Chromatogram (TIC). For each peak (other than the main analyte), obtain the mass spectrum and compare it against a spectral library (e.g., NIST/Wiley) to identify the impurity.
Conclusion
The purity assessment of a synthesized chemical intermediate like 2-Methyl-4-(methylsulfanyl)aniline is a rigorous, multi-step process that demands more than a single measurement. It requires an intelligent and integrated application of orthogonal analytical techniques. By beginning with a rapid but informative melting point analysis, proceeding to precise quantitative HPLC, confirming structure with NMR, and identifying volatile unknowns with GC-MS, a researcher can build a comprehensive and defensible purity profile. This methodical approach not only ensures the quality of the material but also upholds the principles of scientific integrity and robustness that are paramount in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. mt.com [mt.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. chm.uri.edu [chm.uri.edu]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proprep.com [proprep.com]
- 13. benchchem.com [benchchem.com]
- 14. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. nist.gov [nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. series.publisso.de [series.publisso.de]
A Comparative Biological Evaluation of Novel 2-Morpholino-4-Anilinoquinoline Derivatives in Oncology Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to numerous approved and clinical-trial-stage anti-cancer agents.[1][2] This guide delves into the biological evaluation of a novel class of these compounds: 2-morpholino-4-anilinoquinoline derivatives. We will objectively compare their performance against established alternatives, provide the supporting experimental data, and offer detailed protocols to enable researchers to validate and build upon these findings. This guide is structured to provide not just data, but a deeper understanding of the experimental choices and their implications, ensuring scientific integrity and fostering further innovation in the field.
The Rationale for 2-Morpholino-4-Anilinoquinoline Derivatives: Targeting Key Oncogenic Pathways
The design of these novel derivatives is rooted in the established success of 4-anilinoquinoline and 4-anilinoquinazoline cores in targeting tyrosine kinases, which are crucial mediators of cancer cell growth, proliferation, and survival.[3][4] The introduction of a morpholino group at the C-2 position of the quinoline ring is a strategic modification. The morpholine moiety is a common feature in inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, suggesting a potential dual-inhibitory mechanism of action for these new compounds.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling cascade is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention.[5]
This guide will focus on a series of recently synthesized 2-morpholino-4-anilinoquinoline derivatives and will use Sorafenib, a multi-kinase inhibitor, as a primary comparator due to its relevance in hepatocellular carcinoma (the cell line used in the primary study). We will also draw comparisons with other pertinent quinoline-based tyrosine kinase inhibitors (TKIs) like Bosutinib and Neratinib.
Comparative Analysis of Biological Activity
A recent study by Al-Sheikh et al. (2024) synthesized and evaluated five novel 2-morpholino-4-anilinoquinoline derivatives (designated 3a-3e) for their anti-cancer potential against the HepG2 human hepatocellular carcinoma cell line.[1][6] The in vitro cytotoxicity of these compounds was compared with Sorafenib.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The anti-proliferative activity of the novel compounds was assessed using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1][7] The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined after 72 hours of treatment.
| Compound | IC50 (µM) against HepG2 Cells[1][6][8] |
| Novel Derivative 3c | 11.42 |
| Novel Derivative 3d | 8.50 |
| Novel Derivative 3e | 12.76 |
| Sorafenib (Positive Control) | Not explicitly stated in the primary study, but used as a positive control. |
Key Insights:
-
Compounds 3c , 3d , and 3e demonstrated the most potent cytotoxic activity against HepG2 cells.[1][6][8]
-
Notably, compound 3d exhibited the lowest IC50 value, indicating the highest potency in this series.[1][6][8]
-
The study also highlighted that compound 3e showed a favorable selectivity profile, being more active against cancer cells while having a lesser effect on normal cells.[1][6] This is a critical aspect of drug development, aiming to maximize therapeutic efficacy while minimizing off-target toxicity.
Impact on Cell Migration and Adhesion: Key Processes in Metastasis
Cancer metastasis is a major cause of mortality, and the ability of cancer cells to migrate and adhere to new tissues is fundamental to this process. The most promising of the novel compounds were further evaluated for their effects on these critical cellular functions.
-
Cell Migration (Wound Healing Assay): This assay assesses the ability of a confluent cell monolayer to close a "scratch" or wound. Compound 3e was found to be the most effective inhibitor of cell migration among the tested derivatives.[1][6]
-
Cell Adhesion Assay: This assay measures the ability of cells to attach to an extracellular matrix protein, such as fibronectin. Again, compound 3e demonstrated the most significant inhibition of cell adhesion.[1][6]
These findings suggest that beyond their cytotoxic effects, these novel 2-morpholino-4-anilinoquinoline derivatives, particularly compound 3e , may possess anti-metastatic properties.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
While direct experimental evidence for the 2-morpholino-4-anilinoquinoline scaffold is still emerging, the structural similarities to known PI3K/mTOR inhibitors strongly suggest a similar mechanism of action. The morpholine ring is a key pharmacophore in many PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond in the kinase's ATP-binding pocket.
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 2-morpholino-4-anilinoquinoline derivatives.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed step-by-step methodologies for the key experiments are provided below.
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.[7][9][10][11]
Materials:
-
96-well cell culture plates
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-morpholino-4-anilinoquinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Sorafenib) in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Wound Healing (Scratch) Assay
This protocol outlines a common method for evaluating cell migration.[1][12][13][14][15]
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell line
-
Complete culture medium
-
Test compounds
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Formation: Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing the test compound at a non-toxic concentration. An untreated well serves as a control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Adhesion Assay
This protocol describes a method to assess the adhesion of cells to an extracellular matrix protein.[5][16][17][18][19]
Materials:
-
96-well plate
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Cancer cell line
-
Serum-free culture medium
-
Test compounds
-
Crystal Violet stain
-
Extraction buffer (e.g., 10% acetic acid)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL) overnight at 4°C. Coat control wells with BSA.
-
Blocking: Block the wells with 1% BSA for 1 hour at 37°C to prevent non-specific binding.
-
Cell Seeding: Resuspend cells in serum-free medium containing the test compounds. Add 1 x 10⁵ cells to each well.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol and stain with 0.5% Crystal Violet for 10 minutes.
-
Extraction and Measurement: Wash the wells to remove excess stain. Add extraction buffer to solubilize the stain and measure the absorbance at 595 nm.
Western Blotting for PI3K/Akt/mTOR Pathway Analysis
This protocol provides a framework for investigating the phosphorylation status of key proteins in this signaling pathway.[3][20][21][22][23]
Caption: A generalized workflow for Western Blot analysis.
Key Antibodies:
-
Phospho-PI3K
-
Total PI3K
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR
-
Total mTOR
-
GAPDH or β-actin (as loading controls)
Future Directions and Considerations
The preliminary data on novel 2-morpholino-4-anilinoquinoline derivatives is promising. Future research should focus on:
-
Broader Anti-Cancer Screening: Evaluating these compounds against a larger panel of cancer cell lines from different tissue origins to determine their spectrum of activity.
-
Mechanism of Action Confirmation: Conducting detailed biochemical assays, such as kinase inhibition assays and western blotting, to definitively confirm the molecular targets and the proposed inhibition of the PI3K/Akt/mTOR pathway.
-
In Vivo Efficacy: Assessing the anti-tumor activity of the most promising compounds in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity.
-
Evaluation for Pan-Assay Interference Compounds (PAINS): While the quinoline scaffold is well-established, novel derivatives should be assessed for potential non-specific interactions that can lead to false-positive results in high-throughput screening.[24]
Conclusion
The novel 2-morpholino-4-anilinoquinoline derivatives represent a promising new avenue in the development of anti-cancer therapeutics. Their potent cytotoxicity, coupled with their potential to inhibit key processes in metastasis and target the frequently dysregulated PI3K/Akt/mTOR pathway, warrants further investigation. This guide provides a comprehensive overview of their biological evaluation and the necessary tools for researchers to contribute to the advancement of this exciting class of compounds.
References
- 1. clyte.tech [clyte.tech]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adhesion formation assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. Cell Scratch Assay: Unveiling the Secrets of Cell Migration! [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Fibronectin Attachment Assay [ruf.rice.edu]
- 20. benchchem.com [benchchem.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
A Comparative Pharmacological Guide to Novel 5-Hydroxytryptamine(2A) Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacological profiles of novel 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonists. It is designed to offer objective analysis and supporting experimental data to aid in the research and development of therapeutics targeting the 5-HT2A receptor.
Introduction: The 5-HT2A Receptor and the Concept of Inverse Agonism
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and cognitive processes, including mood, perception, and anxiety.[1] Primarily coupled to the Gq/G11 signaling pathway, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade ultimately increases intracellular calcium levels.[4][5]
Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to a receptor and stabilize it in an inactive conformation, thereby reducing its basal, or constitutive, activity.[1] This is particularly relevant for receptors like the 5-HT2A receptor that exhibit spontaneous activity even in the absence of an agonist.[4][6] This unique mechanism of action has positioned 5-HT2A inverse agonists as promising therapeutic agents for various neuropsychiatric disorders.[1]
The 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor initiates a complex signaling cascade. The canonical pathway involves the Gq/G11 protein, leading to downstream effects that modulate neuronal excitability and gene expression.[4][5]
Caption: Canonical 5-HT2A receptor signaling pathway.
Comparative Pharmacological Profiles of Novel Inverse Agonists
Several novel 5-HT2A inverse agonists have been developed, each with a distinct pharmacological profile. This section compares two prominent examples, pimavanserin and nelotanserin, alongside other emerging compounds.
Pimavanserin (Nuplazid®)
Pimavanserin is an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[7][8] Its mechanism of action is primarily attributed to a combination of inverse agonist and antagonist activity at 5-HT2A receptors.[9][10] It exhibits high affinity for the 5-HT2A receptor and lower affinity for the 5-HT2C receptor, with negligible interaction with dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[7][9][10] This selectivity profile is thought to contribute to its efficacy without worsening motor symptoms in Parkinson's disease patients.[8]
Nelotanserin
Nelotanserin is another potent and selective 5-HT2A receptor inverse agonist that was investigated for the treatment of insomnia and REM sleep behavior disorder.[11][12][13] Preclinical studies demonstrated its ability to increase non-REM sleep.[13] While it showed a favorable safety profile in clinical trials, development was halted for these indications due to not meeting primary efficacy endpoints.[11][13]
Other Novel Compounds
Research into new chemical scaffolds continues to yield novel 5-HT2A inverse agonists. For instance, a series of 4-phenyl-2-dimethylaminotetralins (4-PATs) has been synthesized, with some compounds showing potent and selective 5-HT2A/5-HT2C inverse agonism, comparable in some aspects to pimavanserin in preclinical models.[14][15] Another novel pimavanserin derivative, P25a, has demonstrated superior in vivo antipsychotic efficacy and a better safety profile concerning hERG inhibition in preclinical studies.[16]
Quantitative Comparison of Pharmacological Data
| Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Key Therapeutic Indication(s) |
| Pimavanserin | 5-HT2A, 5-HT2C | 5-HT2A: 0.087, 5-HT2C: 0.44[10] | 5-HT2A: 1.9, 5-HT2C: 91[7] | Parkinson's Disease Psychosis[7][8] |
| Nelotanserin | 5-HT2A | Low nanomolar (specific value not consistently reported) | Not consistently reported | Investigated for Insomnia, REM Sleep Behavior Disorder[11][12] |
| (2S,4R)-2k (4-PAT) | 5-HT2A, 5-HT2C | Not specified | Not specified | Preclinical, potential for antipsychotic development[14][15] |
| P25a | 5-HT2A | Not specified | Better than pimavanserin (in vitro) | Preclinical, potential for Parkinson's Disease Psychosis[16] |
Experimental Protocols for Characterization
The pharmacological profile of a novel 5-HT2A inverse agonist is determined through a series of in vitro and in vivo assays.
In Vitro Assays
This assay is the gold standard for determining the affinity of a compound for the 5-HT2A receptor.[17] It involves a competitive binding experiment where the novel compound competes with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to membranes prepared from cells expressing the human 5-HT2A receptor.[18][19]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a 5-HT2A radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT2A receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.[18][20]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.[20]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[20]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[20]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.[20]
To assess the functional activity (inverse agonism), a calcium flux assay is commonly employed. This cell-based assay measures changes in intracellular calcium concentration following receptor activation or inhibition.[21][22]
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a 5-HT2A calcium flux assay.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293) in a 96-well microplate and culture overnight.[21]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them with the dye solution.[21][23]
-
Compound Addition: Add the test inverse agonist at various concentrations to the wells.
-
Measurement: Use a fluorescence plate reader to measure the change in fluorescence over time. A decrease in the basal fluorescence signal in the presence of the test compound indicates inverse agonist activity.[4]
-
Agonist Challenge (for antagonist activity): To confirm antagonist activity, after incubation with the test compound, an agonist (like serotonin) is added, and the subsequent fluorescence increase is measured.[24]
-
Data Analysis: Quantify the reduction in basal signal (for inverse agonism) or the inhibition of the agonist-induced signal (for antagonism) to determine the IC50 value.
In Vivo Assays
The head-twitch response in rodents is a well-established behavioral model used to assess the in vivo activity of compounds targeting the 5-HT2A receptor.[25][26] 5-HT2A receptor agonists, like DOI (2,5-dimethoxy-4-iodoamphetamine), induce a characteristic head twitch, and the ability of an inverse agonist to block this response is a measure of its in vivo efficacy.[27][28]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing environment.[25]
-
Compound Administration: Administer the test inverse agonist via an appropriate route (e.g., intraperitoneal injection).
-
Agonist Challenge: After a predetermined pretreatment time, administer a 5-HT2A agonist (e.g., DOI) to induce the head-twitch response.[28]
-
Observation: Observe the animals for a set period and count the number of head twitches. This can be done manually by a trained observer or automatically using a magnetometer system.[25][29]
-
Data Analysis: Compare the number of head twitches in the drug-treated group to a vehicle-treated control group to determine the dose-dependent inhibition of the response.
To evaluate the therapeutic potential for conditions like Parkinson's disease psychosis, animal models that mimic aspects of the disease are used. These can include neurotoxin-based models (e.g., MPTP or 6-OHDA) or genetic models.[30][31] The efficacy of a novel inverse agonist can be assessed by its ability to reduce psychotic-like behaviors induced in these models without exacerbating motor deficits.
Conclusion and Future Directions
Novel 5-HT2A receptor inverse agonists represent a significant advancement in the development of targeted therapies for neuropsychiatric disorders. The distinct pharmacological profiles of compounds like pimavanserin and the ongoing discovery of new chemical entities highlight the potential for developing safer and more effective treatments. A thorough characterization using a combination of in vitro binding and functional assays, along with in vivo behavioral models, is crucial for identifying promising clinical candidates. Future research will likely focus on optimizing selectivity, improving pharmacokinetic properties, and exploring the therapeutic potential of these compounds in a wider range of CNS disorders.
References
- 1. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pimavanserin - Wikipedia [en.wikipedia.org]
- 8. What is Pimavanserin tartrate used for? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nelotanserin - Wikipedia [en.wikipedia.org]
- 12. Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of novel 5-HT2A receptor inverse agonist with excellent in vivo antipsychotic efficacy and superior tissue distribution for treatment of Parkinson's disease psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. bu.edu [bu.edu]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. benchchem.com [benchchem.com]
- 26. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. criver.com [criver.com]
- 31. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cytotoxic Evaluation of 4-Anilino-2-Phenylquinoline Derivatives
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 4-anilino-2-phenylquinoline scaffold has emerged as a privileged structure, demonstrating significant cytotoxic potential across a range of cancer cell lines. This guide provides a comprehensive comparison of various 4-anilino-2-phenylquinoline derivatives, synthesizing data from multiple studies to offer researchers and drug development professionals a clear overview of their cytotoxic performance, structure-activity relationships (SAR), and mechanisms of action.
The 4-Anilino-2-Phenylquinoline Scaffold: A Platform for Anticancer Innovation
The 4-anilino-2-phenylquinoline core can be considered an isostere of 9-anilinoacridines, a class of compounds known for their DNA intercalating properties and inhibition of topoisomerase II.[1] The strategic replacement of the acridine core with a 2-phenylquinoline moiety offers a unique molecular framework that has been explored for its potential as an anticancer agent.[1] The planarity of the 2-phenylquinoline system, which can be influenced by substitutions, is a critical factor in its biological activity.[1][2]
Comparative Cytotoxic Activity of Key Derivatives
The cytotoxic efficacy of 4-anilino-2-phenylquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and anilino rings. The following table summarizes the growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for representative compounds against various human cancer cell lines.
| Compound ID | Quinoline Substituent | Anilino Substituent | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| 11 | 6-Methoxy | 4-Acetyl | NCI-H226 (Non-Small Cell Lung) | 0.94 | [1][2] |
| MDA-MB-231/ATCC (Breast) | 0.04 | [1][2] | |||
| SF-295 (CNS) | <0.01 | [1][2] | |||
| 15a (Oxime of 11) | 6-Methoxy | 4-(1-Hydroxyiminoethyl) | Mean of 60 cell lines | 3.02 | [1][2] |
| 15b (Methyloxime of 11) | 6-Methoxy | 4-(1-Methoxyiminoethyl) | Mean of 60 cell lines | 3.89 | [1][2] |
| 9 | 6-Methoxy, 3-Carboxylic acid | 4-Acetyl | - | Inactive | [1][2] |
| 11 (in another study) | 8-Hydroxy | 3-Acetyl | HCT-116 (Colon) | 0.07 | [3] |
| MCF7 (Breast) | <0.01 | [3] | |||
| MDA-MB-435 (Breast) | <0.01 | [3] | |||
| 15a (Oxime of 11) | 8-Hydroxy | 3-(1-Hydroxyiminoethyl) | Mean of cell lines | 2.88 | [3] |
| 4a | - | 4-(Benzyloxy) | MDA-MB-231 (Breast) | 0.11 | [4][5][6] |
| 4d | - | - | MDA-MB-231 (Breast) | 0.18 | [5][6] |
| 14h | - | - | Various | 0.0015 - 0.0039 | [7] |
| 1f | 7-Fluoro | - | BGC823 (Gastric) | 8.32 | [8] |
| 2i | 8-Methoxy | - | BGC823 (Gastric) | 4.65 | [8] |
| 3d | 2-Morpholino | 3,4-Dichloro | HepG2 (Liver) | 8.5 | [9] |
| 3c | 2-Morpholino | 4-Chloro | HepG2 (Liver) | 11.42 | [9] |
| 3e | 2-Morpholino | 4-Fluoro | HepG2 (Liver) | 12.76 | [9] |
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies allow for the deduction of key structure-activity relationships that govern the cytotoxic potential of this class of compounds.
Substitutions on the Quinoline Ring
-
Position of Methoxy/Hydroxy Groups: The placement of substituents on the quinoline core is crucial. For 4'-COMe-substituted derivatives, the antiproliferative activity follows the order 6-OMe > 8-OMe > 8-OH.[3] However, for 3'-COMe derivatives, an 8-OH group is more favorable than an 8-OMe group, suggesting that a hydrogen-bonding donating substituent at this position enhances activity.[3]
-
The 3-Carboxylate Group: The presence of a free carboxylic acid at the C-3 position of the quinoline ring is detrimental to cytotoxic activity.[1][2] It is hypothesized that the steric hindrance from the 3-carboxylate group prevents the adjacent phenyl ring from achieving co-planarity with the quinoline system, which is essential for cytotoxicity.[1][2]
-
7-Fluoro vs. 8-Methoxy: In a direct comparison, 7-fluoro-4-anilinoquinolines generally exhibit greater activity than their 8-methoxy counterparts.[8]
Substitutions on the Anilino Ring
-
Position of the Acetyl Group: A 4-acetyl group on the anilino moiety confers greater cytotoxicity compared to a 3-acetyl group.[1] This trend is also observed for the corresponding oxime and methyloxime derivatives.[1]
-
Importance of a Hydrogen-Bonding Acceptor: The comparable cytotoxicity of the ketone (e.g., compound 11 ), its oxime (15a ), and methyloxime (15b ) suggests that a hydrogen-bonding accepting group at the C-4 position of the anilino moiety is critical for activity.[1][2]
Mechanistic Pathways of Cytotoxicity
The cytotoxic effects of 4-anilino-2-phenylquinoline derivatives are mediated through various mechanisms, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
Several derivatives have been shown to induce cell cycle arrest. For instance, compound 11 and its oxime derivative 15a (with an 8-hydroxyquinoline core) cause an accumulation of cells in the S-phase.[3] This is noteworthy as other 2-phenylquinoline derivatives have been reported to act as antimitotic agents that induce G2/M phase arrest.[3] The potent derivative 14h also induces G2/M phase arrest.[7]
Induction of Apoptosis and Other Cell Death Mechanisms
-
Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death. One study showed that a 4-anilinoquinolinylchalcone derivative, compound 4a , causes ATP depletion and triggers apoptosis in breast cancer cells through reactive oxygen species (ROS)-dependent activation of caspases 3 and 7.[4][6] Another quinoline derivative was found to induce apoptosis via Caspase-3 activation and cleavage of PARP.[10]
-
Autophagy: Interestingly, some quinoline derivatives can induce autophagic cell death in conjunction with apoptosis, as evidenced by the formation of cytoplasmic vacuoles and modulation of autophagy-related proteins like LC3-II and Beclin-1.[10]
-
Necrosis: In some cases, necrosis has been identified as the primary mode of cell death induced by these compounds at higher concentrations.[9]
Molecular Targets: Tubulin Inhibition
A significant finding is the identification of tubulin as a molecular target for some 4-anilinoquinoline derivatives. Compound 14h , which exhibits potent cytotoxicity in the nanomolar range, has been identified as a novel tubulin depolymerization agent that binds to the colchicine site.[7] This mechanism is a well-established strategy for anticancer drug development.[11][12][13]
The proposed mechanism of action for tubulin-inhibiting 4-anilinoquinoline derivatives is depicted in the following diagram:
Caption: Proposed mechanism of tubulin-inhibiting derivatives.
Experimental Protocols for Cytotoxic Evaluation
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of 4-anilino-2-phenylquinoline derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1.0–2.0 × 10³ cells per well and incubate overnight in a 5% CO₂ incubator at 37°C.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 or 96 hours).[8][9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5][6]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound at a predetermined concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Staining: Rehydrate the cells in PBS and treat with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Annexin V/7-AAD Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and 7-aminoactinomycin D (7-AAD, a viability dye that enters cells with compromised membranes).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Data Acquisition and Analysis: Analyze the cells by flow cytometry to differentiate cell populations based on their fluorescence profiles.
The overall workflow for the cytotoxic evaluation of these derivatives can be visualized as follows:
Caption: General workflow for cytotoxic evaluation.
Conclusion and Future Directions
The 4-anilino-2-phenylquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. The cytotoxic activity of these derivatives can be finely tuned through strategic substitutions on both the quinoline and anilino moieties. Key SAR insights highlight the importance of planarity and the presence of hydrogen-bonding acceptor groups for potent activity.
Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis through various pathways, with tubulin emerging as a key molecular target for some of the most potent derivatives. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of this promising class of compounds.
Future research should focus on expanding the library of derivatives to further refine SAR, exploring their efficacy in multidrug-resistant cancer models, and conducting in vivo studies to assess their therapeutic potential and toxicological profiles. The dual-action capabilities of some derivatives, such as the combined inhibition of kinases and tubulin polymerization, present an exciting avenue for developing next-generation cancer therapeutics.[13][14]
References
- 1. cust.edu.tw [cust.edu.tw]
- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to C-N Cross-Coupling: Comparing Ullmann Condensation and Buchwald-Hartwig Amination
The construction of carbon-nitrogen (C-N) bonds, particularly the formation of an N-aryl linkage, is a cornerstone of modern organic synthesis. These bonds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. For decades, synthetic chemists have relied on a select few reactions to forge this critical bond. This guide provides an in-depth, comparative analysis of two of the most significant methods in the chemist's toolkit: the venerable, copper-catalyzed Ullmann condensation and the revolutionary, palladium-catalyzed Buchwald-Hartwig amination.
This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices. We will dissect the mechanisms, explore the evolution of each reaction, and present a head-to-head comparison of their performance, supported by experimental data, to guide researchers in selecting the optimal method for their specific synthetic challenge.
The Ullmann Condensation: A Resurgence of the Classical Workhorse
First reported by Fritz Ullmann and Irma Goldberg in the early 20th century, the Ullmann condensation is the classic method for forming aryl-heteroatom bonds using a copper catalyst.[1][2] For much of its history, the reaction was hampered by severe limitations that restricted its widespread use.
Classical Limitations: The traditional Ullmann reaction was notoriously demanding, requiring:
-
High Catalyst Loading: Stoichiometric or large excess amounts of copper powder or copper salts were necessary.[1]
-
Limited Substrate Scope: The reaction was generally restricted to electron-deficient aryl halides.[4][5]
-
Polar, High-Boiling Solvents: Solvents like DMF, nitrobenzene, or NMP were common.[1]
These factors led to poor functional group tolerance and often erratic yields, causing many to abandon it in favor of newer methods.[5]
The Modern Renaissance: Ligand-Accelerated Ullmann Reactions The last two decades have witnessed a dramatic revitalization of the Ullmann reaction.[6] The key breakthrough was the discovery that the addition of chelating ligands could dramatically accelerate the reaction, leading to what is now often termed the "modern" or "ligand-accelerated" Ullmann condensation. The introduction of relatively simple and inexpensive ligands, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), amino acids (like L-proline), and 1,3-diketones, has transformed the utility of this reaction.[7][8] These modern protocols allow for significantly milder conditions, much lower catalyst loadings (often 1-10 mol%), and a vastly expanded substrate scope that now includes previously unreactive aryl chlorides.[7]
Mechanistic Considerations The mechanism of the Ullmann reaction is complex and has been the subject of extensive study, with a consensus remaining somewhat elusive.[6][9] Unlike the well-defined cycle of palladium catalysis, the copper-catalyzed pathway is less straightforward. It is generally accepted that the reaction does not proceed via a simple oxidative addition/reductive elimination sequence common to Pd(0)/Pd(II) chemistry, as the Cu(III) intermediate would be highly energetic.[4] A plausible pathway involves the formation of a copper(I) amide, which then coordinates to the aryl halide. The subsequent C-N bond formation may occur through various proposed pathways, including nucleophilic aromatic substitution.[1][10]
The Buchwald-Hartwig Amination: A New Standard of Efficiency
Developed in the mid-1994s through the seminal work of professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed C-N cross-coupling reaction revolutionized aromatic amination.[11] It provided a highly general, efficient, and milder alternative to traditional methods, quickly becoming a mainstay in both academic and industrial laboratories, particularly in drug discovery.[12][13]
Mechanism: A Well-Understood Catalytic Cycle The success and rational development of the Buchwald-Hartwig amination are largely due to its well-elucidated catalytic cycle. The reaction is driven by a Pd(0) catalyst and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the product reductively eliminates from the palladium center, regenerating the active Pd(0) catalyst.[14][15]
The Evolution of a Powerhouse: Generations of Ligands The immense scope of the Buchwald-Hartwig reaction is a direct result of systematic ligand development.
-
First Generation: Early systems used simple triarylphosphines like P(o-tolyl)₃, which were effective for coupling secondary amines with aryl bromides but struggled with primary amines and aryl chlorides.[11]
-
Bidentate Ligands: The introduction of bidentate phosphine ligands like BINAP and DPPF expanded the reaction's utility, but catalyst loadings were often high.[11][14]
-
Bulky, Electron-Rich Ligands: The true revolution came with the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos) and related systems from the Hartwig group.[11] These ligands accelerate the rate-limiting reductive elimination step and facilitate the challenging oxidative addition of aryl chlorides. This advancement allows for reactions to be run at lower temperatures with excellent functional group tolerance and broad scope, accommodating nearly any amine with a wide variety of aryl and heteroaryl partners.[11]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between Ullmann and Buchwald-Hartwig is not always clear-cut and depends heavily on the specific application, scale, and cost considerations.[16] The following tables provide a direct comparison of key performance metrics.
Table 1: Comparison of General Reaction Parameters
| Parameter | Classical Ullmann | Modern (Ligand-Accelerated) Ullmann | Buchwald-Hartwig Amination |
| Catalyst | Cu powder, Cu(I) salts (e.g., CuI, CuBr) | Cu(I) salts (e.g., CuI, Cu₂O) | Pd(0) or Pd(II) precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Catalyst Loading | Stoichiometric to >100 mol% | 1 - 10 mol% | 0.1 - 5 mol% |
| Ligand | None | Diamines, amino acids, diketones, phenanthrolines | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) |
| Base | Strong inorganic (e.g., K₂CO₃) | Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Strong, non-nucleophilic (e.g., NaOt-Bu, LHMDS, K₃PO₄)[14] |
| Temperature | 150 - 250°C[1] | 80 - 130°C[7] | Room Temp - 110°C[14] |
| Solvent | DMF, NMP, Nitrobenzene | DMSO, Dioxane, Toluene | Toluene, Dioxane, THF[14] |
Table 2: Substrate Scope and Performance Characteristics
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Causality & In-Depth Insight |
| Aryl Halide Reactivity | Ar-I > Ar-Br >> Ar-Cl. Chlorides are very challenging, even with modern systems.[3] | Ar-Br > Ar-Cl > Ar-I > Ar-OTf. Modern ligands enable highly efficient coupling of chlorides.[17] | The high energy barrier for oxidative addition of the C-Cl bond to copper makes it difficult. For palladium, bulky ligands create a more reactive, coordinatively unsaturated Pd(0) species that can readily activate the strong C-Cl bond. Interestingly, the iodide formed in B-H reactions can sometimes act as a catalyst inhibitor.[17] |
| Amine Scope | Good for N-heterocycles, anilines, and some primary/secondary alkyl amines.[3] | Extremely broad: primary/secondary alkyl and aryl amines, amides, carbamates, and ammonia surrogates.[11][18] | The well-defined Pd catalytic cycle and tunable ligands allow for precise control over reactivity, accommodating a wider range of nucleophiles. Ullmann conditions can sometimes lead to side reactions with more complex amines. |
| Functional Group Tolerance | Moderate. High temperatures can degrade sensitive groups (esters, ketones, nitro groups).[19] | Excellent. Milder conditions preserve most common functional groups.[12] | This is a direct consequence of the reaction temperature. The ability to run Buchwald-Hartwig reactions at or near room temperature is a significant advantage for complex molecule synthesis. |
| Cost & Scalability | Major Advantage: Copper is ~1000x cheaper than palladium and is more abundant.[9] | Major Disadvantage: Palladium is a precious metal, and sophisticated ligands can be expensive.[20] | For large-scale industrial synthesis where cost-of-goods is paramount, a highly optimized modern Ullmann reaction is often economically superior.[16] For discovery and medicinal chemistry, the reliability and broad scope of Buchwald-Hartwig often justify the cost. |
| Toxicity & Green Metrics | Lower toxicity catalyst. | Palladium has a high environmental impact from mining and purification.[20] | From a green chemistry perspective, the use of an earth-abundant metal like copper is highly desirable. However, this must be balanced against the often higher energy input (temperatures) and solvent use in Ullmann reactions. |
Experimental Protocols: A Practical Guide
The following are generalized, self-validating protocols that serve as an excellent starting point for optimization. The logic behind the procedural steps is explained to ensure trustworthiness and reproducibility.
Workflow Comparison: Ullmann vs. Buchwald-Hartwig
Protocol 1: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
Causality: This protocol uses a modern, air-stable palladium precatalyst and a bulky biarylphosphine ligand, which ensures high catalytic activity for the coupling of an aryl bromide. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine at the palladium center, driving the catalytic cycle forward. The reaction is run under a strict inert atmosphere because the active Pd(0) species is susceptible to oxidation, which would deactivate the catalyst.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and 4-bromotoluene.
-
Expertise: Adding the solid reagents first under ambient atmosphere is acceptable as the precatalyst is air-stable. The base is handled quickly to minimize moisture absorption.
-
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through the septum, add the morpholine via syringe, followed by the anhydrous, degassed toluene.
-
Expertise: Degassed solvent is crucial to prevent oxygen from deactivating the catalyst.
-
-
Reaction: Place the sealed vessel in a preheated oil bath at 100°C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-aryl morpholine.
Protocol 2: Modern Ullmann Condensation of 4-Iodotoluene with Imidazole
Causality: This protocol utilizes an inexpensive CuI salt as the catalyst. The key to its success under milder conditions is the use of N,N'-dimethylethylenediamine (DMEDA) as a chelating ligand, which stabilizes the copper center and accelerates the coupling.[3] Cesium carbonate is used as a base; its high solubility in DMSO and strong basicity facilitate the deprotonation of imidazole. The reaction is heated to ensure a sufficient rate, but the temperature is far lower than in classical Ullmann reactions.
Materials:
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
Imidazole (1.5 mmol, 1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the copper(I) iodide, cesium carbonate, imidazole, and 4-iodotoluene.
-
Expertise: While less sensitive than the Buchwald-Hartwig catalyst, using dry equipment is good practice to ensure reproducibility.
-
-
Reagent Addition: Add the anhydrous DMSO, followed by the DMEDA ligand via syringe.
-
Inert Atmosphere: Seal the vial and briefly purge with argon or nitrogen.
-
Expertise: While not as strictly required as for Pd(0), an inert atmosphere prevents potential oxidative side reactions and is considered best practice.
-
-
Reaction: Place the sealed vial in a preheated oil bath at 120°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[16]
Conclusion and Future Outlook
Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful and indispensable tools for the synthesis of N-arylated compounds. The choice between them is a strategic one, dictated by the specific goals of the synthesis.
-
The Buchwald-Hartwig amination is the undisputed champion for versatility, scope, and mild reaction conditions. Its reliability and exceptional functional group tolerance make it the premier choice for complex molecule synthesis, particularly in medicinal and discovery chemistry where speed and substrate diversity are paramount.[21]
-
The modern Ullmann condensation is a highly compelling alternative when cost is a primary driver. The use of an earth-abundant and inexpensive copper catalyst makes it exceptionally attractive for large-scale industrial processes.[16] The continuous development of new, more efficient ligand systems is steadily closing the gap in reactivity and broadening its applicability.[8]
The future of C-N coupling will likely focus on enhancing the sustainability of these transformations. This includes the development of catalysts based on other earth-abundant metals like nickel and iron, performing reactions in greener solvents or under solvent-free conditions, and designing catalysts that operate at even lower loadings and temperatures.[20][22] For the practicing chemist, a deep understanding of the strengths, weaknesses, and mechanistic underpinnings of both the Ullmann and Buchwald-Hartwig reactions is essential for the rational design of efficient and robust synthetic routes.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Condensation - Georganics [georganics.sk]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
- 16. benchchem.com [benchchem.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 22. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
